molecular formula C24H19Br2NO5 B1463937 Fmoc-D-Tyr(3,5-Br2)-Oh CAS No. 204693-22-1

Fmoc-D-Tyr(3,5-Br2)-Oh

Cat. No.: B1463937
CAS No.: 204693-22-1
M. Wt: 561.2 g/mol
InChI Key: DGAVNNURVZYVLW-OAQYLSRUSA-N
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Description

Fmoc-D-Tyr(3,5-Br2)-Oh is a useful research compound. Its molecular formula is C24H19Br2NO5 and its molecular weight is 561.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Br2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAVNNURVZYVLW-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Br2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-Tyr(3,5-Br2)-OH: Properties and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Modified Amino Acids

In the landscape of peptide-based therapeutics and chemical biology, the site-specific incorporation of non-canonical amino acids is a powerful strategy to modulate the pharmacological and structural properties of peptides. Fmoc-D-Tyr(3,5-Br2)-OH, a derivative of D-tyrosine, is a key building block in this endeavor. The presence of two bromine atoms on the aromatic ring of the tyrosine side chain introduces unique electronic and steric features, enhancing the potential for novel biological activities and improved drug-like properties.[1][2] This guide provides a comprehensive overview of the properties of this compound and its application in solid-phase peptide synthesis (SPPS).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in peptide synthesis. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₂₄H₁₉Br₂NO₅[3]
Molecular Weight 561.2 g/mol [3]
CAS Number 204693-22-1[1]
Appearance White powder[1]
Purity ≥ 98% (HPLC)[1]
Optical Rotation [α]D25 = -7 ± 2º (c=1 in MeOH)[1]
Solubility Soluble in organic solvents such as DMF.[2]
Storage Conditions 0-8 °C[1]

The Significance of the 3,5-Dibromo Modification

The introduction of bromine atoms at the 3 and 5 positions of the tyrosine ring is not a trivial alteration. This modification imparts several key characteristics to the amino acid and, consequently, to the peptides into which it is incorporated:

  • Enhanced Reactivity and Modified Electronic Properties: The electron-withdrawing nature of the bromine atoms can alter the pKa of the phenolic hydroxyl group and influence the electronic environment of the aromatic ring. This can, in turn, affect intra- and intermolecular interactions, such as hydrogen bonding and aromatic stacking.[4]

  • Steric Influence on Conformation: The bulky bromine atoms can impose conformational constraints on the peptide backbone, potentially leading to more defined secondary structures. This is a critical factor in designing peptides with specific receptor-binding properties.

  • Metabolic Stability: Halogenation can block sites of enzymatic oxidation, potentially increasing the metabolic stability and in vivo half-life of the resulting peptide.

  • Probing Molecular Interactions: The unique spectroscopic signature and altered chemical properties of dibromotyrosine can be leveraged in biophysical studies to probe protein-peptide interactions and enzyme mechanisms.[4]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS), a robust and widely adopted methodology for the stepwise assembly of peptides.[1][5] The Fmoc group provides temporary, base-labile protection of the α-amino group, allowing for sequential addition of amino acids to a growing peptide chain anchored to a solid support.[6]

Experimental Protocol: Coupling of this compound

This protocol outlines a standard procedure for the coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation:

  • Swell the peptide-resin (e.g., Rink Amide or 2-chlorotrityl resin with the preceding amino acid sequence) in high-purity, amine-free N,N-dimethylformamide (DMF) for at least 30-60 minutes in a suitable reaction vessel.[2][7]
  • Drain the DMF.

2. Fmoc Deprotection of the Resin-Bound Peptide:

  • Add a solution of 20% piperidine in DMF to the resin.[2][8]
  • Agitate the mixture for 5-7 minutes at room temperature.[2]
  • Drain the piperidine solution.
  • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.
  • Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[9]

3. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve this compound (2-5 equivalents relative to the resin loading) and a suitable coupling agent in a minimal amount of DMF.[7]
  • Recommended Coupling Agents:
  • Uronium/Aminium Salts: HATU or HCTU (1.9-4.9 equivalents) are highly efficient activators.[5][7] These are used in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (4-10 equivalents).[7] The use of collidine is often recommended to minimize racemization.[2]
  • Carbodiimides: DIC (3-5.5 equivalents) in the presence of an additive like HOBt or Oxyma Pure (3-5.5 equivalents) can also be used to suppress side reactions.[7]
  • Add the activated this compound solution to the washed, deprotected peptide-resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature. The extended coupling time is advisable due to the potential for steric hindrance from the dibromo-substituted side chain.
  • Monitor the coupling reaction for completeness using a qualitative test such as the Kaiser test (ninhydrin test). If the test is positive (indicating incomplete coupling), the coupling step should be repeated.

4. Washing:

  • Drain the coupling solution.
  • Thoroughly wash the resin with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to remove any unreacted reagents and byproducts.
Workflow for a Single Coupling Cycle in Fmoc-SPPS

SPPS_Workflow Resin Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling Reaction Wash1->Coupling Activated_AA Activate This compound (HATU/DIPEA in DMF) Activated_AA->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Next_Cycle Ready for Next Cycle Wash2->Next_Cycle

Caption: Workflow for the incorporation of this compound in SPPS.

Potential Challenges and Mitigation Strategies

The use of sterically hindered and electronically modified amino acids like this compound can sometimes present challenges in SPPS.

  • Incomplete Coupling: Due to the steric bulk of the dibrominated side chain, coupling reactions may be slower.

    • Mitigation: Use more powerful coupling reagents like HATU or HCTU, increase the coupling time, or perform a double coupling.[5] Elevating the reaction temperature may also be beneficial, but should be done with caution to avoid racemization.

  • Aggregation: Hydrophobic sequences containing bulky non-polar residues can be prone to aggregation, leading to poor reaction kinetics.

    • Mitigation: Switch to a more polar solvent like N-methylpyrrolidone (NMP), add chaotropic salts, or utilize microwave-assisted synthesis to disrupt secondary structures.[3]

  • Side Reactions: While the phenolic hydroxyl group is generally stable during Fmoc-SPPS, prolonged exposure to harsh conditions should be avoided. The final cleavage from the resin and deprotection of other side-chain protecting groups is typically achieved with a cocktail containing trifluoroacetic acid (TFA).

Conclusion

This compound is a valuable and versatile building block for the synthesis of modified peptides. Its unique properties, conferred by the dibromo substitution, offer exciting possibilities for the development of novel peptide-based drugs and research tools. A thorough understanding of its characteristics and the implementation of optimized coupling protocols are key to its successful application in solid-phase peptide synthesis.

References

  • Chem-Impex. Fmoc-3,5-dibromo-D-tyrosine. [Link]

  • The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. PMC - PubMed Central. [Link]

  • PubChem. Fmoc-3-iodo-D-Tyr-OH. [Link]

  • Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. Request PDF. [Link]

  • Methods for Removing the Fmoc Group. Humana Press. [Link]

  • A novel tyrosine hyperoxidation enables selective peptide cleavage. PMC - NIH. [Link]

  • Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. PubMed. [Link]

  • A Novel Tyrosine Hyperoxidation Enables Selective Peptide Cleavage. PubMed. [Link]

  • Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)-catalyzed alkyne. Griffith Research Online. [Link]

  • Syntheses of Peptidic, Natural Product-inspired, and Heterocyclic Molecules as Biological Probes. D-Scholarship@Pitt. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH. [Link]

Sources

An In-Depth Technical Guide to Fmoc-D-Tyr(3,5-Br2)-OH: Structure, Properties, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Incorporating Fmoc-D-Tyr(3,5-Br2)-OH in Peptide Therapeutics

In the landscape of peptide-based drug discovery and development, the strategic incorporation of unnatural amino acids is a cornerstone of innovation. Among these, this compound stands out as a pivotal building block for synthesizing peptides with enhanced pharmacological profiles. The introduction of two bromine atoms onto the D-tyrosine scaffold offers a unique combination of steric bulk and electronic modifications that can profoundly influence peptide structure, stability, and biological activity. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, offering field-proven insights for its effective utilization in the laboratory.

The D-configuration of the chiral center inherently imparts resistance to enzymatic degradation by proteases, a critical factor in improving the in vivo half-life of peptide therapeutics. Furthermore, the 3,5-dibromo substitution on the phenolic ring of tyrosine introduces several advantageous features. The electron-withdrawing nature of the bromine atoms can modulate the acidity of the hydroxyl group and influence hydrogen bonding capabilities. Moreover, the bromine atoms can participate in halogen bonding, a non-covalent interaction that can contribute to stabilizing specific peptide conformations and enhancing binding affinity to biological targets. Research has shown that the related unprotected 3,5-dibromo-D-tyrosine exhibits neuroprotective effects in models of stroke and seizures, highlighting the therapeutic potential of this unique amino acid derivative.[1]

This guide will delve into the essential technical details of this compound, providing a robust foundation for its application in the synthesis of next-generation peptide therapeutics.

Core Molecular Data and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is paramount for its successful application in synthesis and purification protocols.

PropertyValue
Chemical Formula C₂₄H₁₉Br₂NO₅
Molecular Weight 561.22 g/mol
CAS Number 204693-22-1
Appearance White to off-white solid
Boiling Point (Predicted) 693.6 ± 55.0 °C
Density (Predicted) 1.679 ± 0.06 g/cm³
pKa (Predicted) 2.77 ± 0.10
Solubility Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[2]

Spectroscopic Characterization:

  • ¹H NMR: Expected signals would include those for the fluorenyl (Fmoc) group protons (typically in the 7.2-7.8 ppm range), the aromatic protons of the dibromotyrosine ring, the α-proton, and the β-protons of the amino acid backbone.

  • ¹³C NMR: Resonances would be expected for the carbonyl carbon of the carboxylic acid, the carbons of the Fmoc group, and the distinct carbons of the 3,5-dibromotyrosine residue.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound involves two key transformations: the dibromination of the D-tyrosine ring and the subsequent protection of the α-amino group with the Fmoc moiety.

Synthesis_Workflow D_Tyr D-Tyrosine Dibromo_D_Tyr 3,5-Dibromo-D-tyrosine D_Tyr->Dibromo_D_Tyr Brominating Agent (e.g., NBS or Br2 in Acetic Acid) Fmoc_D_Tyr_Br2 This compound Dibromo_D_Tyr->Fmoc_D_Tyr_Br2 Fmoc-OSu or Fmoc-Cl Base (e.g., NaHCO3) in Dioxane/Water

Caption: Synthesis workflow for this compound.

Detailed Protocol:

Part 1: Dibromination of D-Tyrosine

  • Dissolution: Dissolve D-tyrosine in glacial acetic acid.

  • Bromination: Slowly add a solution of bromine in glacial acetic acid to the D-tyrosine solution at room temperature with constant stirring. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is then poured into cold water to precipitate the product. The crude 3,5-dibromo-D-tyrosine is collected by filtration, washed with water, and dried.

Part 2: Fmoc Protection

  • Dissolution: Suspend the synthesized 3,5-dibromo-D-tyrosine in a mixture of dioxane and aqueous sodium bicarbonate solution.

  • Fmocylation: Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) in dioxane dropwise to the stirred suspension. The reaction is typically allowed to proceed overnight at room temperature.

  • Work-up and Purification: The reaction mixture is acidified with dilute hydrochloric acid and extracted with an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The use of this compound in solid-phase peptide synthesis (SPPS) follows the standard Fmoc/tBu strategy. The following protocol outlines the key steps for its incorporation into a growing peptide chain on a solid support.

SPPS_Workflow cluster_0 SPPS Cycle for this compound Resin Resin with N-terminal amine Swell resin in DMF Deprotection Fmoc Deprotection Treat with 20% piperidine in DMF Resin->Deprotection Washing1 Washing Wash with DMF Deprotection->Washing1 Coupling Coupling Add this compound, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in DMF Washing1->Coupling Washing2 Washing Wash with DMF Coupling->Washing2 Capping Capping (Optional) Treat with acetic anhydride and base Washing2->Capping

Caption: SPPS cycle for incorporating this compound.

Detailed Experimental Protocol:

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides or Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Repeat the treatment with fresh piperidine solution for another 10-15 minutes to ensure complete deprotection.

  • Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

3. Coupling of this compound:

  • In a separate vial, pre-activate this compound (typically 3-5 equivalents relative to the resin loading) with a suitable coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.[3]

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

  • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

4. Washing:

  • After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

5. Capping (Optional):

  • To block any unreacted N-terminal amines, the resin can be treated with a capping solution, typically a mixture of acetic anhydride and a base in DMF.

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

Impact of 3,5-Dibromo-D-Tyrosine on Peptide Structure and Function: Field-Proven Insights

The incorporation of 3,5-dibromo-D-tyrosine into a peptide chain can have a multifaceted impact on its properties, offering strategic advantages in drug design.

  • Conformational Rigidity and Stability: The bulky bromine atoms can introduce steric hindrance, which can restrict the conformational freedom of the peptide backbone. This can lead to a more pre-organized and stable secondary structure, potentially increasing the affinity for the target receptor by reducing the entropic penalty of binding.

  • Enhanced Binding Affinity through Halogen Bonding: The bromine atoms on the tyrosine ring can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms (such as oxygen or nitrogen) on the target protein. This additional binding interaction can significantly contribute to the overall binding affinity and specificity of the peptide.

  • Increased Proteolytic Stability: The D-configuration of the amino acid provides inherent resistance to degradation by most endogenous proteases, which are stereospecific for L-amino acids. This leads to a longer in vivo half-life and improved pharmacokinetic profile of the peptide therapeutic.

  • Modulation of Physicochemical Properties: The introduction of bromine atoms increases the lipophilicity of the amino acid side chain, which can influence the overall solubility and membrane permeability of the peptide. This can be a critical factor in designing peptides with improved oral bioavailability or the ability to cross the blood-brain barrier. For instance, peptides containing D-tyrosine at their terminus have been shown to exhibit anti-melanogenic effects, suggesting that this modification can be used to create dual-function cosmetic peptides.[4]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel peptide therapeutics. Its unique structural features, including the D-chiral center and the 3,5-dibromo substitution, provide a powerful tool for medicinal chemists to modulate the pharmacological properties of peptides. By leveraging the principles of conformational constraint, enhanced binding interactions, and increased proteolytic stability, researchers can design and synthesize peptide candidates with improved efficacy, selectivity, and in vivo performance. This in-depth technical guide provides the foundational knowledge and practical protocols necessary for the successful application of this compound in cutting-edge drug discovery and development programs.

References

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • PMC - NIH. Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. [Link]

  • PubMed. Halogenated aromatic amino acid 3,5-dibromo-D: -tyrosine produces beneficial effects in experimental stroke and seizures. [Link]

  • UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • PubMed. D-tyrosine adds an anti-melanogenic effect to cosmetic peptides. [Link]

  • Semantic Scholar. Structural Engineering of Tyrosine-Based Neuroprotective Peptides: A New Strategy for Efficient Blood–Brain Barrier Penetration. [Link]

  • Griffith Research Online. Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)-catalyzed alkyne -. [Link]

  • PubChem. Fmoc-3-iodo-D-Tyr-OH. [Link]

  • PMC - PubMed Central. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. [Link]

  • USDA ARS. Nonenzymatic preparative-scale synthesis of dityrosine and 3-bromotyrosine. [Link]

  • ScienceOpen. Supporting Information. [Link]

  • ResearchGate. Synthesis of a C/H Labeled Building Block to Probe the Phosphotyrosine Interactome Using Biomolecular NMR Spectroscopy. [Link]

  • Chemdad. FMOC-3,5-DIBROMO-TYR-OH. [Link]

Sources

The Role of 3,5-Dibromotyrosine in Modern Peptide Science: From Bio-inspired Design to Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

3,5-Dibromotyrosine (DiBrY), a naturally occurring halogenated amino acid predominantly found in marine sponges, has emerged as a powerful and versatile tool in peptide science.[1][2][3] Initially identified as a component of complex marine natural products with potent biological activities, its unique physicochemical properties are now being strategically harnessed by researchers and drug developers. The incorporation of two bromine atoms onto the tyrosine phenolic ring imparts significant steric bulk, increased hydrophobicity, and the capacity for halogen bonding, which collectively influence peptide conformation, stability, and molecular interactions. This guide provides an in-depth exploration of the applications of dibromotyrosine, covering its synthetic incorporation into peptide scaffolds, its role in modulating structure and self-assembly, its utility in developing potent therapeutic agents, and its significance as a biomarker of oxidative stress. We will detail the underlying chemical principles and provide field-proven protocols to empower researchers in leveraging this unique building block for novel applications in materials science and medicine.

Core Principles: Understanding 3,5-Dibromotyrosine

3,5-Dibromo-L-tyrosine is a non-proteinogenic α-amino acid distinguished by the presence of two bromine atoms at the C-3 and C-5 positions of the tyrosine side chain's phenyl ring.[4] This modification, while seemingly simple, profoundly alters the amino acid's properties compared to its canonical counterpart, L-tyrosine.

Natural Occurrence and Biological Significance

Dibromotyrosine and its derivatives are hallmark secondary metabolites of marine sponges, particularly those of the order Verongida.[1][2][5] In their native biological context, these compounds form the basis of a vast library of natural products exhibiting a wide spectrum of potent bioactivities, including antimicrobial, anticancer, anti-inflammatory, and antifouling effects.[1][2][3] The evolutionary pressure on these sessile organisms is believed to have driven the development of this sophisticated chemical defense system.[1] The discovery of over 360 bromotyrosine-containing metabolites underscores the remarkable biosynthetic plasticity and functional importance of this motif in nature.[2]

Key Physicochemical Properties

The strategic placement of two bromine atoms introduces several critical changes to the tyrosine side chain, which are the causal basis for its diverse applications.

  • Increased Steric Hindrance: The bulky bromine atoms significantly increase the volume of the side chain, which can be used to enforce specific torsional angles and restrict the conformational freedom of the peptide backbone.

  • Enhanced Hydrophobicity: Halogenation increases the lipophilicity of the side chain, which can enhance interactions with hydrophobic pockets in target proteins and influence peptide self-assembly processes.

  • Halogen Bonding Capability: The bromine atoms possess a region of positive electrostatic potential (a σ-hole) that can engage in non-covalent halogen bonds with Lewis bases like carbonyl oxygens or nitrogen atoms. This interaction provides an additional tool for directing peptide folding and stabilizing tertiary structures.

  • Lowered pKa of Phenolic Hydroxyl: The electron-withdrawing nature of the bromine atoms lowers the pKa of the side-chain hydroxyl group, making it more acidic than that of native tyrosine. This can alter its role in proton transfer reactions and its behavior in different pH environments.

PropertyL-Tyrosine3,5-Dibromo-L-tyrosineRationale for Change
Molar Mass ( g/mol ) 181.19338.98[6]Addition of two bromine atoms.
Side Chain Volume LowerSignificantly HigherIntroduction of two bulky bromine atoms.
Hydrophobicity (LogP) LowerHigherBromine atoms increase lipophilicity.
Phenolic pKa ~10.1~7.8-8.0Inductive electron withdrawal by bromine atoms.
Key Interactions Hydrogen Bonding, π-π StackingHydrogen Bonding, π-π Stacking, Halogen Bonding Electronegative bromine enables halogen bonds.

Synthetic Incorporation: Building Dibromotyrosine Peptides

The primary method for incorporating dibromotyrosine into a specific peptide sequence is through Fmoc-based Solid Phase Peptide Synthesis (SPPS).[7][8] This technique allows for the stepwise assembly of amino acids on an insoluble resin support, simplifying purification and enabling the synthesis of complex sequences.[8] The key building block for this process is Fmoc-3,5-dibromo-L-tyrosine , where the Nα-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[9]

Diagram: General Workflow for SPPS of a Dibromotyrosine-Containing Peptide

spss_workflow cluster_cycle Repetitive Synthesis Cycle Deprotection 1. Nα-Fmoc Deprotection (e.g., 20% Piperidine in DMF) Wash1 2. DMF Wash Deprotection->Wash1 Remove Piperidine Coupling 3. Amino Acid Coupling (Fmoc-DiBrY-OH + Activator) Wash1->Coupling Prepare for Coupling Wash2 4. DMF Wash Coupling->Wash2 Remove Excess Reagents Wash2->Deprotection Start Next Cycle Cleavage Final Cleavage & Side-Chain Deprotection (e.g., TFA Cocktail) Wash2->Cleavage After Final Cycle Start Start: Fmoc-Rink Amide Resin Start->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Automated workflow for incorporating Fmoc-3,5-dibromo-L-tyrosine via SPPS.

Detailed Experimental Protocol: Manual SPPS

This protocol describes the manual incorporation of a single Fmoc-3,5-dibromo-L-tyrosine residue into a growing peptide chain on a Rink Amide resin.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-3,5-dibromo-L-tyrosine

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Methodology:

  • Resin Swelling: Swell the Fmoc-peptide-resin in DMF for 30 minutes in a fritted reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for an additional 15 minutes to ensure complete Fmoc removal.

    • Causality: The piperidine is a secondary amine base that cleaves the acid-labile Fmoc protecting group from the N-terminus of the peptide, exposing a free amine for the next coupling step.

  • Washing: Wash the resin thoroughly with DMF (5 times) to completely remove residual piperidine, which would otherwise neutralize the subsequent coupling reaction.

  • Coupling Reaction:

    • In a separate vial, pre-activate the Fmoc-3,5-dibromo-L-tyrosine (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Causality: HBTU is an activating agent that converts the carboxylic acid of the incoming amino acid into a more reactive species, facilitating amide bond formation. DIPEA acts as a non-nucleophilic base to neutralize the reaction. A longer coupling time is often required for bulky residues like dibromotyrosine to ensure the reaction goes to completion.

  • Post-Coupling Wash: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Cycle Repetition or Final Cleavage:

    • To add more amino acids, return to Step 2.

    • If the sequence is complete, proceed to cleavage.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail and react for 2-3 hours.

    • Causality: The strong acid TFA cleaves the peptide from the resin support and simultaneously removes any acid-labile side-chain protecting groups from other amino acids in the sequence. TIS acts as a scavenger to trap reactive cations generated during this process.

  • Purification and Verification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Verify the final product mass using LC-MS.

Applications in Peptide Science and Drug Development

The unique properties of dibromotyrosine unlock a wide range of applications, from fundamental research into peptide structure to the development of novel therapeutics.

Diagram: The Multifaceted Applications of Dibromotyrosine

applications center_node 3,5-Dibromotyrosine Unique Properties app1 Structural & Material Science (Self-Assembly, Hydrogels) center_node->app1 Sterics & Halogen Bonds app2 Therapeutic Development (Enhanced Bioactivity) center_node->app2 Hydrophobicity & Natural Product Mimicry app3 Biomarker of Disease (Oxidative Stress) center_node->app3 Redox Reactivity app4 Biophysical Probe (Cross-linking Studies) center_node->app4 Radical Formation

Caption: Key application areas derived from the core properties of dibromotyrosine.

Modulating Peptide Structure and Self-Assembly

The incorporation of halogen atoms into peptides is a known strategy to influence their self-assembly behavior.[10] Dibromotyrosine, in particular, can serve as a powerful motif to direct the formation of ordered nanostructures. The combination of π-π stacking from the aromatic ring and directional halogen bonding can enforce specific secondary structures, such as β-sheets, which are common precursors to fibril and nanosheet formation.[11] For instance, tyrosine-rich peptides have been shown to assemble into nanosheets and other supramolecular structures, a process that can be finely tuned by halogenation.[11] This makes dibromotyrosine-containing peptides attractive building blocks for the bottom-up synthesis of novel biomaterials for applications in catalysis, drug delivery, and tissue engineering.[11]

A Scaffold for Potent Bioactive Peptides

Marine natural products containing dibromotyrosine have provided a rich blueprint for drug discovery. These compounds exhibit a wide array of biological activities.[1][5]

Natural Product ClassExample(s)Reported Biological ActivityReference
Simple Derivatives Aeroplysinin-1Cytotoxic, Antiangiogenic, Antimicrobial[1]
Psammaplins Psammaplin A, GHistone Deacetylase (HDAC) & DNA Methyltransferase (DNMT) Inhibitors[3]
Bastadins Bastadin subtypesATPase Regulation, Calcium Channel Modulation[3]
Oximes IanthellineAnticancer[5]

Inspired by these natural scaffolds, medicinal chemists now incorporate dibromotyrosine into synthetic peptide libraries to develop new therapeutic leads.[9] Its inclusion can enhance binding affinity to protein targets and improve metabolic stability, positioning it as a valuable component in the design of peptide drugs for oncology and neurodegenerative disorders.[9]

A Probe for Oxidative Cross-Linking

Tyrosine residues can be oxidatively cross-linked to form dityrosine, a covalent bond that plays a role in both normal physiological processes and pathological protein aggregation.[12][13] Dityrosine cross-links are implicated as clinical markers in neurodegenerative conditions like Alzheimer's and Parkinson's diseases.[14][15] Dibromotyrosine, with its modified redox properties, can serve as a unique probe to study these mechanisms. The formation of tyrosyl radicals is the initiating step in cross-linking.[13] By studying how the presence of bromine atoms affects the rate and nature of radical formation and subsequent coupling, researchers can gain deeper insights into the mechanisms of oxidative stress and protein aggregation.[14][15]

A Clinical Biomarker of Oxidative Stress

Beyond its use as a synthetic tool, dibromotyrosine itself is an important biomarker formed in vivo.[16] During inflammation, immune cells like eosinophils and neutrophils release peroxidases (eosinophil peroxidase, EPO, and myeloperoxidase, MPO).[16][17] These enzymes catalyze the reaction between hydrogen peroxide (H₂O₂) and bromide ions (Br⁻) to produce hypobromous acid (HOBr), a powerful reactive brominating species.[16][18] HOBr readily reacts with tyrosine residues in nearby proteins to form 3-bromotyrosine and, subsequently, 3,5-dibromotyrosine.[16][18]

The detection of elevated levels of dibromotyrosine in biological fluids (e.g., urine) can, therefore, serve as a specific marker of protein damage mediated by these inflammatory pathways.[16][18] This has found clinical relevance in monitoring inflammatory diseases such as asthma and in studying ischemia-reperfusion injury.[16]

Diagram: Enzymatic Formation of Dibromotyrosine as a Biomarker

biomarker_pathway cluster_cell Inflammatory Cell (Eosinophil / Neutrophil) Enzyme EPO / MPO Released HOBr HOBr (Hypobromous Acid) Enzyme->HOBr Catalyzes Formation Reactants H₂O₂ + Br⁻ (Hydrogen Peroxide + Bromide) Reactants->Enzyme ProteinDiBrY 3,5-Dibromotyrosine (Oxidative Damage Marker) HOBr->ProteinDiBrY Brominates ProteinTyr Tyrosine Residue on Host Protein ProteinTyr->HOBr

Caption: Pathway showing peroxidase-mediated formation of dibromotyrosine during inflammation.

Future Outlook and Conclusion

The applications of 3,5-dibromotyrosine in peptide science are expanding beyond its initial discovery in marine natural products. Its ability to precisely control peptide structure through a combination of steric and electronic effects makes it an invaluable tool for rational drug design and the engineering of advanced biomaterials. Future research will likely focus on creating more complex peptide architectures, exploring the role of halogen bonding in mediating protein-protein interactions, and developing more sensitive analytical methods for its detection as a clinical biomarker. For researchers and drug developers, 3,5-dibromotyrosine is not merely a modified amino acid but a strategic component for imbuing peptides with enhanced stability, novel functions, and potent biological activity.

References

  • Jain, A., et al. (2021). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. PMC - PubMed Central. [Link]

  • Lee, K., et al. (2019). Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis. Advanced Materials. [Link]

  • El-Hossary, E. M., et al. (2017). Towards the Small and the Beautiful: A Small Dibromotyrosine Derivative from Pseudoceratina sp. Sponge Exhibits Potent Apoptotic Effect through Targeting IKK/NFκB Signaling Pathway. Marine Drugs. [Link]

  • Zhang, S., et al. (2020). A novel tyrosine hyperoxidation enables selective peptide cleavage. Chemical Science. [Link]

  • McFarland, J. M., et al. (2021). Application of High-Throughput Competition Experiments in the Development of Aspartate-Directed Site-Selective Modification of Tyrosine Residues in Peptides. ACS Catalysis. [Link]

  • Li, M., et al. (2024). Structural Engineering of Tyrosine-Based Neuroprotective Peptides: A New Strategy for Efficient Blood–Brain Barrier Penetration. Foods. [Link]

  • Al-Mekhlafi, F. A., et al. (2024). Marine Bromotyrosine Derivatives in Spotlight: Bringing Discoveries and Biological Significance. Marine Drugs. [Link]

  • Northwest Life Science Specialties. (n.d.). Spotlight on Protein Oxidation: Dibromtyrosine. Northwest Life Science Specialties. [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 67532, 3,5-dibromo-L-tyrosine. PubChem. [Link]

  • Wikipedia. (2026). Dibromotyrosine. Wikipedia. [Link]

  • CEM Corporation. (2023). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation. [Link]

  • ResearchGate. (2019). Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. ResearchGate. [Link]

  • Wu, W., et al. (1999). 3-Bromotyrosine and 3,5-Dibromotyrosine Are Major Products of Protein Oxidation by Eosinophil Peroxidase: Potential Markers for Eosinophil-Dependent Tissue Injury in Vivo. Biochemistry. [Link]

  • Liyanage, W., et al. (2017). Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry. Analytical Chemistry. [Link]

  • Nimalaratne, C., & Wu, J. (2015). Biological Functions of Antioxidant Dipeptides. Current Protein & Peptide Science. [Link]

  • Peng, J., et al. (2005). THE MARINE BROMOTYROSINE DERIVATIVES. Alkaloids: Chemistry and Biology. [Link]

  • Nimalaratne, C., & Wu, J. (2015). Biological Functions of Antioxidant Dipeptides. SciSpace. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Liyanage, W., et al. (2017). Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10833, 3,5-Dibromotyrosine. PubChem. [Link]

  • Dong, S., et al. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. Angewandte Chemie. [Link]

  • Davies, M. J., & Dean, R. T. (2019). Oxidative Crosslinking of Peptides and Proteins: Mechanisms of Formation, Detection, Characterization and Quantification. International Journal of Molecular Sciences. [Link]

  • Kim, M., et al. (2020). D-tyrosine adds an anti-melanogenic effect to cosmetic peptides. Scientific Reports. [Link]

  • He, R., et al. (2021). Enhancing the Biological Activities of Food Protein-Derived Peptides Using Non-Thermal Technologies: A Review. Foods. [Link]

  • Pavlov, V., et al. (2019). Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. Tetrahedron Letters. [Link]

  • Al-Mekhlafi, F. A., et al. (2024). Marine Bromotyrosine Derivatives in Spotlight: Bringing Discoveries and Biological Significance. ResearchGate. [Link]

  • Jasińska, A., & Pabin-Szafko, B. (2009). Manufacturing of peptides exhibiting biological activity. Journal of Food and Nutrition Research. [Link]

  • JaICA. (n.d.). Anti dibromotyrosine monoclonal antibody. JaICA. [Link]

  • Lee, K., et al. (2019). Dityrosine formation through cross-linking. ResearchGate. [Link]

  • Muttenthaler, M., et al. (2022). Peptide-Based Drug Development. Pharmaceuticals. [Link]

  • Vasileiou, C., & Giamas, G. (2014). Solid-phase peptide synthesis. Methods in Molecular Biology. [Link]

  • Adam, W., et al. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry. [Link]

  • Al-Hilaly, Y. K., et al. (2018). Dityrosine cross-linking and its potential roles in Alzheimer's disease. Frontiers in Aging Neuroscience. [Link]

  • University of Cambridge. (2011). Bromotyrosine-derived natural products: synthetic and biological studies. Apollo - University of Cambridge Repository. [Link]

  • Ondetti, M. A., & Pluscec, J. (1985). Process for the solid phase synthesis of peptides which contain sulfated tyrosine.
  • Wang, C., et al. (2023). Differentiating Dyes: A Spectroscopic Investigation into the Composition of Scarlet Bloodroot (Haemodorum coccineum R.Br.) Rhizome. Molecules. [Link]

Sources

A Technical Guide to Fmoc-D-Tyr(3,5-Br2)-OH: A Halogenated Amino Acid for Advanced Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical Amino Acids

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, bridging the gap between small molecules and large biologics. Their high specificity and potency are often unparalleled. However, native peptides suffer from significant limitations, including poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and bioavailability. To overcome these hurdles, medicinal chemists turn to non-canonical amino acids, precision tools that sculpt peptides into potent and durable therapeutic candidates.

Among these specialized building blocks, Fmoc-D-Tyr(3,5-Br2)-OH stands out as a multifunctional powerhouse. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the strategic incorporation of this halogenated amino acid to engineer novel peptides with superior pharmacological profiles.

The core advantages conferred by this compound stem from three distinct structural modifications:

  • The D-Configuration: The D-enantiomer of tyrosine provides inherent resistance to enzymatic degradation by proteases, significantly extending the peptide's in vivo half-life.

  • Aromatic Dibromination: The two bromine atoms at the 3 and 5 positions of the phenolic ring are not mere decorations. They profoundly alter the residue's electronic and steric properties, enabling unique molecular interactions and conformational control.

  • The Fmoc Protecting Group: The fluorenylmethyloxycarbonyl (Fmoc) group allows for seamless integration into the well-established and mild workflow of solid-phase peptide synthesis (SPPS).

This guide will explore the causality behind these advantages, provide validated experimental protocols for its use, and present a case study illustrating its transformative potential in peptide drug development.

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is crucial for its effective application. Each modification contributes to a unique set of characteristics that can be leveraged in rational peptide design.

The Impact of D-Configuration on Proteolytic Stability

Peptides composed of natural L-amino acids are readily recognized and cleaved by endogenous proteases. The substitution with a D-amino acid at a strategic position disrupts the stereospecific recognition by these enzymes, rendering the adjacent peptide bonds resistant to hydrolysis. This is a field-proven strategy to enhance the metabolic stability and duration of action of peptide therapeutics[1].

The Role of Dibromination: Inductive Effects and Halogen Bonding

The introduction of two bromine atoms onto the tyrosine ring has profound consequences:

  • Steric Bulk and Conformational Constraint: The bulky bromine atoms restrict the rotational freedom (the χ1 and χ2 dihedral angles) of the amino acid side chain. This steric hindrance can lock the peptide backbone into a more rigid, pre-organized conformation, which can reduce the entropic penalty upon binding to its receptor, thereby increasing affinity.

  • Halogen Bonding: Far from being inert, the bromine atoms can act as halogen bond donors[2][3]. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen (the σ-hole) and a nucleophilic partner, such as a carbonyl oxygen or an aromatic ring in a receptor's binding pocket[4][5]. The strength of this interaction follows the trend I > Br > Cl > F[2][3]. These bonds can provide an additional energetic contribution to ligand-receptor binding, enhancing both affinity and specificity[6].

Key Physicochemical Data

The properties of the foundational amino acid, 3,5-Dibromo-D-tyrosine, are summarized below.

PropertyValueSource
Molecular Formula C₉H₉Br₂NO₃[7]
Molecular Weight 338.98 g/mol [7]
Appearance Off-white to gray solid
Solubility Soluble in DMSO

Strategic Applications in Novel Peptide Development

The unique properties of this compound translate into several powerful applications for enhancing peptide function.

Inducing Conformational Rigidity

A primary challenge in peptide design is overcoming the inherent flexibility of short peptide chains. By introducing a sterically demanding residue like 3,5-dibromo-D-tyrosine, the conformational landscape of the peptide can be significantly narrowed. This pre-organization into a bioactive conformation can lead to a substantial increase in binding affinity.

G cluster_0 Unstructured Peptide cluster_1 Constrained Peptide with Tyr(3,5-Br2) Flexible Flexible Multiple Conformations Multiple Conformations Flexible->Multiple Conformations High Entropy Poor Binding Poor Binding Multiple Conformations->Poor Binding Entropic Penalty Rigid Rigid Bioactive Conformation Bioactive Conformation Rigid->Bioactive Conformation Low Entropy High Affinity Binding High Affinity Binding Bioactive Conformation->High Affinity Binding Pre-organized

Caption: Conformational states of flexible vs. constrained peptides.

Enhancing Binding Affinity through Halogen Bonds

The ability of bromine to form halogen bonds provides a sophisticated tool for optimizing ligand-receptor interactions. If structural data or molecular modeling of the target receptor reveals a potential halogen bond acceptor (e.g., a backbone carbonyl) in the binding pocket, substituting a standard tyrosine with 3,5-dibromotyrosine can introduce a new, stabilizing interaction, thereby improving potency.

G Peptide Peptide Tyr_Br2 Tyr(3,5-Br2) Peptide->Tyr_Br2 part of ReceptorPocket Receptor Pocket Acceptor Carbonyl Oxygen (O=C) ReceptorPocket->Acceptor within Tyr_Br2->Acceptor Halogen Bond (Br···O=C)

Caption: Halogen bond formation between Tyr(3,5-Br2) and a receptor.

A Stable Mimic for Phosphotyrosine

In cell signaling research, phosphotyrosine (pTyr) residues are critical, but the phosphate group is labile to phosphatases and acidic conditions. Halogenated tyrosines, particularly di-halogenated ones, can serve as effective, non-hydrolyzable mimics of pTyr. The electron-withdrawing bromine atoms lower the pKa of the phenolic hydroxyl group, making it more acidic and partially mimicking the negative charge of a phosphate group at physiological pH.

Experimental Protocols: From Vial to Peptide

The incorporation of this compound into a peptide sequence follows standard Fmoc-SPPS protocols, but its steric bulk necessitates the use of potent coupling reagents and potentially longer reaction times to ensure complete acylation.

Materials and Reagents
  • Resin: Appropriate for the desired C-terminus (e.g., Rink Amide for C-terminal amide, Wang resin for C-terminal acid).

  • Solvents: High-purity, peptide synthesis grade N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.

  • Amino Acids: Standard Fmoc-protected amino acids and this compound.

  • Coupling Reagents (Choose one):

    • HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole).

    • HBTU: (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with HOBt (1-Hydroxybenzotriazole).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

Recommended Protocol for SPPS Incorporation (0.1 mmol scale)

This protocol describes a single coupling cycle for incorporating this compound.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine/DMF for 5 minutes. Drain.

    • Repeat with a fresh aliquot of 20% piperidine/DMF for 15-20 minutes. Drain.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve this compound (3 eq., 0.3 mmol), HATU (2.9 eq., 0.29 mmol), and HOAt (3 eq., 0.3 mmol) in DMF.

    • Add DIPEA (6 eq., 0.6 mmol) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature. For this sterically hindered residue, a longer coupling time is recommended over the standard 1-2 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), repeat the coupling step with fresh reagents ("double coupling").

    • Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

SPPS_Cycle Start Peptide-Resin (N-terminus Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple to Resin Wash1->Coupling Activation Activate this compound (HATU/DIPEA in DMF) Activation->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest End Peptide-Resin + 1 Residue (N-terminus Fmoc-protected) KaiserTest->End Negative DoubleCouple Repeat Coupling KaiserTest->DoubleCouple Positive DoubleCouple->Coupling

Caption: SPPS workflow for incorporating this compound.

Cleavage and Purification

After the full peptide sequence is assembled, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a strong acid cocktail (e.g., 95% TFA). The crude peptide is then precipitated with cold diethyl ether, lyophilized, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide should be confirmed by analytical HPLC and mass spectrometry (e.g., ESI-MS).

Case Study: Enhancing the Potency of a Mu-Opioid Agonist

While direct literature on this compound is specialized, an excellent illustrative case can be found in the development of analogues of the opioid peptide DALDA (H-Tyr-D-Arg-Phe-Lys-NH₂). DALDA is a potent and selective µ-opioid receptor agonist. Research led by Dr. Peter Schiller aimed to enhance its potency through structural modifications of the N-terminal tyrosine residue[2][5].

Objective: To increase the potency of the DALDA peptide by introducing sterically bulky groups at the ortho-positions (2' and 6') of the Tyr¹ phenolic ring, a modification analogous to 3,5-dibromination.

Synthesis and Key Analogue: One of the most successful analogues synthesized was [Dmt¹]DALDA , where Tyr¹ was replaced with 2',6'-dimethyltyrosine (Dmt)[2]. The synthesis was performed using solid-phase methods with Boc-protected amino acids. The incorporation of the bulky Boc-Dmt-OH required potent coupling agents, similar to the requirements for this compound, to achieve high yields.

Biological Evaluation and Key Findings: The resulting [Dmt¹]DALDA was evaluated for its receptor binding affinity and functional agonist potency. The results were remarkable.

Peptideµ-Receptor Binding (Kᵢ, nM)GPI Bioassay (IC₅₀, nM)µ-Selectivity (Kᵢ δ / Kᵢ µ)
DALDA1.152.5211,400
[Dmt¹]DALDA 0.08 0.014 14,700

(Data adapted from Schiller et al., Eur J Med Chem, 2000)[6]

The incorporation of the dimethylated tyrosine resulted in:

  • A 14-fold increase in µ-receptor binding affinity compared to the parent peptide DALDA[6].

  • An astonishing 180-fold increase in µ-agonist potency in the guinea pig ileum (GPI) functional assay[6].

  • Maintained or even slightly enhanced selectivity for the µ-receptor over the δ-receptor.

Conclusion from the Case Study: This study powerfully demonstrates the strategic value of modifying the Tyr¹ residue. The steric bulk introduced by the methyl groups (analogous to bromine atoms) likely constrains the peptide into a high-affinity binding conformation for the µ-opioid receptor. This pre-organization significantly enhances potency, validating the core principles behind the use of residues like this compound for novel peptide development.

Conclusion and Future Perspectives

This compound is a sophisticated chemical tool that offers peptide scientists multiple avenues for optimization. By providing enzymatic stability, inducing conformational rigidity, and introducing the potential for halogen bonding, it enables the rational design of peptides with significantly enhanced potency, selectivity, and durability. The successful application of analogous modified tyrosines in fields like opioid receptor modulation underscores the immense potential of this approach. As our understanding of peptide-receptor interactions becomes more refined through structural biology and computational modeling, the precise and strategic placement of unique building blocks like this compound will continue to be a cornerstone of next-generation peptide drug discovery.

References

  • Schiller, P. W., et al. (2000). Synthesis and in vitro opioid activity profiles of DALDA analogues. European Journal of Medicinal Chemistry, 35(10), 895-901. Available at: [Link]

  • Beccaria, R., et al. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Biochemistry, 56(25), 3265-3272. Available at: [Link]

  • Schiller, P. W., et al. (2000). Synthesis and in vitro opioid activity profiles of DALDA analogues. ResearchGate. Available at: [Link]

  • Reddy, P. A., Lewin, A. H., & Schiller, P. W. (2009). Synthesis and pharmacological evaluation of highly potent [Dmt1]DALDA analogs. RTI International. Available at: [Link]

  • Cavallo, G., et al. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601. Available at: [Link]

  • Pizzi, A., et al. (2017). Application of the Halogen Bond in Protein Systems. Biochemistry, 56(23), 2937-2938. Available at: [Link]

  • PubChem. (n.d.). 3,5-dibromo-L-tyrosine. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 3,5-Dibromotyrosine. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40-56. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Sourcing and Quality Assessment of Fmoc-D-Tyr(3,5-Br2)-OH for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fmoc-D-Tyr(3,5-Br2)-OH in Peptide Therapeutics

In the landscape of modern drug development, the precision of peptide synthesis is paramount. Non-canonical amino acids are instrumental in designing novel peptides with enhanced biological activity, stability, and conformational rigidity. Among these, this compound, a dibrominated derivative of D-tyrosine, serves as a critical building block. The bulky bromine atoms provide significant steric hindrance, which can be strategically employed to enforce specific secondary structures, such as β-turns, in the peptide backbone. Furthermore, the halogenated phenyl ring offers a unique probe for structural studies and can modulate binding affinity and selectivity for biological targets, particularly in fields like oncology and neurobiology.[1]

However, the very features that make this amino acid derivative valuable also present challenges in its sourcing and application. Purity, particularly enantiomeric purity, is a critical quality attribute that directly impacts the pharmacological and toxicological profile of the final peptide drug substance.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating suppliers, implementing self-validating quality control protocols, and successfully incorporating this compound into solid-phase peptide synthesis (SPPS) workflows.

Part 1: Supplier Landscape and Critical Evaluation Criteria

Sourcing high-quality this compound is the foundational step for any successful synthesis campaign. While a catalog may list a high purity percentage, a deeper evaluation is necessary to mitigate risks of batch-to-batch variability and synthesis-compromising impurities.

Comparative Supplier Analysis

The following table summarizes publicly available data from various suppliers. It is important to note that pricing is highly variable and often requires a direct quote for bulk quantities. The primary value of this comparison lies in understanding the stated purity and the analytical methods used to determine it.

SupplierProduct Code/CASStated PurityAnalytical MethodPrice (1g, USD)Storage
Chem-Impex 12396≥ 98%HPLC$400-8 °C[1]
AK Scientific 3682AHNot specifiedNot specified$104Not specified
Various (via ChemicalBook) CAS 204693-22-1VariesVaries$40 - $104Varies[3]
Angene AG00F153Not specifiedNot specifiedQuoteNot specified
Ivy Fine Chemicals GY00-705Not specifiedNot specifiedQuoteNot specified
CHIMMED 1020081395%Not specifiedQuoteNot specified

Note: CAS Number for this compound is 204693-22-1. Some suppliers may incorrectly list the L-isomer CAS (201484-26-6). Always verify the stereochemistry.

Beyond the Certificate of Analysis: Questions for Your Supplier
  • "Can you provide a lot-specific CoA with the HPLC chromatogram and integration report?" This allows you to visually inspect for shoulder peaks or other minor impurities not explicitly listed.

  • "What method was used to determine enantiomeric purity?" Standard HPLC will not resolve enantiomers. A supplier committed to quality will use a chiral HPLC method.[2][4] The presence of even a small amount of the L-isomer can lead to diastereomeric peptide impurities that are difficult to separate.

  • "Do you test for residual solvents or inorganic salts?" These can affect the true molar quantity of the amino acid and impact coupling efficiency.

  • "What are the known potential impurities from your synthetic route?" A transparent supplier should be able to discuss potential by-products, such as mono-brominated species or isomers where bromine is at a different position.

Part 2: Incoming Quality Control - A Self-Validating Protocol

Trust, but verify. Implementing a routine incoming QC protocol is a self-validating system that protects your research from costly failures. The primary goals are to confirm the identity, verify the chemical purity, and assess the enantiomeric purity of the received material.

QC Experimental Workflow

The logical flow for incoming material validation should be systematic, starting with identity confirmation and proceeding to more detailed purity analysis.

QC_Workflow cluster_0 Material Receipt & Initial Checks cluster_1 Identity & Purity Verification cluster_2 Decision Gateway cluster_3 Final Disposition start Receive this compound prep Prepare Stock Solution (e.g., 1 mg/mL in DMF) start->prep ms LC-MS Analysis prep->ms hplc RP-HPLC Analysis prep->hplc check_mass Mass Correct? ms->check_mass check_purity Purity >98%? hplc->check_purity check_mass->check_purity Yes reject Reject Lot & Contact Supplier check_mass->reject No accept Accept Lot for Synthesis check_purity->accept Yes check_purity->reject No SPPS_Cycle Resin Peptide-Resin (N-terminal amine) Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Step 2: DMF Wash (5x) Deprotection->Wash1 Coupling Step 3: First Coupling (3 eq. AA, 2.9 eq. HCTU, 6 eq. DIPEA) 60 minutes Wash1->Coupling Wash2 Step 4: DMF Wash (3x) Coupling->Wash2 Kaiser Step 5: Kaiser Test (Check for free amines) Wash2->Kaiser DoubleCouple Step 6: Second Coupling (Optional) (Repeat Step 3) 60 minutes Kaiser->DoubleCouple Positive (Yellow/Brown) NextCycle Proceed to Next Cycle Kaiser->NextCycle Negative (Blue) DoubleCouple->Wash2 Re-wash & Re-test

Caption: Optimized SPPS cycle for this compound.

Protocol 3: Optimized Coupling of this compound

This protocol is designed for a standard 0.1 mmol scale synthesis.

  • Pre-activation Solution:

    • In a separate vessel, dissolve this compound (3 equivalents, ~168 mg) and a uronium-based activator like HCTU (2.9 equivalents) in N,N-Dimethylformamide (DMF).

    • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents).

    • Allow to pre-activate for 2-5 minutes.

    • Rationale (Expertise): Using a potent activator like HCTU is crucial for overcoming the steric hindrance of the dibrominated ring. Pre-activation ensures the amino acid is ready to react immediately upon addition to the resin, maximizing efficiency.

  • Fmoc Deprotection:

    • Treat the resin-bound peptide with 20% (v/v) piperidine in DMF for 5-7 minutes. [5] * Drain and repeat once.

    • Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Agitate via nitrogen bubbling or orbital shaking for at least 60 minutes.

    • Rationale (Trustworthiness): An extended coupling time is a necessary precaution. For a standard amino acid, 30 minutes might suffice, but for this derivative, 60-90 minutes provides a greater probability of complete reaction.

  • Monitoring and Double Coupling:

    • After the initial coupling, take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test.

    • If the test is negative (beads remain colorless or blue): The coupling is complete. Proceed with washing and the next cycle.

    • If the test is positive (beads turn yellow/brown): Free amines are still present, indicating incomplete coupling. Drain the vessel and repeat the coupling step with a freshly prepared activation solution (a "double couple"). This is the most critical self-validating step in the workflow.

Conclusion

This compound is a powerful tool for designing sophisticated peptide therapeutics. However, its successful application is inextricably linked to the quality of the starting material. By moving beyond simple catalog specifications and adopting a rigorous approach to supplier validation, incoming quality control, and optimized synthesis protocols, researchers can mitigate risks and ensure the reproducible synthesis of high-purity, target peptides. This framework of proactive verification and rational protocol design forms the bedrock of efficient and reliable drug development.

References

  • Royal Society of Chemistry. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. [Link]

  • Angene International Limited. Product Listing. [Link]

  • Ivy Fine Chemicals. Fmoc-Tyr(3',5'-Br2)-OH. [Link]

  • ChemCD. This compound - product Search. [Link]

  • MOST Wiedzy. Efficient Method for the Concentration Determination of Fmoc Groups. [Link]

  • UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]

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An In-depth Technical Guide to Fmoc Protection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic use of protecting groups is the cornerstone of modern chemical peptide synthesis. Among the various methodologies developed, Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has become the preeminent strategy for research, drug development, and production. Its dominance is attributed to the mild, base-labile deprotection conditions that preserve acid-sensitive functionalities and linkages, enabling the synthesis of complex and modified peptides. This guide provides a deep dive into the core principles of the Fmoc strategy, from its chemical underpinnings to practical, field-tested protocols and troubleshooting insights. We will explore the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can not only execute protocols but also rationalize and optimize them for their specific synthetic challenges.

The Chemical Foundation: Why the Fmoc Group Dominates

Peptide synthesis is the stepwise formation of amide bonds between amino acids.[1] To ensure the correct sequence and prevent unwanted side reactions, the reactive functional groups—the α-amino group and any reactive side chains—must be temporarily masked or "protected".[2] The success of any peptide synthesis strategy hinges on the robustness and selectivity of these protecting groups.

The Fmoc/tBu (tert-butyl) strategy is a truly orthogonal protection scheme.[3] This principle is critical: the N-terminal α-amino protecting group (Fmoc) and the side-chain protecting groups (tBu-based) can be removed under distinct and non-interfering chemical conditions.[2][4] The Fmoc group is cleaved by a mild base (piperidine), while the tBu-based side-chain groups and the resin linker are cleaved by a strong acid (trifluoroacetic acid, TFA).[2][5] This orthogonality allows for the selective deprotection of the N-terminus for chain elongation without disturbing the sensitive side-chain protectors, a key advantage over older, less-forgiving chemistries like Boc/Bzl.[3]

The Mechanism of Fmoc Deprotection

The lability of the Fmoc group to bases is its defining feature. The process is not a simple hydrolysis but a base-catalyzed β-elimination reaction.[6]

  • Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[6]

  • β-Elimination: This abstraction initiates the collapse of the molecule, leading to the elimination of a highly reactive dibenzofulvene (DBF) intermediate and the release of the free amine as a carbamate, which quickly decarboxylates.[6]

  • Scavenging: The liberated DBF is a reactive electrophile that can cause side reactions. The secondary amine used for deprotection (piperidine) advantageously acts as a scavenger, trapping the DBF to form a stable and soluble adduct that is easily washed away.[7]

This elegant, mild, and efficient mechanism is the chemical heart of the Fmoc SPPS strategy.

Fmoc_Deprotection Fmoc Deprotection Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine Piperidine Piperidine (Base) Adduct DBF-Piperidine Adduct (Washed Away) Free_Amine H2N-Peptide-Resin (Free Amine) Intermediate->Free_Amine β-Elimination DBF Dibenzofulvene (DBF) Intermediate->DBF DBF->Adduct + Piperidine (Scavenger)

Caption: The base-catalyzed β-elimination mechanism for Fmoc group removal.

The Fmoc-SPPS Workflow: A Practical Guide

Solid-Phase Peptide Synthesis (SPPS) involves building a peptide chain sequentially while it is covalently attached to an insoluble solid support or resin.[2] This simplifies the entire process, as purification at each step is achieved by simple filtration and washing, removing excess reagents and byproducts.[3]

Core Components & Choices
  • Resin Selection: The choice of resin dictates the C-terminal functionality of the final peptide.[8]

    • Wang Resin: For a C-terminal carboxylic acid.[8]

    • Rink Amide Resin: For a C-terminal amide.[8]

    • 2-Chlorotrityl Chloride Resin: For protected peptide fragments or when a C-terminal carboxylic acid is desired with minimal risk of racemization.[8]

  • Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF) is the solvent of choice due to its excellent resin-swelling properties and ability to solvate both protected amino acids and the growing peptide chain.[6][8] N-Methyl-2-pyrrolidone (NMP) can be a superior alternative for hydrophobic sequences prone to aggregation.[9]

  • Coupling Reagents: The formation of the amide bond requires the activation of the carboxylic acid of the incoming amino acid.[10]

    • Carbodiimides (e.g., DIC): These reagents form a highly reactive O-acylisourea intermediate.[11][12] They are most effective when used with additives like OxymaPure® or HOBt to increase efficiency and suppress racemization.[10]

    • Onium Salts (e.g., HBTU, HATU): These reagents, based on phosphonium or aminium salts, are highly efficient and rapid, making them the standard for most applications.[8]

SPPS_Cycle The Core Fmoc-SPPS Cycle cluster_start Initialization Start Fmoc-AA-Resin Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Step 2: Wash (DMF) Deprotection->Wash1 Coupling Step 3: Coupling (Fmoc-AA-OH, Activator, Base in DMF) Wash1->Coupling Wash2 Step 4: Wash (DMF) Coupling->Wash2 Monitor Monitoring Point (e.g., Kaiser Test) Wash2->Monitor Monitor->Coupling Incomplete Repeat Repeat Cycle for Next Amino Acid Monitor->Repeat Coupling Complete Repeat->Deprotection Cleavage Final Cleavage & Global Deprotection Repeat->Cleavage Final Residue Added

Caption: The iterative workflow of Fmoc solid-phase peptide synthesis.

Experimental Protocol: A Standard Synthesis Cycle

This protocol outlines a single cycle of amino acid addition. The peptide-resin should be contained within a reaction vessel that allows for agitation and easy filtration.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the peptide-resin.[8]

    • Agitate for 3 minutes. Drain.

    • Add a fresh solution of 20% piperidine in DMF.

    • Agitate for 10-15 minutes. Drain the vessel. The Fmoc group is now removed, exposing a free N-terminal amine.

  • Washing:

    • Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the DBF-piperidine adduct.[8] Proper washing is critical to prevent side reactions in the next step.

  • Amino Acid Coupling:

    • In a separate vessel, prepare the coupling solution. Dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), an activator like HATU (0.95 eq. to the amino acid), and a base like DIPEA (2 eq. to the amino acid) in DMF.[8]

    • Allow the mixture to pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the washed resin.

    • Agitate for 30-60 minutes at room temperature. The reaction time may be extended for "difficult" couplings.

  • Final Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents. The peptide-resin is now ready for the next cycle, starting again with Fmoc deprotection.

Protocol: The Kaiser Test (Qualitative Monitoring for Primary Amines)

This test validates the completion of the coupling step by detecting any remaining free primary amines. A positive result (blue beads) indicates incomplete coupling, necessitating a second coupling step.

  • Sample Preparation: Transfer a small sample of peptide-resin beads (5-10 mg) to a small glass test tube.

  • Reagent Addition: Add 2-3 drops of each of the following three reagents:

    • Reagent A: 5% Ninhydrin in ethanol.

    • Reagent B: 80% Phenol in ethanol.

    • Reagent C: 2% 0.001M KCN in pyridine.

  • Incubation: Heat the tube to 100°C for 5 minutes.

  • Observation:

    • Positive Result (Incomplete Coupling): Resin beads and solution turn a deep blue.

    • Negative Result (Complete Coupling): Resin beads and solution remain yellow or colorless.

Orthogonal Side-Chain Protection: The Key to Versatility

To prevent branching and other side reactions, the reactive side chains of many amino acids must be protected.[5] In the Fmoc/tBu strategy, these groups are stable to the basic conditions of Fmoc removal but are readily cleaved by strong acid (TFA) during the final deprotection step.[5]

Amino AcidCommon Side-Chain Protecting GroupRationale & Considerations
Lysine (Lys), Tryptophan (Trp) Boc (tert-butyloxycarbonyl)Standard, highly reliable acid-labile protection.[13]
Aspartic Acid (Asp), Glutamic Acid (Glu) OtBu (O-tert-butyl ester)Prevents side-chain amide formation and aspartimide formation.[14]
Serine (Ser), Threonine (Thr), Tyrosine (Tyr) tBu (tert-butyl ether)Protects the hydroxyl group from acylation.[14]
Arginine (Arg) Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)Offers robust protection for the guanidinium group with cleaner cleavage compared to older groups like Pmc.[14]
Histidine (His), Asparagine (Asn), Glutamine (Gln) Trt (Trityl)Protects the imidazole and amide side chains, respectively. The bulky Trt group also helps prevent aggregation.[8][13]
Cysteine (Cys) Trt (Trityl), Acm (Acetamidomethyl)Trt is standard and removed during final cleavage. Acm is stable to TFA, allowing for selective disulfide bond formation post-cleavage.[14]

The Final Act: Cleavage and Global Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin support and simultaneously remove all side-chain protecting groups.[15] This is typically accomplished with a "cleavage cocktail" containing a strong acid, most commonly Trifluoroacetic Acid (TFA).

The causality for a "cocktail" approach lies in managing the highly reactive cationic species generated during the cleavage of protecting groups (e.g., the t-butyl cation from Boc or the trityl cation from Trt).[14] If left unchecked, these cations can re-attach to electron-rich residues in the peptide, such as Tryptophan or Cysteine, causing unwanted modifications. Scavengers are added to trap these cations.[14]

Common Cleavage Cocktails & Their Composition
Cocktail NameCompositionPrimary Application & Rationale
Standard (95% TFA) 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIPS)General-purpose cocktail for most peptides. Water helps hydrolyze intermediates, and TIPS is an excellent scavenger for t-butyl and trityl cations.
Reagent K 82.5% TFA, 5% Water, 5% Phenol, 5% Thioanisole, 2.5% EDTFor peptides containing multiple sensitive residues, especially Cys, Met, and Trp. The additional scavengers provide comprehensive protection against various side reactions.
Mild Cleavage (e.g., for 2-ClTrt Resin) 1-5% TFA in Dichloromethane (DCM)Used to cleave the peptide from hyper-acid-sensitive resins like 2-chlorotrityl while leaving side-chain protecting groups intact, generating a protected peptide fragment.
Experimental Protocol: Global Cleavage from Wang Resin

Safety Precaution: TFA is a highly corrosive strong acid. Always perform this procedure in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Preparation: Place the dry peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Cocktail Addition: Prepare the cleavage cocktail (e.g., Standard 95% TFA). Add the cocktail to the resin (typically 1-2 mL for 100 mg of resin).

  • Reaction: Agitate the slurry at room temperature for 1.5 to 2 hours.[16] Reaction times may need to be extended for peptides containing Arg(Pbf).[17]

  • Peptide Filtration: Filter the resin and collect the TFA solution, which now contains the cleaved peptide, into a clean centrifuge tube.

  • Resin Wash: Wash the resin 2-3 times with small volumes of fresh TFA to ensure complete recovery of the peptide. Combine all filtrates.[16]

  • Precipitation: Add the combined TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.[16]

  • Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet 2-3 times with cold diethyl ether to remove residual scavengers and organic impurities.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification (typically by HPLC) and analysis.

Advanced Topics: Overcoming Synthetic Challenges

"Difficult Sequences" and Peptide Aggregation

The most common failure mode in SPPS is incomplete coupling or deprotection due to peptide aggregation.[9] Certain sequences, particularly those rich in hydrophobic residues like Val, Ile, and Leu, have a tendency to form stable secondary structures (β-sheets) on the resin.[18] These aggregates physically block reagents from accessing the reactive N-terminus, grinding the synthesis to a halt.[19]

Strategies to Mitigate Aggregation:

  • Solvent Choice: Switching from DMF to NMP or using a mixture of DMF and DMSO can help disrupt hydrogen bonding and break up aggregates.[19][20]

  • Elevated Temperature/Microwave: Performing coupling reactions at elevated temperatures (40-60°C) or using a dedicated microwave peptide synthesizer can provide the energy needed to overcome aggregation and accelerate reaction rates.[19][21]

  • Chaotropic Salts: Adding salts like LiCl to the reaction mixture can disrupt the organized structure of aggregates.[19]

  • Pseudoproline Dipeptides: Incorporating specialized dipeptide derivatives (e.g., Fmoc-Ser(Ψ(Me,Me)pro)-OH) at key positions (Ser, Thr, or Cys) introduces a "kink" into the peptide backbone, effectively disrupting the formation of β-sheets.

Conclusion

The Fmoc protection strategy represents a pinnacle of chemical ingenuity, enabling the routine synthesis of complex peptides that are vital to modern science and medicine. Its success is built upon the foundational principle of orthogonality, the mildness of its deprotection chemistry, and a well-established ecosystem of resins, reagents, and protocols. By understanding the causality behind each step—from the β-elimination of the Fmoc group to the role of scavengers in final cleavage—researchers can move beyond simple execution to intelligent optimization. This deeper comprehension allows for the troubleshooting of difficult sequences and the confident application of advanced strategies, ultimately empowering scientists to successfully synthesize the molecules that drive discovery.

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved from [Link]

  • Ortega, M. A., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Retrieved from [Link]

  • Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck Millipore. Retrieved from [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Retrieved from [Link]

  • Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. (2019). Chemical Communications. Retrieved from [Link]

  • Side-chain protecting groups in Fmoc-based SPPS. (n.d.). ResearchGate. Retrieved from [Link]

  • Mechanism of the carbodiimide reaction. II. Peptide synthesis on the solid phase. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Cleavage from Wang Resin. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Cleavage from Rink Amide Resin. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • The road to the synthesis of “difficult peptides”. (2015). Chemical Society Reviews. Retrieved from [Link]

  • Which strategies do you use for difficult sequences in solid phase synthesis? (2015). ResearchGate. Retrieved from [Link]

  • What do you do when your peptide synthesis fails? (2023). Biotage. Retrieved from [Link]

  • Cleavage of synthetic peptides. (2015). Google Patents.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]

  • Methods for Removing the Fmoc Group. (n.d.). Retrieved from [Link]

  • Mechanism of peptide bond formation through carbodiimide. (n.d.). ResearchGate. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • How to Optimize Peptide Synthesis? (n.d.). Retrieved from [Link]

  • C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. (n.d.). PubMed. Retrieved from [Link]

  • Carbodiimides and Additives. (2021). Aapptec Peptides. Retrieved from [Link]

  • Monitoring Peptide Synthesis. (n.d.). S4Science. Retrieved from [Link]

  • Peptide synthesis using unprotected peptides through orthogonal coupling methods. (n.d.). PNAS. Retrieved from [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

  • How can I percipitate short peptides after resin cleavage from Rink Amide? (2023). ResearchGate. Retrieved from [Link]

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022). American Chemical Society. Retrieved from [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Retrieved from [Link]

  • Aggregation Rules of Short Peptides. (2024). JACS Au. Retrieved from [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Retrieved from [Link]

  • Methods for Removing the Fmoc Group. (2025). ResearchGate. Retrieved from [Link]

  • Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2025). ResearchGate. Retrieved from [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (n.d.). Redalyc. Retrieved from [Link]

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The Chirality Advantage: A Technical Guide to D-Amino Acid Incorporation in Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Nature's Canonical Toolkit

Peptides represent a compelling class of therapeutics, lauded for their high specificity and low intrinsic toxicity. However, their progression from bench to bedside is frequently thwarted by a critical vulnerability: rapid degradation by endogenous proteases.[1] Nature's enzymatic machinery is exquisitely evolved to recognize and cleave peptide bonds between L-amino acids, the canonical building blocks of life.[2] This inherent proteolytic susceptibility results in poor in-vivo half-lives, limiting the therapeutic efficacy of many promising peptide candidates.

The strategic incorporation of D-amino acids—the non-natural mirror images, or enantiomers, of their L-counterparts—offers a robust and elegant solution to this fundamental challenge.[1][3] By altering the stereochemistry at the α-carbon, a D-amino acid substitution can render a peptide bond unrecognizable to most proteases, effectively creating a "proteolytic shield."[1][2][4] This guide provides a comprehensive technical overview of the principles, methodologies, and advanced strategies for leveraging D-amino acids in modern peptide design, transforming transient biological messengers into stable, drug-like molecules.

Section 1: The Core Rationale: Why Incorporate D-Amino Acids?

The primary driver for D-amino acid incorporation is the dramatic enhancement of metabolic stability. This fundamental advantage cascades into several therapeutically desirable properties.

Enhanced Proteolytic Resistance

Proteases, the enzymes responsible for peptide breakdown, are chiral catalysts. Their active sites are precisely structured to bind and hydrolyze peptides composed exclusively of L-amino acids. The introduction of a D-amino acid creates a stereochemical barrier, causing steric hindrance that prevents the peptide from fitting correctly into the enzyme's active site.[1] This resistance to enzymatic cleavage is the most significant and well-documented benefit of D-amino acid incorporation.[4][5][6] The result is a profound increase in the peptide's half-life in biological fluids like serum and plasma.[7][8][9]

Protease_Resistance cluster_0 L-Peptide Degradation cluster_1 D-Peptide Stability L_Peptide L-Ala L-Lys L-Phe Protease_L Protease Active Site L_Peptide->Protease_L Binding & Cleavage Fragments_L Cleaved Fragments Protease_L->Fragments_L D_Peptide L-Ala D-Lys L-Phe Protease_D Protease Active Site D_Peptide->Protease_D Steric Hindrance (No Binding) Intact_D Intact Peptide D_Peptide->Intact_D Remains Intact

Caption: D-amino acids create steric hindrance, preventing protease binding and cleavage.

Improved Bioavailability and Pharmacokinetics

By resisting degradation, D-amino acid-containing peptides persist longer in circulation. This extended half-life directly translates to improved bioavailability and more favorable pharmacokinetic profiles, reducing the required dosing frequency and improving the therapeutic window.[5][6]

Modulation of Biological Activity and Structure

While enhancing stability, the introduction of a D-amino acid is not structurally neutral. It can significantly alter the peptide's local and global conformation. This can be strategically exploited:

  • Inducing Secondary Structures: D-amino acids are powerful inducers of specific secondary structures, particularly β-turns, which are crucial for receptor recognition in many bioactive peptides.[10][11]

  • Altering Receptor Affinity: The conformational changes can lead to modified receptor binding. In some cases, this results in higher binding affinity and potency.[1] However, it is critical to recognize that if the original L-stereochemistry was essential for a key hydrogen bond or hydrophobic interaction, a D-amino acid substitution can also diminish or completely abolish activity.[1][12] This necessitates careful structure-activity relationship (SAR) studies.

Data Presentation: Stability Enhancement

The following table summarizes data from various studies, illustrating the dramatic increase in peptide stability upon D-amino acid substitution.

Peptide System Modification Stability Assay Result Reference
Antimicrobial PeptideAll L-amino acidsIncubation with TrypsinDegraded[7][8]
Antimicrobial PeptidePartial or full D-amino acid substitutionIncubation with TrypsinHighly stable[7][8]
Pep05 (Cationic AMP)All L-Lys/Arg residuesIncubation with Trypsin~0% remaining after 5h[9]
DP06 (Pep05 analog)All L-Lys/Arg replaced with D-Lys/ArgIncubation with Trypsin15% remaining after 18h[9]
Generic L-PeptideN/AIncubation with Fetal Calf SerumSusceptible to degradation[7]
Generic D-PeptideD-amino acid substitutionsIncubation with Fetal Calf SerumResistant to degradation[7]

Section 2: Synthesis of D-Amino Acid-Containing Peptides

The gold standard for producing peptides with D-amino acid modifications is chemical synthesis, most commonly Solid-Phase Peptide Synthesis (SPPS).[13][14][15] This methodology allows for the precise, stepwise addition of any amino acid, including non-natural and D-isomers, into a growing peptide chain.

SPPS_Workflow start Start: Resin with Linker deprotection 1. Deprotection (e.g., 20% Piperidine in DMF) Removes Fmoc group start->deprotection wash1 2. Wash (DMF, DCM, MeOH) deprotection->wash1 coupling 3. Coupling (Fmoc-D-AA-OH, Activator) Forms new peptide bond wash1->coupling wash2 4. Wash (DMF, DCM, MeOH) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Yes cleavage Final Cleavage & Deprotection (e.g., TFA cocktail) Releases peptide from resin repeat->cleavage No (Sequence Complete) purify Purification (HPLC) cleavage->purify

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Manual Fmoc-SPPS of a D-Amino Acid-Containing Peptide

This protocol outlines the manual synthesis of a generic peptide containing a D-amino acid using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide resin (or other suitable solid support).[13]

  • Fmoc-protected L- and D-amino acids.

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Coupling Reagents: HBTU (or similar activator like HCTU/HATU) and Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Cold diethyl ether.

  • SPPS reaction vessel.

Methodology:

  • Resin Swelling:

    • Place the Rink Amide resin in the SPPS vessel.

    • Add DMF and agitate for 30-60 minutes to swell the resin beads. Drain the DMF. Causality: Swelling the resin is essential to ensure that reagents can penetrate the polymer matrix where the synthesis occurs.[14]

  • Initial Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh aliquot of 20% piperidine/DMF and agitate for 10-15 minutes. Drain. Causality: This two-step process ensures the complete removal of the Fmoc protecting group from the resin's linker, exposing the free amine for the first amino acid coupling.[13]

  • Washing:

    • Wash the resin thoroughly to remove all residual piperidine. A typical wash cycle is: DMF (3x), DCM (3x), DMF (3x). Causality: Residual piperidine is basic and will neutralize the activated amino acid in the next step, preventing efficient coupling.

  • Amino Acid Coupling (Example: Coupling an Fmoc-D-Amino Acid):

    • In a separate vial, dissolve the desired Fmoc-D-amino acid (3-5 eq. relative to resin loading) and HBTU (0.95 eq. relative to the amino acid) in DMF.

    • Add DIPEA (2 eq. relative to the amino acid) to activate the carboxyl group. The solution will typically change color. Causality: HBTU and DIPEA react with the amino acid's carboxylic acid to form a highly reactive ester, which readily reacts with the free amine on the resin.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin as in Step 3 to remove excess reagents and by-products.

  • Iterative Chain Elongation:

    • Repeat steps of Deprotection (to remove the Fmoc group from the newly added amino acid), Washing , and Coupling for each subsequent L- or D-amino acid in the sequence until the full peptide is assembled.[15]

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and its N-terminal Fmoc group is removed, wash the resin with DCM and dry it.

    • Add the cleavage cocktail (e.g., TFA/TIS/Water) to the resin. Causality: TFA is a strong acid that cleaves the bond linking the peptide to the resin and simultaneously removes side-chain protecting groups. TIS and water act as scavengers to capture reactive cations released from the side chains, preventing side reactions.

    • Agitate for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the cleavage solution away from the resin beads into a centrifuge tube.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Section 3: Advanced Design Strategies

Beyond simple substitution, sophisticated strategies have been developed to create highly stable and potent D-peptide therapeutics.

Retro-Inverso Peptides

This elegant approach aims to mimic the side-chain topography of a parent L-peptide while being completely resistant to proteolysis. A retro-inverso peptide is constructed by synthesizing a peptide with all D-amino acids in the reverse sequence of the original L-peptide.[6][16][17] This modification reverses the direction of the peptide backbone (N- to C-terminus) but preserves the approximate spatial orientation of the side chains, which are critical for biological recognition.

Retro_Inverso cluster_L Parent L-Peptide cluster_D Retro-Inverso D-Peptide L_Peptide N-Term L-AA1 L-AA2 L-AA3 C-Term L_Peptide:n->L_Peptide:c Backbone Direction D_Peptide N-Term D-AA3 D-AA2 D-AA1 C-Term D_Peptide:n->D_Peptide:c Backbone Direction note Note: Side chain topology is mimicked, but backbone direction is reversed.

Caption: The retro-inverso concept: reversed sequence and inverted stereochemistry.

Mirror-Image Phage Display

Mirror-image phage display is a powerful discovery technique for identifying high-affinity D-peptide binders to natural L-protein targets.[16][18] Since D-peptides cannot be genetically encoded, a clever workaround is used:

  • Target Inversion: The target protein, normally composed of L-amino acids, is chemically synthesized in its entirety using only D-amino acids, creating a "mirror-image" target.[19][20]

  • Phage Display Screening: A standard phage display library, which displays billions of unique L-peptides, is screened against the synthetic D-target.

  • Hit Identification: L-peptides that bind strongly to the D-target are identified and sequenced.

  • Chiral Inversion: Based on the principle of reciprocity, a D-peptide synthesized with the identified sequence will bind to the natural L-target with the same high affinity.[18]

This technique circumvents the biological limitation of ribosomal synthesis and has been successfully used to develop potent D-peptide inhibitors for various disease targets, including HIV-1 entry.[1][18]

Section 4: Analytical Characterization

Confirming the successful synthesis and assessing the structural consequences of D-amino acid incorporation requires a suite of specialized analytical techniques.

Mass Spectrometry (MS)

Standard MS cannot distinguish between D- and L-amino acids within a peptide, as they are isomers with identical mass.[21][22][23] However, advanced MS techniques can provide chiral information:

  • Tandem MS (MS/MS): While the parent mass is identical, the fragmentation patterns of diastereomeric peptides (peptides containing a mix of L and D residues) can sometimes differ, providing clues to the presence of a D-amino acid.[22][24]

  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This powerful technique separates ions based on their size, shape, and charge. Since the incorporation of a D-amino acid can alter a peptide's three-dimensional structure, diastereomers often have different collision cross-sections and can be separated by IMS prior to mass analysis.[21][25][26]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is highly sensitive to the secondary structure of chiral molecules like peptides. It is an invaluable tool for this field:

  • Enantiomers: An all-D peptide will produce a CD spectrum that is a perfect mirror image of its all-L counterpart.[27][28]

  • Diastereomers: A peptide containing a mixture of L- and D-amino acids will have a unique CD spectrum that is not a mirror image of the all-L version, reflecting its distinct conformation.[29]

Experimental Protocol: CD Spectroscopy Analysis
  • Sample Preparation: Dissolve the purified lyophilized peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4). Ensure the buffer has low UV absorbance in the far-UV region.

  • Concentration Determination: Accurately determine the peptide concentration, for example, by using quantitative amino acid analysis.[30]

  • Instrument Setup: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas.

  • Data Acquisition:

    • Place the peptide solution in a quartz cuvette (e.g., 1 mm path length).[28]

    • Record a spectrum of the buffer alone (baseline).

    • Record the spectrum of the peptide sample, typically from 260 nm to 190 nm.

    • Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.[28]

  • Data Processing:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (millidegrees) to Molar Residue Ellipticity ([θ]) using the peptide concentration, path length, and number of residues. This normalization allows for comparison between different peptides.

Chiral Amino Acid Analysis

The definitive method to confirm the presence and quantify the amount of D-amino acids in a synthetic peptide is chiral amino acid analysis.[31]

  • The peptide is completely hydrolyzed into its constituent amino acids using strong acid (e.g., 6N HCl).

  • The resulting amino acid mixture is derivatized with a chiral reagent (e.g., Marfey's reagent).[23]

  • The derivatized amino acids are then separated and quantified using RP-HPLC. The L- and D-forms of each amino acid will have distinct retention times, allowing for unambiguous identification and quantification.

Section 5: Challenges and Future Directions

While powerful, the use of D-amino acids is not without its challenges. In some cases, D-amino acid substitutions have been associated with increased cytotoxicity.[23][32] This may be due to the generation of hydrogen peroxide by cellular D-amino-acid oxidase enzymes.[32] Furthermore, while often reducing immunogenicity, D-peptides are not guaranteed to be completely non-immunogenic.[33]

The future of D-peptide design lies in the rational, structure-based incorporation of D-amino acids to achieve specific conformational goals. The continued development of computational modeling and advanced synthetic and screening methods, like automated flow synthesis for D-protein targets, will accelerate the discovery of next-generation D-peptide therapeutics with tailored stability, potency, and safety profiles.[1][20]

References

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Harnessing the Halogen Effect: A Guide to Halogenated Amino Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogen atoms into amino acid scaffolds is a powerful and increasingly vital strategy in modern drug discovery.[1] Halogenation—the substitution of a hydrogen atom with fluorine, chlorine, bromine, or iodine—can profoundly alter the physicochemical properties of amino acids and the peptides and proteins they constitute.[2][3][4][5][6] These modifications are not trivial tweaks; they can fundamentally enhance metabolic stability, modulate biological activity, improve membrane permeability, and introduce novel binding interactions.[1][2][7] It is estimated that up to a third of drugs undergoing clinical investigation are halogenated, underscoring the impact of this strategy.[2]

This guide provides an in-depth exploration of the role of halogenated amino acids in medicinal chemistry. As a senior application scientist, the goal is not merely to list facts but to provide a causal understanding of why these modifications are so effective. We will delve into the unique properties imparted by halogens, survey robust synthetic methodologies, and examine their application in creating more effective and resilient therapeutics.

The Halogen Effect: Altering Molecular Properties with Precision

The introduction of a halogen atom into an amino acid side chain provides a mechanism to fine-tune its properties with remarkable precision.[1][8] The effects are multifaceted, influencing everything from local electronics to global protein conformation.

Modulating Lipophilicity, Stability, and Conformation

Halogenation provides a powerful tool for tuning the lipophilicity of a molecule, which in turn affects its membrane permeability and pharmacokinetic profile.[2][9] Furthermore, the high strength of the carbon-fluorine bond, in particular, can shield adjacent chemical bonds from metabolic degradation, thereby increasing the proteolytic stability and biological half-life of peptides.[2][10] This resistance is not universal and depends on the specific halogen, its position, and the number of atoms introduced.[2]

The introduction of halogens can also exert significant control over peptide and protein conformation.[2][5] The steric bulk and unique electronic character of halogens can influence torsional angles (χ space) of the amino acid side chain, which is a determining factor in molecular recognition and biological signaling.[5] For instance, incorporating halogenated amino acids has been shown to stabilize specific secondary structures like β-hairpins.[11][12]

The Halogen Bond: A Key Interaction in Drug Design

Once viewed simply as hydrophobic, electron-withdrawing substituents, it is now understood that heavier halogens (Cl, Br, I) can act as Lewis acids, forming a highly directional, non-covalent interaction known as a halogen bond (XB).[13] This occurs due to an anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential (the σ-hole) opposite the C-X bond, which can interact favorably with a Lewis base (e.g., a backbone carbonyl oxygen or a nitrogen atom in a protein).[8][14][15][16]

The ability to form these bonds is a critical tool in rational drug design, as they can enhance binding affinity and selectivity for a biological target.[13][16][17] The strength of the halogen bond increases with the polarizability of the halogen, following the trend I > Br > Cl > F.[17]

Halogen_Bond cluster_ligand Halogenated Ligand cluster_protein Protein Backbone Ligand_R R Ligand_C C Ligand_R->Ligand_C Ligand_X X Ligand_C->Ligand_X σ-bond Sigma_Hole Sigma_Hole Protein_C C Protein_O O Protein_C->Protein_O

Caption: Diagram of a C-X···O halogen bond between a ligand and a protein backbone.

Synthesis of Halogenated Amino Acids

The growing demand for halogenated amino acids has driven the development of diverse and sophisticated synthetic strategies, spanning both traditional organic chemistry and biocatalysis.[4]

Chemical Synthesis Strategies

The choice of synthetic route depends heavily on the target halogen, the desired position, and stereochemistry.[]

Synthesis StrategyDescriptionTarget HalogensKey Features
Electrophilic Halogenation Involves the reaction of an electron-rich amino acid precursor (e.g., an enolate) with an electrophilic halogen source (e.g., Selectfluor for F, NBS for Br).F, Cl, Br, IWidely applicable, particularly for aromatic residues like tyrosine and tryptophan.
Nucleophilic Halogenation Typically involves the displacement of a leaving group by a halide anion. Can be challenging due to the poor nucleophilicity of fluoride.F, Cl, Br, IUseful for aliphatic amino acids. Diazotization of amino acids in the presence of halide salts is a classic example.[19]
From α-Halo Acids The Hell-Volhard-Zelinsky reaction can be used to prepare α-bromo carboxylic acids, which are then converted to α-amino acids via methods like the Gabriel synthesis.[20][21]Br, ClA multi-step but reliable method for racemic α-amino acids.
Photoredox Catalysis A modern, mild approach using visible light to generate radicals that can be trapped by a halogen source, enabling complex transformations like carbofluorination.[22]FAllows for the construction of complex, unnatural fluorinated amino acids under mild conditions.[22][23]

This method, developed by Jui and co-workers, provides a mild, metal-free route to α-fluoro-α-amino acids.[22]

Step 1: Reaction Setup

  • To an oven-dried vial, add the dehydroalanine (Dha) derivative (1.0 equiv), an alkyltrifluoroborate reagent (1.5 equiv), and Selectfluor (1.5 equiv).

  • Add the organic photocatalyst (e.g., a highly oxidizing acridinium salt) (1-5 mol%).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., Argon).

  • Add anhydrous solvent (e.g., acetonitrile).

Step 2: Photoreaction

  • Stir the reaction mixture vigorously at room temperature.

  • Irradiate the vial with a visible light source (e.g., a blue LED lamp).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

Step 3: Workup and Purification

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to isolate the desired α-fluoro-α-amino acid product.

Causality: The photocatalyst absorbs visible light and becomes a potent oxidant, generating an alkyl radical from the trifluoroborate. This radical adds to the dehydroalanine, creating a new α-amino radical intermediate. This intermediate is then rapidly trapped by the electrophilic fluorine source (Selectfluor) to yield the final product, regenerating the photocatalyst to complete the catalytic cycle.[22]

Synthetic_Workflow Start Start: Dehydroalanine (Dha) Derivative + Alkyl-BF3K + Selectfluor Photocatalyst Add Photocatalyst (e.g., Acridinium Salt) Start->Photocatalyst Irradiation Visible Light Irradiation (Blue LED) Photocatalyst->Irradiation Radical_Formation Radical Generation: Alkyl Radical Forms Irradiation->Radical_Formation Conjugate_Addition Radical Conjugate Addition to Dha Derivative Radical_Formation->Conjugate_Addition Fluorination Fluorination of α-Amino Radical Intermediate Conjugate_Addition->Fluorination Product Crude Product: α-Fluoro-α-Amino Acid Fluorination->Product Purification Purification (Column Chromatography) Product->Purification Final_Product Final Product Purification->Final_Product

Caption: Workflow for photoredox-catalyzed synthesis of α-fluoro-α-amino acids.

Enzymatic Synthesis

Nature has evolved sophisticated enzymatic machinery to perform selective halogenation under benign, aqueous conditions.[24] Halogenase enzymes offer unparalleled regio- and stereoselectivity, which is often difficult to achieve with chemical methods.[25][26]

  • Flavin-Dependent Halogenases (FDHs): These enzymes typically halogenate electron-rich aromatic substrates like tryptophan and tyrosine.[24][25] They use FADH₂, O₂, and a halide salt to generate a hypohalous acid intermediate, which is then delivered to the substrate with high specificity.[24]

  • Non-Heme Iron/α-Ketoglutarate (αKG)-Dependent Halogenases: This class of enzymes can catalyze halogenation on unactivated aliphatic C-H bonds, a transformation that is extremely challenging synthetically.[25][27] They have been used to produce compounds like 4-chlorolysine and 5-chlorolysine with perfect site-selectivity.[28] The discovery of these enzymes opens up new possibilities for creating novel halogenated amino acids biocatalytically.[27][29][30]

Applications in Medicinal Chemistry

The unique properties imparted by halogenation translate directly into tangible benefits in drug design and chemical biology.

Engineering Peptides and Proteins

Incorporating halogenated amino acids is a proven strategy for enhancing the therapeutic potential of peptides.[7] Halogenation can improve metabolic stability, increase binding affinity through halogen bonds, and fine-tune selectivity.[2][7][31] For example, halogenating Tyr residues in an antibody fragment improved its binding affinity for its antigen tenfold.[2] In another study, introducing a chlorine-centered halogen bond into a model peptide was shown to provide conformational stabilization comparable to a hydrogen bond.[12] This demonstrates the potential of using halogen bonds to engineer protein and peptide stability.[11][32]

Probes for Structural Biology and Mechanistic Studies

The fluorine atom (¹⁹F) is an exceptional probe for NMR spectroscopy due to its 100% natural abundance, high sensitivity, and the absence of background signal in biological systems.[23] Incorporating fluorinated amino acids into a protein allows researchers to monitor conformational changes, ligand binding, and protein dynamics with high precision, providing invaluable insights into structure-activity relationships.[2][5][10]

Case Studies: Halogenation in Therapeutics

Halogenation is a common feature in many approved small-molecule drugs.[33][34] While drugs that are themselves wholly halogenated amino acids are less common, the principle is widely applied. For instance, the antibiotic Vancomycin contains two chlorinated tyrosine residues that are crucial for its activity.[33][34] The development of antimicrobial peptides (AMPs) has also benefited greatly from halogenation, where the introduction of halogenated phenylalanine or tryptophan analogues has led to compounds with increased potency and improved selectivity against pathogenic bacteria and fungi.[35][36]

Mechanism_of_Action cluster_protein Protein Active Site cluster_ligand Halogenated Amino Acid Ligand Backbone_CO Backbone Carbonyl (O) Hydrophobic_Pocket Hydrophobic Pocket Aromatic_Residue Aromatic Residue (e.g., Phe, Tyr) Halogen_Atom Halogen Atom (e.g., Br, I) Halogen_Atom->Backbone_CO Halogen Bond (Increases Affinity) Hydrophobic_Part Hydrophobic Side Chain Hydrophobic_Part->Hydrophobic_Pocket Hydrophobic Interaction Aromatic_Ring Aromatic Ring of Ligand Aromatic_Ring->Aromatic_Residue π-π Stacking Annotation Multiple interactions lead to enhanced binding and selectivity.

Caption: Enhanced ligand binding through multiple halogen-mediated interactions.

Conclusion and Future Outlook

Halogenated amino acids are far more than simple structural analogues of their natural counterparts. They are precision tools that enable medicinal chemists to rationally modulate the properties of peptides and proteins to overcome long-standing challenges in drug development, such as poor stability and low binding affinity. The synergy between advanced chemical synthesis, including photoredox and flow chemistry, and the discovery of novel halogenase enzymes will continue to expand the diversity of available halogenated building blocks.[37][38][39] As our understanding of the subtle yet powerful effects of halogenation deepens, particularly the role of the halogen bond in molecular recognition, the strategic application of halogenated amino acids is set to become an even more indispensable strategy in the design of next-generation therapeutics.

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Unlocking Protein-Protein Interactions: A Technical Guide to Utilizing Fmoc-D-Tyr(3,5-Br2)-OH

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of Fmoc-D-Tyr(3,5-Br2)-OH, a powerful tool for the exploration of protein-protein interactions (PPIs). We will delve into the unique chemical properties of this unnatural amino acid, its strategic incorporation into synthetic peptides, and its application in various biophysical and structural biology techniques. The focus will be on providing not just protocols, but the scientific rationale behind the experimental choices, empowering researchers to effectively integrate this versatile molecule into their workflows.

Introduction: The Challenge of Studying Protein-Protein Interactions

Protein-protein interactions are fundamental to nearly all cellular processes, and their dysregulation is a hallmark of numerous diseases.[1] Consequently, the ability to study and modulate these interactions is of paramount importance in both basic research and therapeutic development. However, PPIs are often characterized by large, flat, and featureless interfaces, making them challenging targets for small molecule inhibitors. Peptides, with their larger surface area, offer a promising alternative for mimicking and disrupting these interactions.[2]

The introduction of unnatural amino acids (UAAs) into peptides has revolutionized the field, allowing for the creation of probes and inhibitors with enhanced properties such as increased proteolytic stability, conformational constraint, and novel functionalities.[3][4][5] Among these, this compound stands out as a particularly valuable building block.

This compound: A Chemically Advantaged Tool

This compound is a derivative of the amino acid tyrosine, featuring two bromine atoms at the 3 and 5 positions of the aromatic ring and an Fmoc protecting group for use in solid-phase peptide synthesis (SPPS).[6][7] This specific combination of features imparts several key advantages for studying PPIs.

Chemical Properties and Rationale for Use
PropertyAdvantage in PPI StudiesCausality
Dibromination Enhanced binding affinity and specificity. The bulky, electron-withdrawing bromine atoms can engage in halogen bonding and increase van der Waals contacts within a protein binding pocket. This can lead to significantly improved affinity and the ability to probe specific interactions.
D-Configuration Increased proteolytic resistance. Peptides composed of D-amino acids are not recognized by most endogenous proteases, leading to a significantly longer half-life in biological systems. This is crucial for in vivo studies and the development of peptide-based therapeutics.
Fmoc Protection Compatibility with standard Fmoc-based solid-phase peptide synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the amine, allowing for straightforward incorporation into a peptide sequence using well-established protocols.[3][8]

Workflow for Utilizing this compound in PPI Studies

The following diagram illustrates a general workflow for the application of this compound in studying a target PPI.

PPI_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_application Biophysical & Structural Analysis start Peptide Design spps Fmoc Solid-Phase Peptide Synthesis (Incorporate this compound) start->spps cleavage Cleavage & Deprotection spps->cleavage purification HPLC Purification cleavage->purification characterization Mass Spectrometry Characterization purification->characterization fp Fluorescence Polarization (FP) Binding Assay characterization->fp Characterized Peptide spr Surface Plasmon Resonance (SPR) Kinetic Analysis characterization->spr Characterized Peptide structural Structural Biology (X-ray Crystallography / NMR) characterization->structural Characterized Peptide data_analysis Binding Affinity (Kd) fp->data_analysis data_analysis_kinetics Kinetic Parameters (kon, koff, KD) spr->data_analysis_kinetics structure_elucidation High-Resolution Structural Insights structural->structure_elucidation

Caption: A generalized workflow for the use of this compound.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing D-Tyr(3,5-Br2)

This protocol outlines the manual synthesis of a model peptide incorporating this compound using standard Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

    • Pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • React for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), recouple.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Incorporation of this compound: Follow the standard coupling protocol in step 3. Due to the bulky nature of the dibrominated tyrosine, extending the coupling time or using a more potent coupling reagent like HBTU may be beneficial for challenging sequences.

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.[4]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry.

Fluorescence Polarization (FP) Binding Assay

FP is a solution-based technique that measures changes in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.[9][10] This protocol describes a competition assay to determine the binding affinity of a peptide containing D-Tyr(3,5-Br2) to a target protein.

Materials:

  • Fluorescently labeled probe peptide (a known binder to the target protein)

  • Target protein

  • Unlabeled competitor peptide (containing D-Tyr(3,5-Br2))

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well black, flat-bottom plates

  • Plate reader with fluorescence polarization capabilities

Protocol:

  • Determine Optimal Probe and Protein Concentrations:

    • Titrate the fluorescent probe against a fixed concentration of the target protein to determine the Kd of their interaction.

    • For the competition assay, use a fixed concentration of the target protein (typically at or slightly above the Kd) and the fluorescent probe (at a concentration that gives a stable and robust fluorescence signal).

  • Competition Assay:

    • Prepare a serial dilution of the unlabeled competitor peptide in the assay buffer.

    • In a 384-well plate, add the fixed concentrations of the target protein and fluorescent probe to each well.

    • Add the serially diluted competitor peptide to the wells. Include controls with no competitor (maximum polarization) and no protein (minimum polarization).

    • Incubate the plate at room temperature for a time sufficient to reach binding equilibrium (typically 30-60 minutes).

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a plate reader.

    • Plot the fluorescence polarization values against the logarithm of the competitor peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR) Kinetic Analysis

SPR is a label-free technique that allows for the real-time monitoring of binding events at a sensor surface.[11][12][13] This protocol outlines the determination of association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD).

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Target protein (ligand)

  • Peptide containing D-Tyr(3,5-Br2) (analyte)

  • Immobilization reagents (e.g., EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.0)

Protocol:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the target protein over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active sites with ethanolamine.

  • Kinetic Analysis:

    • Prepare a series of dilutions of the analyte peptide in running buffer.

    • Inject the analyte solutions over the immobilized ligand surface at a constant flow rate, starting with the lowest concentration.

    • Monitor the association phase, followed by a dissociation phase where only running buffer flows over the surface.

    • Between each analyte injection, regenerate the sensor surface using the regeneration solution to remove all bound analyte.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon and koff values.

    • Calculate the KD from the ratio of koff/kon.

Case Study: D-Peptide Inhibitors of the p53-MDM2 Interaction

A prime example of the successful application of D-amino acids in PPI inhibitor design is the development of peptides that target the interaction between the tumor suppressor p53 and its negative regulator MDM2.[2][12] This interaction is a key therapeutic target in many cancers.[14][15] D-peptides have been designed that bind to MDM2 with high affinity, thus preventing the degradation of p53 and restoring its tumor-suppressive function.[16][17]

The incorporation of D-Tyr(3,5-Br2) into such peptides can further enhance their binding affinity. The dibrominated aromatic ring can form favorable interactions within the hydrophobic pocket of MDM2 that accommodates the p53 peptide.

Illustrative Binding Data:

Peptide SequenceModificationTargetKd (nM)Technique
17–28p53Wild-type (L-amino acids)MDM2~480ITC
DPMI-αD-amino acidsMDM2219ITC
PMIL-amino acidsMDM23.3ITC
N8A-PMIL-amino acids, N8A mutationMDM20.49ITC

Note: This table presents a compilation of data from the literature to illustrate the impact of sequence and stereochemistry on binding affinity.[2][18][19] While a direct comparison with a D-Tyr(3,5-Br2) containing peptide is not available in the cited literature, the data demonstrates the significant improvements in affinity that can be achieved through peptide engineering.

Advanced Applications in Structural Biology

The unique properties of 3,5-dibromo-D-tyrosine also make it a valuable tool for structural biology studies aimed at elucidating the molecular details of protein-peptide interactions.

X-ray Crystallography

The two bromine atoms in 3,5-dibromo-D-tyrosine are heavy atoms that can be used for phasing in X-ray crystallography.[20][21] This can be particularly useful for solving the crystal structures of protein-peptide complexes, especially when molecular replacement is not feasible. The high electron density of the bromine atoms can provide a strong anomalous signal, facilitating the determination of the initial phases and leading to a more rapid and accurate structure solution.

Xray_Phasing cluster_workflow X-ray Crystallography Workflow crystallization Co-crystallization of Protein-Peptide Complex diffraction X-ray Diffraction Data Collection crystallization->diffraction phasing Phasing (SAD/MAD) using Bromine Atoms diffraction->phasing model_building Model Building & Refinement phasing->model_building structure High-Resolution 3D Structure model_building->structure

Caption: Use of 3,5-dibromo-D-tyrosine for phasing in X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, the incorporation of 13C or 15N isotopes is a common strategy for studying protein structure and dynamics.[22] While not directly a heavy atom in the same sense as for crystallography, the bulky and electron-withdrawing nature of the dibrominated tyrosine can induce unique chemical shift perturbations upon binding to a target protein. These perturbations can be readily monitored by 2D NMR experiments, such as 1H-15N HSQC, to map the binding interface on the protein.[23] Furthermore, the rigidity of the dibrominated ring can reduce conformational averaging, potentially leading to sharper NMR signals and more precise structural restraints.

Conclusion

This compound is a versatile and powerful tool for the study of protein-protein interactions. Its unique combination of a D-amino acid backbone for proteolytic stability and a dibrominated aromatic ring for enhanced binding affinity and utility in structural biology makes it an invaluable asset for researchers in academia and industry. The detailed protocols and scientific rationale provided in this guide are intended to empower researchers to confidently and effectively apply this unique chemical entity to dissect and modulate challenging protein-protein interaction networks, ultimately advancing our understanding of cellular processes and paving the way for novel therapeutic strategies.

References

  • Wu, Y., et al. (2006). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. ACS Chemical Biology, 1(3), 169-175.
  • Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.). Creative BioMart. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. Retrieved from [Link]

  • Protein Interaction Analysis by Surface Plasmon Resonance. (2012).
  • Protein–Protein Interactions: Surface Plasmon Resonance. (2019).
  • Liu, L., Bernard, D., & Wang, S. (2015). Case Study: discovery of inhibitors of the MDM2-p53 protein-protein interaction. Methods in Molecular Biology, 1278, 567-585.
  • Li, C., et al. (2010). A left handed solution to peptide inhibition of the p53-MDM2 interaction. Journal of the American Chemical Society, 132(18), 6433-6441.
  • Surface Plasmon Resonance for Protein-Protein Interactions. (2021). Affinité Instruments. Retrieved from [Link]

  • Dong, J., et al. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy.
  • X-ray Protein Crystallography. (2020). Chemistry LibreTexts.
  • Workflow for the setup and execution of a fluorescence-polarization... (n.d.).
  • Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. (2012). Methods in Molecular Biology, 839, 23-38.
  • Tabatabaei, G., et al. (1977). Binding of 3,5-diiodotyrosine to serum proteins. Endocrinology, 101(5), 1594-1600.
  • Pazgier, M., et al. (2009). Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX. Proceedings of the National Academy of Sciences, 106(12), 4665-4670.
  • A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. (2020). Acta Crystallographica Section D: Structural Biology, 76(Pt 10), 967-973.
  • Liu, M., et al. (2010). D-peptide inhibitors of the p53-MDM2 interaction for targeted molecular therapy of malignant neoplasms. Proceedings of the National Academy of Sciences, 107(32), 14321-14326.
  • A Newcomer's Guide to Peptide Crystallography. (2015). Current Protocols in Protein Science, 79, 17.11.1-17.11.18.
  • Pazgier, M., et al. (2012). Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions. Journal of Molecular Biology, 423(3), 463-475.
  • Atatreh, N., et al. (2018). Identification of new inhibitors of Mdm2-p53 interaction via pharmacophore and structure-based virtual screening. Drug Design, Development and Therapy, 12, 3679-3691.
  • Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. (2009). Current Protocols in Chemical Biology, 1(1), 1-15.
  • Protein-protein interaction analysis by nuclear magnetic resonance spectroscopy. (2004). Methods in Molecular Biology, 261, 323-343.
  • Protein & Peptide NMR Spectroscopy : Practical Aspects. (n.d.). SARomics Biostructures. Retrieved from [Link]

  • Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction. (2012). Journal of Medicinal Chemistry, 55(5), 2027-2038.
  • Fluorescence Polarization (FP). (n.d.). Molecular Devices. Retrieved from [Link]

  • Protein Structure Determination by X-Ray Crystallography. (2015).
  • 3-Nitrotyrosine as a spectroscopic probe for investigating protein protein interactions. (2003). Biochemistry, 42(22), 6735-6744.
  • Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3. (2019). Analytical and Bioanalytical Chemistry, 411(28), 7543-7552.
  • Peptide–Protein Interactions: From Drug Design to Supramolecular Biomaterials. (2019). International Journal of Molecular Sciences, 20(18), 4488.
  • Introduction to NMR spectroscopy of proteins. (2002). Duke University.
  • Targeting Protein–Protein Interfaces with Peptides: The Contribution of Chemical Combinatorial Peptide Library Approaches. (2023). International Journal of Molecular Sciences, 24(9), 7842.
  • Development of Novel Peptides to Study Protein-Protein Interactions. (2018).
  • Quantitative measurement of the requirement of diverse protein degradation pathways in MHC class I peptide presentation. (2023). Science Immunology, 8(84), eadd9373.
  • The Importance of Being Tyrosine: Lessons in Molecular Recognition from Minimalist Synthetic Binding Proteins. (2011). Current Opinion in Structural Biology, 21(4), 477-482.
  • Quantitative proteomics approach for identifying protein–drug interactions in complex mixtures using protein stability measurements. (2011). Proceedings of the National Academy of Sciences, 108(26), 10532-10537.
  • Identification of Actionable Targeted Protein Degradation Effector Sites through Site-Specific Ligand Incorporation-Induced Proximity (SLIP). (2021). Journal of the American Chemical Society, 143(31), 12039-12051.

Sources

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing 3,5-Dibromo-D-Tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the incorporation of N-α-Fmoc-3,5-dibromo-D-tyrosine (Fmoc-D-Tyr(3,5-Br2)-OH) into synthetic peptides using manual or automated solid-phase peptide synthesis (SPPS). The inclusion of halogenated amino acids like 3,5-dibromo-D-tyrosine offers a powerful tool for modulating the conformational properties, binding affinities, and biological activities of peptides. This document details the unique chemical considerations for this sterically hindered building block, providing field-proven, step-by-step protocols for coupling, cleavage, and analysis to guide researchers and drug development professionals toward a successful synthesis.

Introduction: The Rationale for Incorporating 3,5-Dibromo-D-Tyrosine

The site-specific incorporation of unnatural amino acids is a key strategy in modern peptide chemistry, enabling the design of peptides with enhanced therapeutic properties. 3,5-Dibromo-D-tyrosine, in particular, introduces several key features:

  • Steric Hindrance: The two bulky bromine atoms flanking the hydroxyl group can enforce specific torsional angles (χ1 and χ2) in the amino acid side chain, restricting conformational flexibility and potentially locking the peptide into a bioactive conformation.

  • Electronic Effects: The electron-withdrawing nature of the bromine atoms decreases the pKa of the phenolic hydroxyl group, altering its hydrogen bonding capabilities and potential interactions with biological targets.

  • Metabolic Stability: Halogenation can increase resistance to enzymatic degradation, thereby improving the in vivo half-life of the peptide.

  • Analytical Probe: The unique isotopic signature of bromine provides a powerful tool for unambiguous identification of the peptide during mass spectrometry analysis.[1]

This guide provides a robust framework for leveraging these properties through successful solid-phase synthesis.

Physicochemical Properties and Critical Considerations

A thorough understanding of the properties of this compound is essential for designing a successful synthesis strategy.

PropertyValueSource
Full Chemical Name N-α-(9-Fluorenylmethoxycarbonyl)-3,5-dibromo-D-tyrosine[2]
CAS Number 204693-22-1[2]
Molecular Formula C₂₄H₁₉Br₂NO₅[2]
Molecular Weight 561.22 g/mol [2]
Appearance White powder[2]
Purity ≥ 98% (HPLC)[2]
Storage Store at 0-8 °C[2]
The Unprotected Phenolic Hydroxyl Group: A Key Mechanistic Consideration

Standard Fmoc-SPPS protocols typically require the protection of the tyrosine hydroxyl group (e.g., as a tert-butyl ether) to prevent O-acylation during the coupling step.[3] However, this compound is commonly supplied without side-chain protection. This deviation from standard practice is a critical point of consideration.

Hypothesized Rationale: The strong electron-withdrawing effects of the two bromine atoms on the aromatic ring significantly reduce the nucleophilicity of the phenolic hydroxyl group. This deactivation is likely sufficient to prevent it from competing with the N-terminal amine for reaction with the activated carboxyl group of the incoming amino acid, thereby minimizing O-acylation side products. While unprotected tyrosine can be used in the synthesis of short peptides, it may lead to side products.[1]

Expert Recommendation: While side-chain protection may not be necessary, researchers must be vigilant. It is strongly recommended to perform a double coupling of the amino acid following the this compound residue to ensure any potential, albeit minor, O-acylation is reversed and the correct N-acylation is driven to completion. Furthermore, rigorous HPLC and MS analysis of the final peptide is essential to confirm the absence of acylated side products.

Steric Hindrance and Coupling Strategy

The presence of two large bromine atoms adjacent to the peptide backbone classifies this compound as a sterically hindered amino acid. Standard coupling conditions may result in incomplete or slow reactions.[4] Therefore, the use of a potent coupling reagent is mandatory to achieve high coupling efficiency. Reagents such as HATU, which form highly reactive OAt-esters, are recommended to overcome the steric barrier.[5]

Comprehensive Synthesis Workflow

The overall workflow follows the standard iterative cycle of Fmoc-SPPS, with specific modifications to accommodate the unique properties of this compound.

spss_workflow Start Start: Resin Support Swell 1. Resin Swelling (DMF or NMP) Start->Swell Deprotection 2. N-Terminal Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Standard or Hindered Protocol) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle (n-1) times Wash2->Repeat Repeat->Deprotection For next residue Final_Deprotection Final N-Terminal Fmoc Deprotection Repeat->Final_Deprotection Final residue coupled Cleavage 4. Cleavage & Global Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation 5. Peptide Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 6. Purification (RP-HPLC) Precipitation->Purification Analysis 7. Analysis & Characterization (LC-MS) Purification->Analysis End End: Pure Peptide Analysis->End

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Experimental Protocols

Protocol 1: Resin Preparation and Swelling
  • Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide, Wang or 2-Chlorotrityl resin for a C-terminal carboxylic acid).

  • Procedure: a. Place the resin (1.0 eq, e.g., 0.1 mmol) in a fritted reaction vessel. b. Add N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (10-15 mL per gram of resin). c. Agitate gently (e.g., on a shaker or with manual bubbling) for 30-60 minutes at room temperature to allow for complete swelling of the resin beads. d. Drain the solvent.

Protocol 2: Standard Fmoc-Deprotection Cycle

This procedure is used for all amino acids in the sequence.

  • Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in high-purity DMF.

  • Procedure: a. Add the 20% piperidine solution to the swelled resin. b. Agitate for 3-5 minutes and drain. c. Add a fresh aliquot of the 20% piperidine solution. d. Agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group. e. Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. f. Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in a deep blue color).

Protocol 3: Coupling of this compound (Hindered Amino Acid Protocol)

This protocol utilizes HATU for efficient activation and coupling. It is critical to ensure all reagents are anhydrous for optimal results.

Reagent Stoichiometry (for 0.1 mmol scale)

ReagentEquivalents (rel. to resin)Amount (for 0.1 mmol)Molarity (in DMF)Purpose
This compound 3 - 5 eq.168 - 281 mg~0.4 MAmino acid building block
HATU 2.9 - 4.9 eq.110 - 186 mg0.5 MCoupling activator
DIPEA 6 - 10 eq.104 - 174 µL2.0 MActivation base

Coupling Procedure:

  • Activation: a. In a separate, dry glass vial, dissolve this compound (3 eq.) and HATU (2.9 eq.) in a minimal volume of DMF. b. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the solution. c. Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling to Resin: a. Add the activated amino acid solution to the deprotected peptide-resin. b. Agitate the mixture for 1-2 hours at room temperature. For very difficult sequences, the coupling time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C), if the synthesizer allows.

  • Monitoring and Washing: a. After the coupling time, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow/colorless beads) indicates the reaction is complete. b. If the Kaiser test is positive, the coupling is incomplete. The coupling step should be repeated with fresh reagents ("double coupling"). c. Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).

coupling_mechanism cluster_activation Activation Step cluster_coupling Coupling Step AminoAcid Fmoc-AA-COOH ActiveEster Fmoc-AA-OAt (Highly Reactive Ester) AminoAcid->ActiveEster Pre-activates for 2-5 min HATU HATU + DIPEA Resin H₂N-Peptide-Resin ActiveEster->Resin Add to Resin CoupledPeptide Fmoc-AA-NH-Peptide-Resin Resin->CoupledPeptide Nucleophilic Attack

Caption: Activation and coupling using HATU.

Protocol 4: Final Cleavage and Deprotection

The final step uses a strong acid, typically Trifluoroacetic Acid (TFA), to cleave the peptide from the resin and remove any remaining acid-labile side-chain protecting groups. Scavengers are essential to prevent side reactions from reactive cationic species generated during this process.[6]

Recommended Cleavage Cocktail: Reagent K [6][7]

Reagent K is a robust and widely used cocktail for peptides containing sensitive residues like Tyrosine and Tryptophan.

Component% (v/v)Purpose
Trifluoroacetic Acid (TFA) 82.5%Cleavage and deprotection agent
Phenol 5%Scavenger, protects Tyr and Trp
Water 5%Scavenger, promotes hydrolysis
Thioanisole 5%Scavenger, soft nucleophile
1,2-Ethanedithiol (EDT) 2.5%Scavenger, reduces Met(O)

Cleavage Procedure:

  • Preparation: Ensure the final N-terminal Fmoc group has been removed. Wash the peptide-resin with Dichloromethane (DCM) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Reaction: a. In a well-ventilated fume hood, add the freshly prepared Reagent K to the dry peptide-resin (approx. 10 mL per 0.1 mmol of resin). b. Agitate the slurry gently at room temperature for 2-3 hours.

  • Peptide Isolation: a. Filter the resin and collect the TFA filtrate into a clean centrifuge tube. b. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

  • Precipitation: a. Add the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether. b. A white precipitate of the crude peptide should form. c. Centrifuge the mixture to pellet the peptide. d. Decant the ether, wash the pellet with fresh cold ether 2-3 times, and dry the final peptide pellet under vacuum.

Expert Caution: While Reagent K is a general-purpose cocktail, no specific data exists on its interaction with 3,5-dibromotyrosine. Potential side reactions, though unlikely, could include debromination. It is highly advisable to perform a small-scale trial cleavage on a small amount of resin and analyze the product by LC-MS before committing the entire batch.

Analytical Characterization and Quality Control

Rigorous analysis is essential to confirm the identity, purity, and successful incorporation of the dibrominated tyrosine residue.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing peptide purity.[8]

  • Column: A C18 stationary phase is standard for most peptides.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient, for example, from 5% to 65% B over 30 minutes, is a good starting point for method development.

  • Detection: UV detection at 214 nm (peptide backbone) and 280 nm (aromatic residues).

  • Expected Behavior: The incorporation of two bromine atoms significantly increases the hydrophobicity of the tyrosine residue. Consequently, peptides containing D-Tyr(3,5-Br2) will exhibit a substantially longer retention time on RP-HPLC compared to their non-brominated counterparts.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the final peptide, verifying the successful incorporation of the dibrominated tyrosine.[9]

  • Technique: Electrospray Ionization (ESI-MS) is typically coupled with HPLC (LC-MS) for comprehensive analysis.

  • Key Diagnostic Feature: Bromine Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br (~50.7% abundance) and ⁸¹Br (~49.3% abundance), separated by 2 Da. A peptide containing two bromine atoms will therefore exhibit a highly characteristic and easily recognizable isotopic pattern in the mass spectrum. The spectrum will show a triplet of peaks for the molecular ion cluster at M , M+2 , and M+4 , with a relative intensity ratio of approximately 1:2:1 .[9] This signature provides unambiguous confirmation that the peptide has been successfully dibrominated.

Caption: The characteristic 1:2:1 isotopic pattern for a dibrominated peptide.

Conclusion

The solid-phase synthesis of peptides containing this compound is a powerful technique for creating novel peptide analogues with unique structural and functional properties. Success requires careful consideration of its status as a sterically hindered amino acid and the implications of its unprotected phenolic side chain. By employing potent coupling reagents like HATU, using robust cleavage cocktails such as Reagent K, and performing diligent analytical characterization with a focus on HPLC retention time and the unique mass spectrometric isotopic signature, researchers can confidently incorporate this valuable building block into their peptide drug discovery and development programs.

References

  • Creative Peptides. Amino Acid Derivatives for Peptide Synthesis.

  • Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. PubMed Central.

  • Chem-Impex International. Fmoc-3,5-dibromo-D-tyrosine.

  • ChemPep Inc. Fmoc Solid Phase Peptide Synthesis.

  • Payne, A. et al. Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis Through A Minimal - Protection/Green Chemistry Strategy. Scribd.

  • Bromine isotopic signature facilitates de novo sequencing of peptides in free-radical-initiated peptide sequencing (FRIPS) mass spectrometry. PubMed.

  • Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis.

  • King, D. S., Fields, C. G., & Fields, G. B. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. PubMed.

  • BenchChem. Side reactions in H-Gly-Ala-Tyr-OH synthesis with tyrosine protection.

  • A Simple and Convenient Procedure for the Preparation of 3,5-Dihalogenated Tyrosine Derivatives Useful in Peptide Synthesis. ResearchGate.

  • Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

  • Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. PubMed Central.

  • Thermo Fisher Scientific. Introduction to Cleavage Techniques.

  • BioVera. HPLC Analysis Methods for Peptide Characterization.

  • NINGBO INNO PHARMCHEM CO.,LTD. Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection.

  • Aapptec Peptides. Cleavage Cocktails; Reagent B.

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Application Notes & Protocols: Strategies for the Efficient Coupling of Fmoc-D-Tyr(3,5-Br2)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology. Fmoc-D-Tyr(3,5-Br2)-OH, a di-brominated derivative of D-tyrosine, serves as a unique building block for creating peptides with enhanced properties. The bromine atoms can act as heavy-atom probes in X-ray crystallography, introduce unique electronic properties, and increase the lipophilicity and metabolic stability of the resulting peptide. However, the successful incorporation of this residue via standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is frequently challenging.

The primary obstacle arises from the significant steric hindrance imposed by the two bulky bromine atoms positioned ortho to the phenolic hydroxyl group. This steric bulk impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to sluggish reaction kinetics and a high risk of incomplete coupling. This guide provides a comprehensive analysis of the challenges and details robust, field-proven protocols to achieve high-efficiency coupling of this compound.

Physicochemical Properties

A foundational understanding of the reagent's properties is critical for its effective application in SPPS.

PropertyValueSource
Formal Name Fmoc-D-3,5-dibromotyrosine
CAS Number 204693-22-1[1]
Molecular Formula C₂₄H₁₉Br₂NO₅[1]
Molecular Weight 561.22 g/mol [1]
Appearance White to off-white solid
Nα-Protecting Group Fmoc (Base-labile)[2]
Side-Chain 3,5-Dibromophenol (unprotected)

The Causality of Coupling Difficulty

The successful formation of a peptide bond is fundamentally a nucleophilic acyl substitution. The efficiency of this reaction is highly sensitive to the steric environment of both the incoming activated amino acid and the resin-bound N-terminal amine.

  • Steric Hindrance: The van der Waals radii of the two bromine atoms on the aromatic ring of this compound create a sterically crowded environment around the α-carbon. This bulkiness physically obstructs the optimal orientation required for the peptide bond to form, demanding more potent activation methods or longer reaction times to achieve completion.[3] The challenge is analogous to that observed with other sterically demanding amino acids, such as N-methylated or α,α-disubstituted residues.[4]

  • Electronic Effects & Side Reactions: The phenolic hydroxyl group of tyrosine can be prone to O-acylation during coupling, forming a transient ester.[5][6] However, the strong electron-withdrawing nature of the two bromine atoms significantly reduces the pKa and nucleophilicity of the phenolic hydroxyl group in this compound. This electronic effect is advantageous, as it substantially suppresses the potential for O-acylation, allowing the side chain to be used without a protecting group and simplifying the synthesis strategy.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is the most critical parameter for overcoming the steric challenges posed by this compound. Reagents are broadly classified into onium (aminium/uronium and phosphonium) salts and carbodiimides. Onium salts are generally preferred for difficult couplings due to their higher reactivity.[7][8]

Reagent ClassExample(s)Mechanism & AdvantagesConsiderations for this compound
Aminium/Uronium Salts HATU, HCTU Form highly reactive OAt or 6-ClOBt active esters.[7] Known for rapid kinetics and high efficiency, making them ideal for sterically hindered residues.[2][8]Highly Recommended. HATU and HCTU are the reagents of choice. Their superior reactivity can effectively overcome the steric barrier, leading to high coupling yields in shorter reaction times.
HBTU, TBTU Form OBt active esters. While highly effective for standard couplings, they are generally less reactive than HATU/HCTU.[9]Good Alternative. A viable option if HATU/HCTU are not available. May require longer coupling times or double coupling to ensure completion. Risk of guanidinylation of the N-terminus if used in large excess relative to the amino acid.[7]
Phosphonium Salts PyBOP Forms OBt active esters. Offers high reactivity comparable to HBTU/TBTU.[7] A key advantage is the absence of the guanidinylation side reaction.[7]Recommended. An excellent choice, particularly when concerns about guanidinylation exist. Provides a good balance of high reactivity and reaction safety.
Carbodiimides + Additives DIC/Oxyma DIC forms an O-acylisourea intermediate, which then reacts with Oxyma Pure to form a reactive Oxyma ester.[7] This is a cost-effective method with a low risk of racemization.Use with Caution. While economical, the reaction kinetics may be too slow for the sterically demanding this compound. This method should only be considered for non-critical syntheses and must be paired with extended coupling times and rigorous monitoring.[8]

Experimental Workflow and Protocols

The successful incorporation of this compound requires meticulous attention to detail at each step of the SPPS cycle.

SPPS_Workflow cluster_resin Solid Support cluster_solution Solution Phase Start Start: Peptide-Resin (Fmoc Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection 1. Wash1 Wash (DMF/DCM) Deprotection->Wash1 FreeAmine Peptide-Resin (Free Amine) Wash1->FreeAmine Coupling Coupling Reaction FreeAmine->Coupling 2. AA This compound + Coupling Reagent + Base (DIPEA) Activation Activation (Pre-activation) AA->Activation Activation->Coupling 3. Wash2 Wash & Monitor (Kaiser Test) Coupling->Wash2 Wash2->Coupling Positive Test (Double Couple) NextCycle Proceed to Next Cycle Wash2->NextCycle Negative Test

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Navigating the Challenges of Incorporating Fmoc-D-Tyr(3,5-Br2)-OH

The incorporation of modified amino acids is a cornerstone of modern peptide-based drug discovery, offering avenues to enhance potency, stability, and pharmacokinetic profiles. This compound is a valuable building block, with its di-halogenated structure providing unique properties for creating novel therapeutic agents. However, its successful incorporation into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is a non-trivial task that presents a dual challenge to the synthetic chemist.

The primary obstacles arise from:

  • Steric Hindrance: The bulky bromine atoms ortho to the hydroxyl group and adjacent to the carboxyl group create significant steric hindrance. This physically impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the kinetics of amide bond formation.

  • Electronic Deactivation: The strongly electron-withdrawing nature of the two bromine atoms reduces the electron density of the aromatic ring and, through inductive effects, deactivates the carboxyl group. This makes the carboxylate less nucleophilic and more difficult to activate, further hindering the coupling reaction.

Failure to overcome these hurdles can lead to incomplete couplings, resulting in deletion sequences that are difficult to separate from the target peptide, ultimately lowering the overall yield and purity of the final product. Therefore, the selection of an appropriate and highly efficient coupling reagent is paramount for the successful synthesis of peptides containing this modified tyrosine residue.

Selecting the Optimal Coupling Reagent: A Comparative Analysis

Standard coupling reagents may prove insufficient for driving the acylation with this compound to completion. More potent reagents are required to overcome the high activation energy of this demanding coupling. The choice of reagent can significantly impact the speed, efficiency, and purity of the final peptide. Below is a comparative analysis of recommended coupling reagents for this challenging application.

Coupling Reagent Class Mechanism of Action Strengths Considerations
HATU Aminium/Uronium SaltForms a highly reactive OAt-active ester. The nitrogen in the 7-aza-benzotriazole moiety provides anchimeric assistance, accelerating the coupling reaction.[1]Gold standard for difficult couplings, including sterically hindered amino acids.[2] Fast reaction kinetics and low rates of epimerization.[2][3]Higher cost compared to other reagents. Can cause guanidinylation of the N-terminal amine if used in excess.[1][3]
HCTU Aminium/Uronium SaltForms a 6-Cl-OBt active ester, which is more reactive than the corresponding OBt ester formed by HBTU.[2]More reactive than HBTU and often gives higher yields in difficult couplings.[4] Generally lower cost than HATU.Less reactive than HATU.[4] Can also cause guanidinylation side reactions.
COMU Aminium/Uronium SaltBased on an OxymaPure® leaving group, forming a highly reactive active ester. The morpholino group enhances solubility and reactivity.Comparable efficiency to HATU for hindered couplings.[5][6] By-products are water-soluble and easily removed. Safer profile as it is not based on potentially explosive benzotriazole derivatives.[7]Can have limited stability in solution over extended periods.[8]
PyBOP Phosphonium SaltForms a reactive OBt-ester intermediate.Good for routine synthesis and can be effective for some hindered couplings, especially with longer reaction times.[2][9] By-products are generally less hazardous than those from BOP.[3]Less efficient than HATU or COMU for highly demanding couplings.[2][10]
PyAOP Phosphonium SaltForms a highly reactive OAt-active ester, similar to HATU.Highly effective for hindered couplings, particularly with N-methyl amino acids.[3] Does not cause guanidinylation side reactions.[6]Higher cost.

Recommended Protocols for the Coupling of this compound

The following protocols are designed as a robust starting point for the incorporation of this compound. Given the challenging nature of this amino acid, monitoring of the coupling reaction (e.g., via a Kaiser test) is crucial. A double coupling strategy is highly recommended to ensure the reaction proceeds to completion.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as the primary approach due to the high reactivity of HATU, which is often necessary for difficult couplings.

Materials:

  • Fmoc-peptide-resin with a free N-terminal amine

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure (for a 0.1 mmol scale synthesis):

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed and the resin has been thoroughly washed with DMF.

  • Activation Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in DMF.

  • Activation: Add DIPEA (6 equivalents, 0.6 mmol) to the amino acid/HATU solution and allow to pre-activate for 1-2 minutes at room temperature.

  • First Coupling: Add the activated amino acid solution to the peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, proceed with a second coupling.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling (Recommended): Repeat steps 2-4 for the second coupling. Agitate for an additional 1-2 hours.

  • Final Washing: After the second coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and then with Dichloromethane (DCM) (3-5 times) to prepare for the next deprotection step or final cleavage.

Protocol 2: Cost-Effective and Safe Coupling using COMU

COMU offers a safer and often more soluble alternative to benzotriazole-based reagents, with comparable efficiency to HATU in many cases.

Materials:

  • Fmoc-peptide-resin with a free N-terminal amine

  • This compound

  • COMU® ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure (for a 0.1 mmol scale synthesis):

  • Resin Preparation: As described in Protocol 1.

  • Activation Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents, 0.3 mmol) and COMU (3 equivalents, 0.3 mmol) in DMF.

  • Activation: Add DIPEA (6 equivalents, 0.6 mmol) to the solution and pre-activate for 1-2 minutes.

  • First Coupling: Add the activated solution to the peptide-resin and agitate for 1-2 hours at room temperature.

  • Monitoring and Washing: As described in Protocol 1.

  • Second Coupling (Recommended): Repeat steps 2-4.

  • Final Washing: As described in Protocol 1.

Experimental Workflow and Mechanistic Diagrams

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general SPPS workflow and the activation mechanism of the recommended coupling reagents.

SPPS_Workflow Resin Start: Resin Support Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling Coupling: This compound + Coupling Reagent + Base Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Deprotection2 Fmoc Deprotection Wash2->Deprotection2 Elongation Repeat Cycle for Next Amino Acid Deprotection2->Elongation Continue Synthesis Cleavage Final Cleavage & Deprotection (e.g., TFA Cocktail) Deprotection2->Cleavage Final Step Elongation->Coupling Peptide Purified Peptide Cleavage->Peptide

Caption: General Solid-Phase Peptide Synthesis (SPPS) cycle for the incorporation of a single amino acid residue.

Coupling_Mechanisms cluster_HATU HATU Activation cluster_COMU COMU Activation AA1 Fmoc-AA-COOH + HATU + Base AE1 Fmoc-AA-OAt Highly Reactive OAt-ester AA1->AE1 Activation Bond1 Fmoc-AA-CO-NH-Peptide-Resin AE1->Bond1 Peptide1 H2N-Peptide-Resin Peptide1->Bond1 AA2 Fmoc-AA-COOH + COMU + Base AE2 Fmoc-AA-Oxyma Highly Reactive Oxyma-ester AA2->AE2 Activation Bond2 Fmoc-AA-CO-NH-Peptide-Resin AE2->Bond2 Peptide2 H2N-Peptide-Resin Peptide2->Bond2

Caption: Simplified activation mechanisms for HATU and COMU coupling reagents.

Troubleshooting and Advanced Strategies

  • Incomplete Coupling: If the Kaiser test remains positive after a double coupling, consider extending the coupling time to 4 hours or increasing the temperature to 40-50°C. However, be mindful that elevated temperatures can increase the risk of racemization.

  • Aggregation: For sequences prone to aggregation, which can be exacerbated by bulky residues like dibromo-tyrosine, consider using "difficult sequence" protocols. This may involve using chaotropic salts or switching to a more aggregation-disrupting solvent system.

  • Pseudoproline Dipeptides: If the residue preceding this compound is a Serine, Threonine, or Cysteine, the use of a pseudoproline dipeptide can disrupt secondary structure formation and improve solvation of the growing peptide chain, thereby facilitating the subsequent difficult coupling.[11]

Conclusion

The successful incorporation of this compound is an achievable yet challenging endeavor in SPPS. The steric and electronic disadvantages of this amino acid necessitate the use of highly efficient coupling reagents. HATU and COMU are presented as the top recommendations due to their demonstrated efficacy in overcoming high activation barriers in amide bond formation. By employing the detailed protocols and strategies outlined in this guide, researchers can significantly improve coupling efficiency, leading to higher purity and yield of the final peptide product. Careful monitoring and a willingness to optimize conditions, such as employing a double coupling strategy, are key to success when working with such demanding building blocks.

References

  • COMU Novabiochem coupling reagents for peptide synthesis. Merck Millipore. (2009). Available at: [Link]

  • COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies. (2009). Available at: [Link]

  • Technical Support Information Bulletin 1206 - HCTU. AAPPTec. Available at: [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. (2020). Available at: [Link]

  • Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Materials (pp. 3-38). Springer, Berlin, Heidelberg. (2014). Available at: [Link]

  • A Simple and Convenient Procedure for the Preparation of 3,5-Dihalogenated Tyrosine Derivatives Useful in Peptide Synthesis. ResearchGate. (2000). Available at: [Link]

  • Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation. RSC Chemical Biology. (2021). Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. Biomacromolecules. (2020). Available at: [Link]

  • PYBOP: Mechanism And Uses In Peptide Synthesis. Nimc. (2026). Available at: [Link]

  • Novabiochem® Coupling reagents. Merck Millipore. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

  • Supplementary Information Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and. The Royal Society of Chemistry. (2011). Available at: [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. (2007). Available at: [Link]

  • Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach. RSC Publishing. (2021). Available at: [Link]

  • Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. Organic Letters. (2021). Available at: [Link]

  • Kinetics for the coupling of Fmoc-Gly-OH onto H-Pro-Phe-Ala-CTR using... ResearchGate. Available at: [Link]

  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation. (2024). Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]

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Application Notes and Protocols for the Cleavage of Peptides Containing Fmoc-D-Tyr(3,5-Br2)-OH from Resin

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Fmoc-D-Tyr(3,5-Br2)-OH, a dihalogenated derivative of D-tyrosine, is a particularly valuable building block in contemporary peptide synthesis. The electron-withdrawing bromine atoms on the phenolic ring of the tyrosine residue can significantly influence peptide conformation and binding affinity. The successful synthesis of peptides containing this modified amino acid hinges on a critical final step: the efficient and clean cleavage of the peptide from the solid-phase resin with concomitant removal of all side-chain protecting groups.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the cleavage of peptides containing this compound from various acid-labile resins. We will delve into the underlying chemical principles, potential side reactions, and provide detailed, field-proven protocols to ensure high yield and purity of the final peptide product.

Scientific Principles and Considerations

The cleavage of peptides from most resins used in Fmoc-based solid-phase peptide synthesis (SPPS) is achieved through acidolysis, typically with trifluoroacetic acid (TFA).[1][2] This process simultaneously removes the peptide from the resin and cleaves most acid-labile side-chain protecting groups. However, the presence of the 3,5-dibromo-D-tyrosine residue introduces specific challenges that must be addressed to prevent unwanted side reactions and ensure the integrity of the final peptide.

The Role of Scavengers

During acid-mediated cleavage, highly reactive cationic species are generated from the cleavage of protecting groups (e.g., tert-butyl cations from Boc or t-butyl ester groups) and the resin linker itself.[3][4] These electrophilic species can react with nucleophilic residues in the peptide chain, leading to undesired modifications. Sensitive amino acids such as tryptophan, methionine, cysteine, and tyrosine are particularly susceptible to these side reactions.[3][4][5]

The electron-rich aromatic ring of tyrosine is a prime target for electrophilic attack. While the bromine atoms on D-Tyr(3,5-Br2)-OH deactivate the ring to some extent, the potential for side reactions still exists. Therefore, the inclusion of "scavengers" in the cleavage cocktail is crucial.[3][6] Scavengers are nucleophilic compounds that effectively trap these reactive carbocations, preventing them from modifying the peptide.[6][7]

Potential Side Reactions
  • Alkylation: The tert-butyl cation, a common byproduct of protecting group removal, can alkylate the tyrosine ring. While less likely with the dibrominated derivative, it remains a consideration.

  • Oxidation: Methionine and cysteine residues are prone to oxidation during cleavage.[8][9]

  • Reattachment to Resin: Incomplete cleavage can lead to the reattachment of the peptide to the resin.

  • Modification of Tryptophan: If present, the indole side chain of tryptophan is highly susceptible to modification by cationic species.[8]

To mitigate these risks, a carefully formulated cleavage cocktail containing a strong acid and appropriate scavengers is essential.

Cleavage Protocols

The choice of cleavage cocktail and reaction conditions depends on the specific resin used and the amino acid composition of the peptide.

Recommended Cleavage Cocktails

The following table summarizes recommended cleavage cocktails for peptides containing this compound synthesized on common acid-labile resins.

Resin TypeCleavage Cocktail Composition (v/v)Key Scavengers & Rationale
Wang Resin Reagent K: TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%)Phenol: Scavenges carbocations and protects the tyrosine ring.[2][5] Water: Scavenges tert-butyl cations.[1][2] Thioanisole: Scavenges various cationic species and helps prevent oxidation of methionine.[2][5] EDT: A potent scavenger for a wide range of carbocations and a reducing agent to protect cysteine and methionine.[1][9]
2-Chlorotrityl Chloride (2-CTC) Resin Mild Cleavage: TFA (1-5%) in Dichloromethane (DCM)For protected fragments: Allows cleavage while leaving most side-chain protecting groups intact.[10][11]
Full Deprotection: TFA (95%), Triisopropylsilane (TIS) (2.5%), Water (2.5%)TIS: An effective scavenger for trityl cations and a mild reducing agent.[1][5] Water: Scavenges tert-butyl cations.[1][2]
Rink Amide Resin Reagent K: TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%)Phenol, Water, Thioanisole, EDT: Provide comprehensive scavenging for protecting groups and the linker fragments generated from this amide-producing resin.[12]

Note: Always prepare cleavage cocktails fresh before use.[13]

Experimental Workflow: Cleavage and Peptide Precipitation

The following diagram illustrates the general workflow for the cleavage of a peptide from the resin.

Cleavage_Workflow Resin Peptide-on-Resin Wash Wash with DCM Resin->Wash 1. Cleavage Add Cleavage Cocktail (e.g., Reagent K) Incubate 1-3 hours Wash->Cleavage 2. Filter Filter to Collect Filtrate Cleavage->Filter 3. Precipitate Precipitate Peptide with Cold Diethyl Ether Filter->Precipitate 4. Centrifuge Centrifuge to Pellet Peptide Precipitate->Centrifuge 5. Wash_Pellet Wash Pellet with Cold Ether (x3) Centrifuge->Wash_Pellet 6. Dry Dry Crude Peptide (Lyophilize or Air Dry) Wash_Pellet->Dry 7.

Caption: General workflow for peptide cleavage and precipitation.

Step-by-Step Protocol for Cleavage from Wang Resin

This protocol is a general guideline and may require optimization based on the specific peptide sequence.

  • Resin Preparation:

    • Transfer the peptide-bound resin (e.g., 100 mg) to a suitable reaction vessel (e.g., a fritted syringe).

    • Wash the resin thoroughly with dichloromethane (DCM) (3 x 5 mL) to remove any residual DMF and shrink the resin.[14]

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction:

    • CAUTION: Perform this step in a well-ventilated fume hood.

    • Prepare the cleavage cocktail (e.g., 2 mL of Reagent K for 100 mg of resin) immediately before use.[13]

    • Add the cleavage cocktail to the resin and gently agitate at room temperature for 1-3 hours. The optimal time should be determined empirically.[12][15] For peptides with multiple arginine residues, a longer cleavage time may be necessary.[12]

  • Peptide Isolation:

    • Filter the cleavage mixture to separate the resin from the filtrate containing the cleaved peptide.

    • Wash the resin with a small volume of fresh TFA (2 x 0.5 mL) and combine the filtrates.[15]

    • Concentrate the combined filtrate to a syrupy consistency under reduced pressure.[5][12]

  • Peptide Precipitation:

    • Add the concentrated peptide solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the concentrate).[15] A white precipitate of the crude peptide should form.

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Washing and Drying:

    • Centrifuge the suspension to pellet the peptide.[16]

    • Carefully decant the ether.

    • Wash the peptide pellet by resuspending it in cold diethyl ether and repeating the centrifugation. Perform this wash step at least three times to remove residual scavengers and TFA.[16]

    • After the final wash, allow the ether to evaporate from the open tube in a fume hood or dry the peptide under vacuum.[16]

Post-Cleavage Analysis and Purification

The purity of the crude peptide should be assessed before proceeding with further experiments or purification.

Analytical Techniques
TechniquePurposeTypical Conditions
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) To determine the purity of the crude peptide and identify any major impurities.[17][18][19]Column: C18. Mobile Phase A: 0.1% TFA in water. Mobile Phase B: 0.1% TFA in acetonitrile. Gradient: A linear gradient of B over 20-30 minutes is a good starting point.[16] Detection: UV at 210-230 nm.[17]
Mass Spectrometry (MS) To confirm the molecular weight of the desired peptide.[16][18]Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.[16][19]
Purification

If the crude peptide does not meet the required purity, it can be purified using preparative RP-HPLC under similar conditions to the analytical method.[20] Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a fluffy white powder.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Peptide Yield Incomplete cleavage.Extend the cleavage time. Ensure sufficient volume of cleavage cocktail is used.
Peptide precipitation is incomplete.Use colder diethyl ether. Increase the volume of ether. Increase precipitation time.
Presence of Multiple Peaks in HPLC Incomplete removal of protecting groups.Increase cleavage time. Consider a stronger cleavage cocktail.
Side reactions during cleavage.Ensure the correct scavengers are used for the peptide sequence.
Oxidation of sensitive residues.Add reducing agents like EDT or DTT to the cleavage cocktail.[9] Perform cleavage under an inert atmosphere.
Mass Spectrum Shows Adducts Alkylation by protecting group cations.Increase the concentration of scavengers (e.g., TIS, phenol).

Conclusion

The successful cleavage of peptides containing the specialized amino acid this compound from solid-phase supports is a critical step that dictates the overall success of the synthesis. By understanding the underlying chemical principles, recognizing potential side reactions, and employing optimized cleavage cocktails with appropriate scavengers, researchers can confidently obtain their target peptides in high yield and purity. The detailed protocols and troubleshooting guide provided herein serve as a valuable resource for navigating this essential process in modern peptide chemistry.

References

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]

  • CEM Corporation. (n.d.). Peptide Cleavage and Protected Cleavage Procedures Application Note. Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilization of 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • Aapptec. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]

  • Aapptec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. Retrieved from [Link]

  • Aapptec. (n.d.). Resins for Solid Phase Peptide synthesis Unsubstituted Resins. Retrieved from [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Aapptec. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]

  • Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of peptide research, 53(5), 548–553.
  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • Sole, N. A., & Barany, G. (1992). Optimization of Solid-Phase Synthesis of [Ala8]-Dynorphin A. The Journal of Organic Chemistry, 57(20), 5399–5403.

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Application Note & Protocols: Strategic Incorporation of Fmoc-D-Tyr(3,5-Br2)-OH into Bioactive Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Dibrominated Tyrosine in Peptide Therapeutics

The rational design of peptide-based therapeutics often necessitates the incorporation of unnatural amino acids to overcome inherent limitations of their natural counterparts, such as poor metabolic stability and limited conformational constraint. Fmoc-D-Tyr(3,5-Br2)-OH, a derivative of D-tyrosine featuring bromine atoms at the 3 and 5 positions of the phenolic ring, is a valuable building block in this endeavor. The introduction of this modified residue can profoundly influence the resulting peptide's pharmacological profile.

The D-configuration of the alpha-carbon inherently confers resistance to enzymatic degradation by proteases, a critical factor in enhancing in vivo half-life. Furthermore, the bulky and electron-withdrawing bromine atoms introduce significant steric hindrance and alter the electronic properties of the tyrosine side chain.[1] This modification can enforce specific torsional angles in the peptide backbone, leading to a more defined secondary structure. Such conformational pre-organization is often key to improving binding affinity and selectivity for a biological target. The halogen atoms can also participate in halogen bonding, a non-covalent interaction that can further stabilize peptide-receptor complexes.[2][3]

This guide provides a comprehensive overview and detailed protocols for the successful incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS), addressing potential challenges and outlining robust methods for purification and characterization.

Physicochemical Properties of this compound

A thorough understanding of the building block's properties is essential for optimizing its use in peptide synthesis.

PropertyValueSource
Molecular Formula C24H19Br2NO5Chem-Impex
Molecular Weight 561.22 g/mol Chem-Impex
Appearance White to off-white powderGeneric
Solubility Soluble in DMF, NMP, and DMSOGeneric
Purity (HPLC) ≥98%Generic

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing D-Tyr(3,5-Br2)

The incorporation of this compound follows the general principles of Fmoc-based SPPS.[4][5] However, due to its significant steric bulk, modifications to standard protocols are necessary to ensure efficient coupling.

Workflow for SPPS Incorporation

The following diagram illustrates the key steps in the solid-phase synthesis cycle for incorporating this compound.

SPPS_Workflow Resin Resin Support (e.g., Rink Amide) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Start Cycle Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: This compound + Activator (e.g., HATU) + Base (e.g., DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Final_Peptide Resin-Bound Peptide with D-Tyr(3,5-Br2) Wash2->Deprotection Next Cycle Capping Capping (Optional) (Acetic Anhydride) Wash2->Capping If incomplete coupling Capping->Deprotection Next Cycle Cleavage_Purification Peptide_Resin Final Peptide-Resin Cleavage Cleavage Cocktail (e.g., TFA/TIS/H2O) Peptide_Resin->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Centrifugation Centrifugation & Wash Precipitation->Centrifugation Crude_Peptide Crude Peptide Pellet Centrifugation->Crude_Peptide Purification RP-HPLC Crude_Peptide->Purification Pure_Peptide Purified Peptide Purification->Pure_Peptide Lyophilization Lyophilization Pure_Peptide->Lyophilization Final_Product Final Peptide Powder Lyophilization->Final_Product

Caption: Workflow for peptide cleavage, purification, and isolation.

Detailed Protocol: Cleavage and Purification

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Protocol Steps:

  • Preparation: Wash the final peptide-resin with DCM (3 x 1 min) and dry it under a stream of nitrogen.

  • Cleavage:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). Causality: TIS acts as a scavenger to trap carbocations generated during the cleavage of other acid-labile side-chain protecting groups, preventing side reactions. [6]The bromines on the tyrosine ring are stable to this acidic treatment.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Isolation:

    • Centrifuge the mixture to pellet the crude peptide.

    • Decant the ether and wash the pellet with cold ether two more times.

    • Air-dry the crude peptide pellet to remove residual ether.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a linear gradient of ACN in water (both containing 0.1% TFA).

    • Collect fractions corresponding to the desired peptide peak.

  • Final Product: Combine the pure fractions, freeze, and lyophilize to obtain the final peptide as a white, fluffy powder.

Characterization and Analysis

Rigorous analytical characterization is essential to confirm the identity, purity, and successful incorporation of the D-Tyr(3,5-Br2) residue. [7]

Analytical Techniques
TechniquePurposeExpected Outcome for D-Tyr(3,5-Br2)
Analytical RP-HPLC Assess purity and retention time.A single major peak, indicating high purity. The hydrophobic nature of the dibrominated tyrosine will typically increase the retention time compared to the non-halogenated analogue.
Mass Spectrometry (MS) Confirm molecular weight.The observed mass should match the calculated theoretical mass of the peptide containing the D-Tyr(3,5-Br2) residue. The isotopic pattern of the two bromine atoms (approximately 1:2:1 for Br2) should be clearly visible.
Tandem MS (MS/MS) Sequence verification.Fragmentation analysis should confirm the peptide sequence and pinpoint the location of the D-Tyr(3,5-Br2) residue by its unique fragment ion masses.
Nuclear Magnetic Resonance (NMR) Structural analysis.1H NMR can confirm the presence of the aromatic protons of the dibrominated tyrosine ring, which will have a distinct chemical shift compared to native tyrosine. 2D NMR techniques can be used for full structure elucidation. [8]

Conclusion

The incorporation of this compound is a powerful strategy for the rational design of bioactive peptides with enhanced stability and potentially improved receptor affinity. While its steric bulk requires optimization of coupling conditions, the use of potent activating reagents like HATU and extended reaction times allows for its efficient integration into peptide sequences via SPPS. The protocols outlined in this guide provide a robust framework for researchers to successfully synthesize, purify, and characterize these modified peptides, paving the way for the development of novel and more effective peptide-based therapeutics.

References

  • Tyrosine‐Rich Peptides as a Platform for Assembly and M
  • Fmoc-3,5-dibromo-D-tyrosine. Chem-Impex.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry . [Source Not Explicitly Named]. [Link]

  • Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation . Biochemistry. [Link]

  • Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation . ResearchGate. [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids . CEM Corporation. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) . UCI Department of Chemistry. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control . International Journal of Science and Research Archive. [Link]

Sources

Application Notes & Protocols: Leveraging Fmoc-D-Tyr(3,5-Br2)-OH in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in peptide-based therapeutics.

Introduction: The pursuit of novel therapeutics has increasingly led researchers beyond the canonical 20 amino acids. The strategic incorporation of unnatural amino acids is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a peptide's pharmacological profile. Among these, Fmoc-D-Tyr(3,5-Br2)-OH stands out as a particularly powerful building block. This guide provides an in-depth exploration of its properties and a detailed protocol for its application in solid-phase peptide synthesis (SPPS), grounded in the principles of enhancing peptide stability, modulating bioactivity, and creating novel molecular interactions for next-generation drug candidates.

Part 1: The Scientific Rationale for Incorporating 3,5-Dibromo-D-Tyrosine

The utility of this compound in drug design is not incidental; it stems from the synergistic combination of three distinct structural modifications, each conferring a significant advantage.

1.1 The Power of Halogenation: The introduction of halogen atoms into drug candidates is a well-established strategy for optimizing molecular properties.[1][2] Bromine, in particular, offers a unique combination of steric bulk and electronic effects.

  • Enhanced Binding Affinity: The two bromine atoms on the tyrosine ring are electron-withdrawing and can participate in halogen bonding—a specific, non-covalent interaction where the halogen acts as an electrophilic species.[2][3] This can lead to tighter and more selective binding to biological targets.[4]

  • Increased Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[4][5]

  • Modulated Bioactivity: The presence of halogens can tune the activity and specificity of peptides, a strategy successfully employed in the development of antimicrobial peptides (AMPs) and other therapeutic leads.[1]

1.2 The D-Amino Acid Advantage: One of the primary hurdles in peptide drug development is metabolic instability. Peptides composed of natural L-amino acids are often rapidly degraded by proteases in the body. The incorporation of a D-amino acid, such as D-tyrosine, renders the adjacent peptide bond resistant to enzymatic cleavage. This significantly increases the peptide's in-vivo half-life and overall bioavailability.

1.3 Synergistic Effects for Drug Design: The combination of dibromination and the D-configuration in a single building block provides a multifaceted tool for lead optimization. Researchers can simultaneously enhance a peptide's resistance to degradation while improving its binding affinity and cellular permeability, accelerating the path from a promising hit to a viable clinical candidate.

Part 2: Physicochemical Properties of this compound

A foundational understanding of the building block's properties is critical for its effective use in synthesis.

PropertyValueReference
Full Chemical Name (2R)-3-(3,5-dibromo-4-hydroxyphenyl)-2-{[(9H-fluoren-9-yl)methoxy]formamido}propanoic acid[6]
CAS Number 204693-22-1[6][7]
Molecular Formula C₂₄H₁₉Br₂NO₅[6][8]
Molecular Weight 561.22 g/mol [7][9]
Appearance White to off-white powder[6]
Protecting Groups Nα: Fmoc (9-fluorenylmethoxycarbonyl), base-labile[6][10]
Storage Conditions Store at 0-8 °C[6]

Part 3: Core Application - Solid-Phase Peptide Synthesis (SPPS)

This compound is designed for seamless integration into standard Fmoc/tBu-based solid-phase peptide synthesis workflows.[6][11] The following sections provide a comprehensive protocol and expert insights for its successful incorporation.

3.1 SPPS Workflow Overview

The synthesis of a peptide on a solid support is an iterative process involving two key steps: the removal of the temporary Nα-Fmoc protecting group and the coupling of the next amino acid in the sequence.[10][12]

spss_workflow cluster_cycle Iterative Synthesis Cycle Start Start: Resin Support Deprotection Step 1: Nα-Fmoc Deprotection Start->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Step 2: Couple Next Fmoc-AA-OH Wash1->Coupling Wash2 Wash Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid End Final Peptide-Resin Wash2->End Final cycle

Caption: The iterative cycle of deprotection and coupling in Fmoc SPPS.

3.2 Detailed Protocol: Incorporation of this compound

This protocol is based on a standard 0.1 mmol synthesis scale. Adjust volumes and equivalents accordingly for different scales.

Materials & Reagents:

  • This compound

  • Appropriate solid-phase resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Coupling Reagents (see table below)

  • N,N-Diisopropylethylamine (DIPEA) or Collidine

  • Kaiser Test Kit (for monitoring coupling completion)

  • Solid-phase synthesis vessel

Protocol Steps:

Step 1: Resin Preparation and Swelling

  • Place the resin (0.1 mmol) in a reaction vessel.

  • Add DMF (5-10 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.[13]

  • Drain the DMF.

Step 2: Nα-Fmoc Deprotection

  • Add the deprotection solution (20% piperidine in DMF) to the swelled peptide-resin.

  • Agitate for 3-5 minutes and drain.

  • Add a fresh aliquot of the deprotection solution and agitate for an additional 15-20 minutes.[13]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

Step 3: Coupling of this compound Causality Insight: The bulky 3,5-dibromo-tyrosine side chain can create steric hindrance, potentially slowing the coupling reaction compared to smaller amino acids. Therefore, selecting a potent coupling reagent and allowing adequate reaction time is critical for success.

  • In a separate vial, dissolve this compound (3-4 eq.) and the chosen coupling agent (see table below, e.g., HBTU, 3-4 eq.) in DMF.

  • Add the activation base (e.g., DIPEA, 6-8 eq.) to the solution and allow it to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.

  • Agitate the mixture at room temperature for 1-2 hours.[10]

  • Self-Validation: Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain yellow) indicates complete coupling. If the test is positive (beads turn blue), continue coupling for another hour or perform a "double couple" by repeating Step 3.

  • Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Recommended Coupling Reagents:

Reagent SystemMolar Equivalents (AA:Reagent:Base)Activation TimeNotes
HBTU/DIPEA 1 : 1 : 25-10 minStandard, effective for most couplings.
HATU/DIPEA or Collidine 1 : 1 : 22-5 minMore potent than HBTU, highly recommended for sterically hindered couplings like this one.[14] Collidine is a weaker base and can reduce racemization risk.
DIC/HOBt 1 : 1 : 115-20 min (pre-activation)A classic carbodiimide method. The urea byproduct must be filtered before adding to the resin.[14]

Step 4: Capping (Optional but Recommended)

  • To block any unreacted N-terminal amines and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., Acetic Anhydride/DIPEA/DMF) for 15-20 minutes.

  • Wash thoroughly with DMF.

Step 5: Iteration Repeat the cycle of deprotection (Step 2) and coupling (Step 3) for the subsequent amino acids in your peptide sequence.

3.3 Protocol: Final Cleavage and Peptide Precipitation

Causality Insight: The electron-rich tyrosine ring is susceptible to modification by carbocations generated during cleavage. Scavengers are essential to capture these reactive species and preserve the integrity of the peptide.

Reagents:

  • Cleavage Cocktail (Reagent R): 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Cold Diethyl Ether

Procedure:

  • Ensure the final peptide-resin is washed with DCM and dried under vacuum.

  • In a fume hood, add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Agitate at room temperature for 2-3 hours.[13]

  • Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

  • Add the TFA solution dropwise to a separate tube containing a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet 2-3 more times with cold ether to remove residual scavengers.

  • Dry the final peptide pellet under vacuum. The crude peptide is now ready for purification (e.g., by RP-HPLC).

Part 4: Applications in Drug Discovery

The unique properties of 3,5-dibromo-D-tyrosine open new avenues for rational drug design.

drug_discovery_app cluster_advantages Pharmacological Advantages Peptide Peptide with D-Tyr(3,5-Br2) Target Target Protein (e.g., Receptor Pocket) Peptide->Target  Halogen Bonding (Increased Affinity) Membrane Cell Membrane Peptide->Membrane Enhanced Permeability (Lipophilicity) Protease Protease Enzyme Protease->Peptide Resistance to Degradation (D-isomer)

Caption: Conceptual advantages of incorporating D-Tyr(3,5-Br2) into a peptide therapeutic.

  • Antimicrobial Peptides (AMPs): The incorporation of halogenated hydrophobic amino acids can significantly enhance the activity of AMPs against pathogenic bacteria and fungi.[1] The dibrominated tyrosine can optimize the balance between hydrophobicity and cationic charge, which is crucial for membrane disruption and antimicrobial efficacy.[15]

  • GPCR Ligands: Many peptide hormones and neurotransmitters that target G-protein coupled receptors contain tyrosine. Replacing it with D-Tyr(3,5-Br2) can create potent and selective antagonists or agonists with improved metabolic stability. The halogen bonds can provide an additional anchor point within the receptor's binding pocket.

  • Enzyme Inhibitors: For peptide-based enzyme inhibitors, this modification can increase binding site residency time and prevent proteolytic cleavage, leading to more durable and effective inhibition.

Part 5: Troubleshooting & Optimization

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Steric hindrance from the dibromo-tyrosine or adjacent residues. 2. Insufficient activation/coupling time. 3. Peptide aggregation on-resin.1. Switch to a more potent coupling agent like HATU. 2. Extend the coupling reaction time to 3-4 hours. 3. Perform a "double couple" (repeat the coupling step).
Low Final Peptide Yield 1. Incomplete deprotection at one or more cycles. 2. Premature cleavage of peptide from highly acid-labile resins.1. Increase the second deprotection step time to 20-25 minutes, especially for long peptides. 2. Ensure all washes are thorough to remove base before coupling.
Side Product Formation (Detected in HPLC/MS) 1. Racemization during activation. 2. Modification of the tyrosine ring during cleavage.1. Use collidine instead of DIPEA as the activation base, especially with HATU. 2. Ensure an adequate amount and type of scavenger (TIS is excellent for tyrosine) is used in the cleavage cocktail.

References

  • Title: Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents Source: ACS Publications URL
  • Title: The Significance of Halogenated Amino Acids: A Technical Guide for Researchers and Drug Development Professionals Source: BenchChem URL
  • Title: Fmoc-3,5-dibromo-D-tyrosine Source: Chem-Impex URL
  • Title: Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics Source: PMC - NIH URL
  • Title: Boc-3,5-dibromo-D-tyrosine Source: Chem-Impex URL
  • Title: Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics Source: PubMed URL
  • Title: CAS No.
  • Title: FMOC-D-TYR(3,5-BR2)
  • Title: Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes Source: MDPI URL
  • Title: Fmoc-3,5-dibromo-D-tyrosine Source: LabSolu URL
  • Source: N/A (General SPPS Guide)
  • Source: N/A (General SPPS Guide)
  • Title: Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS)
  • Title: fmoc-3,5-dibromo-tyr-oh Source: Echemi URL
  • Title: Fmoc Solid Phase Peptide Synthesis Source: ChemPep URL
  • Source: N/A (General SPPS Guide)
  • Title: 3,5-Dibromo-D-tyrosine | Amino Acid Derivative Source: MedChemExpress URL
  • Source: CrystEngComm (RSC Publishing)

Sources

Application Note: Enhancing Peptide Stability for Advanced Therapeutics Using Fmoc-D-Tyr(3,5-Br2)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics

Peptide-based therapeutics hold immense promise in modern medicine due to their high specificity, potency, and lower toxicity compared to small molecules. However, their clinical translation is frequently hampered by a critical vulnerability: rapid degradation by endogenous proteases.[1] The inherent susceptibility of the peptide backbone to enzymatic cleavage leads to a short in-vivo half-life, limiting bioavailability and therapeutic efficacy. A primary goal in peptide drug design is, therefore, to engineer molecules that retain their biological activity while resisting this proteolytic breakdown.

This guide details a powerful strategy to confer exceptional enzymatic stability to synthetic peptides through the site-specific incorporation of a non-canonical amino acid, Fmoc-D-Tyr(3,5-Br2)-OH . We will explore the dual mechanisms of action—stereochemical and steric hindrance—that underpin this approach and provide detailed, field-tested protocols for its successful implementation in a research setting.

The Rationale: A Two-Tiered Defense Against Proteolysis

The choice of this compound is a deliberate one, designed to erect a formidable, multi-faceted defense against enzymatic attack. This defense operates on two synergistic principles.

The D-Configuration Advantage: Stereospecific Rejection

Nature's proteases have evolved over millennia to recognize and cleave peptide bonds between L-amino acids, the exclusive building blocks of natural proteins.[1] By introducing a D-amino acid, the mirror image of its natural counterpart, we create a fundamental stereochemical mismatch at the enzyme's active site.[1][2] This altered spatial arrangement prevents the peptide from binding correctly, effectively rendering the adjacent peptide bonds resistant to cleavage.[1][3] This strategy alone can significantly increase a peptide's half-life in biological systems.[2][4]

The Di-Bromination Advantage: Steric Hindrance

Beyond stereochemistry, the incorporation of two bulky bromine atoms onto the phenolic ring of the tyrosine side chain provides a powerful steric shield. Many proteases, such as chymotrypsin, have specificity pockets that recognize large hydrophobic residues like tyrosine. The presence of the large, electron-dense bromine atoms physically obstructs the peptide's entry into this catalytic pocket. Research has shown that halogenation is an effective strategy for tuning the performance and enhancing the proteolytic stability of peptide-based materials.[5] This steric hindrance disrupts the typical enzyme-substrate interactions, slowing or preventing protease binding and subsequent cleavage.[5]

The combination of these two features in a single amino acid building block provides a synergistic enhancement of peptide stability, far exceeding what either modification could achieve alone.

Mechanism of Enhanced Proteolytic Stability

The diagram below illustrates the principle of enzymatic resistance. A standard L-peptide fits precisely into the protease's active site, leading to rapid cleavage. In contrast, the peptide containing D-Tyr(3,5-Br2) is rejected due to both an incorrect stereochemical fit and physical obstruction by the bulky bromine atoms.

G cluster_0 Standard L-Peptide Degradation cluster_1 Enhanced Stability with D-Tyr(3,5-Br2) l_peptide L-Peptide Substrate protease_l Protease Active Site l_peptide->protease_l Interaction binding_l Stereospecific Binding (Correct Fit) protease_l->binding_l cleavage Peptide Bond Cleavage binding_l->cleavage fragments Degraded Fragments cleavage->fragments d_peptide Peptide with D-Tyr(3,5-Br2) protease_d Protease Active Site d_peptide->protease_d Interaction no_binding Steric & Stereochemical Hindrance (Incorrect Fit) protease_d->no_binding no_cleavage No Cleavage Event no_binding->no_cleavage intact Intact, Stable Peptide no_cleavage->intact

Caption: Mechanism of enzymatic resistance conferred by D-Tyr(3,5-Br2).

Application and Experimental Protocols

This section provides a comprehensive guide to the materials, equipment, and step-by-step procedures for incorporating this compound into a target peptide sequence using manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid). A typical loading is 0.4–0.8 mmol/g.

  • Amino Acids: N-α-Fmoc protected amino acids with standard acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).

  • Specialty Amino Acid: this compound (CAS: 204693-22-1, MW: 561.2 g/mol ).[6][7]

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade.

    • Dichloromethane (DCM).

    • Piperidine.

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.

  • Precipitation Solvent: Cold diethyl ether.

  • Analytical: Acetonitrile (ACN, HPLC grade), Formic Acid (FA, MS grade).

Equipment
  • Solid-phase peptide synthesis vessel with a fritted bottom.

  • Mechanical shaker or rocker.

  • Vacuum manifold for solvent removal.

  • Apparatus for cleavage (e.g., round-bottom flask with stopper).

  • Centrifuge and tubes.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.

  • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF).

SPPS Workflow Overview

The synthesis follows a cyclical process of deprotection and coupling to elongate the peptide chain on the solid support.

spss_workflow start Start with Fmoc-AA-Resin swell 1. Swell Resin in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash (DMF) deprotect->wash1 couple 4. Couple Next Fmoc-AA (HATU/DIPEA) wash1->couple wash2 5. Wash (DMF) couple->wash2 check Final Amino Acid? wash2->check check->deprotect No cleave Cleavage & Deprotection (TFA Cocktail) check->cleave Yes end Purify & Analyze cleave->end

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Peptide Synthesis and Incorporation of this compound

This protocol assumes a 0.1 mmol synthesis scale.

  • Resin Preparation: Place the resin (e.g., ~170 mg of 0.6 mmol/g Rink Amide resin) in the synthesis vessel. Swell the resin in DMF (~5 mL) for at least 30 minutes with gentle agitation.[8]

  • Initial Fmoc Deprotection: Drain the DMF. Add 5 mL of 20% piperidine/DMF solution, agitate for 3 minutes, drain. Add another 5 mL of the piperidine solution and agitate for 10-15 minutes. Drain the solution.

  • Washing: Wash the resin thoroughly to remove all residual piperidine. Perform 5 x 5 mL washes with DMF, agitating for 1 minute per wash.

  • Standard Amino Acid Coupling:

    • In a separate vial, pre-activate the standard Fmoc-amino acid by dissolving it (0.4 mmol, 4 eq) with a coupling agent like HATU (0.38 mmol, 3.8 eq) in ~3 mL of DMF.

    • Add DIPEA (0.8 mmol, 8 eq) to the activation mixture and vortex briefly.

    • Immediately add the activation solution to the washed resin.

    • Agitate the reaction for 45-60 minutes.

    • Drain the vessel and wash with DMF (3 x 5 mL).

  • Incorporation of this compound (Critical Step):

    • Rationale: Due to the steric bulk of the dibrominated side chain, this amino acid requires more forceful coupling conditions to achieve a high yield.

    • Procedure: In a separate vial, pre-activate this compound (0.4 mmol, 4 eq) with HATU (0.38 mmol, 3.8 eq) in ~3 mL DMF.

    • Add DIPEA (0.8 mmol, 8 eq) and immediately add the solution to the deprotected peptide-resin.

    • Extend the coupling time to 2-4 hours.

    • Verification: After coupling, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), recouple using a fresh activation mixture for another 1-2 hours.

  • Cycle Repetition: Repeat steps 2-5 for each amino acid in the sequence until the full peptide is assembled.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2) to free the N-terminal amine. Wash thoroughly with DMF, followed by DCM, and dry the resin under vacuum.

Reagent Table for Coupling (0.1 mmol scale)Standard Amino AcidThis compound
Fmoc-Amino Acid 4 eq (0.4 mmol)4 eq (0.4 mmol)
Coupling Agent (HATU) 3.8 eq (0.38 mmol)3.8 eq (0.38 mmol)
Base (DIPEA) 8 eq (0.8 mmol)8 eq (0.8 mmol)
Reaction Time 45-60 min2-4 hours (monitor with Kaiser test)
Protocol 2: Cleavage and Deprotection
  • Place the dry peptide-resin in a suitable reaction vessel (e.g., 20 mL scintillation vial or small round-bottom flask).

  • Add the freshly prepared cleavage cocktail (e.g., 5 mL for ~200 mg of resin). A common cocktail is 95% TFA, 2.5% TIS, and 2.5% H₂O.[9]

  • CAUTION: Perform this step in a well-ventilated fume hood as TFA is highly corrosive.

  • Gently agitate the slurry at room temperature for 2-3 hours.

  • Filter the resin using a fritted syringe or filter funnel, collecting the filtrate into a clean centrifuge tube.

  • Wash the resin once with a small amount of fresh TFA (~1 mL) and add it to the collected filtrate.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL centrifuge tube containing ~40 mL of ice-cold diethyl ether. A white precipitate should form.

  • Centrifuge the mixture (e.g., 3000 rpm for 5 min), decant the ether, and wash the peptide pellet twice more with cold ether.

  • After the final wash, lightly dry the white pellet under a stream of nitrogen and then under high vacuum to remove residual ether.

Protocol 3: Purification and Analysis
  • Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water) and purify using preparative RP-HPLC with a C18 column. Use a water/acetonitrile gradient containing 0.1% TFA.

Typical HPLC Purification Gradient
Time (min) % Acetonitrile (with 0.1% TFA)
05
55
3565
4095
455
  • Analysis: Collect the fractions corresponding to the main peak. Confirm the identity and purity of the peptide using analytical HPLC and mass spectrometry. The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the desired peptide. A key feature to look for is the characteristic isotopic pattern of a dibrominated compound: a triplet of peaks at M, M+2, and M+4 with an approximate intensity ratio of 1:2:1, confirming the successful incorporation of the two bromine atoms.

Conclusion

The incorporation of this compound represents a robust and highly effective strategy for the rational design of peptide therapeutics with significantly enhanced metabolic stability. The dual-protection mechanism, leveraging both stereochemical and steric hindrance, provides a superior defense against proteolytic degradation. The protocols detailed herein offer a validated workflow for researchers to readily implement this technique, paving the way for the development of more potent and durable peptide-based drugs.

References

  • Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. (2025). Vertex AI Search.
  • Should My Peptides Have D-Amino Acids?. (2024). LifeTein.
  • Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation. (2025). PubMed.
  • Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. (2025). Vertex AI Search.
  • A Comparative Guide to the Enzymatic Stability of Peptides with D-Amino Acids. (2025). BenchChem.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Creative Peptides.
  • D-amino acid peptides to resist common proteases. (2012). LifeTein.
  • Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. National Institutes of Health (NIH).
  • The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central.
  • Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. (2001). PubMed.
  • Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. American Chemical Society.
  • Methods and protocols of modern solid phase peptide synthesis. (2006). Molecular Biotechnology.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry.
  • Fmoc-3,5-dibromo-D-tyrosine. Chem-Impex.
  • Bioinspired Bromination Enables Extensible, Strain-Stiffening Resilin Peptide Scaffolds with Tunable Degradation. (2025). ResearchGate.
  • This compound. ChemicalBook.

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The Strategic Incorporation of Fmoc-D-Tyr(3,5-Br2)-OH in Neuroscience Peptide Research: A Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical Twenty—Engineering Neuropeptides with Halogenated Amino Acids

In the intricate landscape of neuroscience, neuropeptides represent a critical class of signaling molecules, modulating a vast array of physiological processes from pain perception to mood regulation. The precise biological activity of these peptides is dictated by their amino acid sequence and three-dimensional conformation, which in turn governs their interaction with specific G-protein coupled receptors (GPCRs). However, native peptides often suffer from therapeutic limitations, including poor metabolic stability and suboptimal receptor affinity or selectivity. The introduction of unnatural amino acids into peptide sequences is a powerful strategy to overcome these limitations.[1] This guide focuses on the application and synthetic protocols for a particularly impactful unnatural amino acid, Fmoc-D-Tyr(3,5-Br2)-OH , in the design of novel neuropeptide analogs for neuroscience research.

The incorporation of a D-amino acid, such as D-tyrosine, fundamentally alters the peptide's susceptibility to enzymatic degradation by proteases, significantly enhancing its in vivo half-life.[2][3][4][5] The addition of two bromine atoms to the phenolic ring of tyrosine further refines the peptide's properties. These bulky, electronegative halogens can induce profound changes in peptide conformation and receptor binding affinity by altering local electronic and steric environments.[6] Specifically, the 3,5-dibromination of the D-tyrosine residue has been leveraged in the development of potent and selective receptor antagonists, making this compound a valuable tool for probing the function of neuropeptide systems and for the development of novel therapeutics for neurological disorders.[7][8]

This document provides a comprehensive overview of the strategic use of this compound, detailed protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and methods for the subsequent purification and characterization of the resulting brominated peptides.

Physicochemical Properties and Strategic Considerations

The unique characteristics of this compound necessitate specific considerations during peptide synthesis and design.

PropertyValue/ConsiderationRationale and Impact
Molecular Formula C₂₄H₁₈Br₂NO₅The presence of two bromine atoms significantly increases the molecular weight compared to standard tyrosine.
Molecular Weight 561.22 g/mol This must be accurately accounted for in mass spectrometry analysis of the final peptide.
Stereochemistry D-amino acidConfers resistance to proteolysis by endogenous proteases, increasing peptide stability and bioavailability.[3][4]
Side Chain 3,5-DibromotyrosineThe bulky and electron-withdrawing bromine atoms can lead to steric hindrance during the coupling reaction, potentially requiring optimized conditions.[9][10] The altered pKa of the phenolic hydroxyl group and the potential for halogen bonding can influence receptor interactions.[6]
Solubility Generally soluble in DMF and NMPStandard solvents for Fmoc-SPPS are appropriate.

Experimental Protocols: Solid-Phase Synthesis of Peptides Containing D-Tyr(3,5-Br2)

The following protocols are designed for manual Fmoc-based solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale. The incorporation of the sterically hindered this compound requires robust coupling conditions to ensure high efficiency.

Diagram of the SPPS Workflow

SPPS_Workflow Resin Resin Swelling (DMF, 30 min) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next residue Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final residue Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Protocol 1: Standard SPPS Cycle

This protocol outlines the iterative steps for elongating the peptide chain.

  • Resin Swelling:

    • Place the appropriate resin (e.g., Rink Amide for C-terminal amides) in a reaction vessel.

    • Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.[11]

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 45-60 minutes.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (3 x 1 min).

Protocol 2: Optimized Coupling for this compound

Due to the steric hindrance from the dibrominated aromatic ring, a more potent coupling strategy is recommended to ensure the reaction goes to completion.[9][10][12]

  • Pre-activation:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.[13][14]

    • Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes. The use of HATU/HOAt generates a highly reactive OAt ester, which is more effective for coupling hindered amino acids than standard HOBt-based reagents.[12][14]

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 2-4 hours at room temperature. A longer coupling time is advised to overcome the steric hindrance.

    • Perform a Kaiser test. If the test is positive (indicating incomplete coupling), a second coupling (double coupling) is necessary.[9]

  • Double Coupling (if required):

    • Drain the reaction vessel and wash the resin with DMF (3 x 1 min).

    • Repeat steps 1 and 2 with a fresh solution of activated this compound.

  • Washing:

    • Once the Kaiser test is negative, drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min) and then with dichloromethane (DCM) (3 x 1 min) to prepare for the next cycle.

Diagram of Coupling Reagent Activation

Coupling_Activation cluster_reagents Coupling Reagents Fmoc-AA-OH This compound Active_Ester Highly Reactive OAt Active Ester Fmoc-AA-OH->Active_Ester HATU HATU HATU->Active_Ester DIPEA DIPEA DIPEA->Active_Ester Peptide_Resin Deprotected Peptide-Resin (Free N-terminus) Active_Ester->Peptide_Resin Coupling Coupled_Peptide Coupled Peptide-Resin Peptide_Resin->Coupled_Peptide

Caption: Activation of this compound with HATU for efficient coupling.

Protocol 3: Cleavage and Deprotection
  • Resin Preparation:

    • After the final Fmoc deprotection and washing, wash the peptide-resin with DCM and dry it under a high vacuum for at least 1 hour.

  • Cleavage Cocktail:

    • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v). TIS is included as a scavenger to prevent re-attachment of protecting groups to sensitive residues.

    • Safety Note: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[1]

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Collection:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under a vacuum.

Application in Neuroscience: Engineering Receptor Antagonists

The unique properties of D-Tyr(3,5-Br2) make it a valuable component in the design of neuropeptide receptor antagonists. For instance, in the development of ligands for delta-opioid receptors, modifications to the N-terminal tyrosine residue are known to dramatically influence activity. Halogenation of the tyrosine ring can convert a peptide from an antagonist to an agonist, highlighting the critical role of electrostatic and steric interactions in receptor activation.[15] By incorporating D-Tyr(3,5-Br2), researchers can systematically probe these interactions to develop highly potent and selective antagonists for receptors such as the delta-opioid receptor or the Substance P (NK1) receptor.[16][17]

Example Application: Design of a Putative Delta-Opioid Receptor Antagonist

A common strategy in designing delta-opioid receptor antagonists is to modify the N-terminal tetrapeptide sequence Tyr-Tic-Phe-Phe (TIPP).[15] The incorporation of D-Tyr(3,5-Br2) in place of the native L-Tyr could be hypothesized to enhance antagonist properties by:

  • Increasing Proteolytic Stability: The D-amino acid will prevent enzymatic cleavage at the N-terminus.[2]

  • Enhancing Receptor Occupancy: The bulky dibromo-tyrosine may provide additional hydrophobic and/or halogen bonding interactions within the receptor binding pocket, leading to increased affinity and prolonged receptor occupancy.[6]

  • Preventing Agonist Conformation: The steric bulk and altered electronics of the modified tyrosine may prevent the peptide from adopting the specific conformation required for receptor activation, thus favoring an antagonist binding mode.

Analytical Characterization of Brominated Peptides

Accurate characterization of the synthesized peptide is crucial to validate its identity and purity.

Protocol 4: Purification by Reverse-Phase HPLC (RP-HPLC)
  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Filter the sample through a 0.22 µm syringe filter before injection.[18]

  • HPLC Conditions:

    • Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.[19]

    • Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point for many neuropeptides. The increased hydrophobicity of the dibrominated tyrosine may require a slightly steeper gradient or a higher final percentage of acetonitrile for elution.

    • Flow Rate: 1 mL/min for an analytical column (4.6 mm ID).

    • Detection: UV absorbance at 214 nm and 280 nm. The peptide bond absorbs at 214 nm, while the aromatic tyrosine residue absorbs at 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peak.

    • Analyze the purity of each fraction by analytical HPLC.

    • Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final peptide as a white powder.[19]

Protocol 5: Characterization by Mass Spectrometry (MS)
  • Instrumentation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are commonly used.[20]

  • Expected Mass: Calculate the theoretical monoisotopic mass of the peptide. Remember to account for the mass of the two bromine atoms (78.9183 u and 80.9163 u, with natural abundances of approximately 50.7% and 49.3%, respectively). This will result in a characteristic isotopic pattern with M, M+2, and M+4 peaks.

  • Tandem MS (MS/MS) for Sequence Verification:

    • Fragmentation of the peptide will produce a series of b- and y-ions.[21][22][23]

    • The mass difference between consecutive b- or y-ions will correspond to the mass of the amino acid residues, confirming the sequence.

    • The N-terminal fragment containing D-Tyr(3,5-Br2) will have a mass corresponding to the modified residue. The fragmentation pattern around the brominated tyrosine may be complex due to the potential for halogen loss.

Conclusion

This compound is a powerful building block for the synthesis of modified neuropeptides with enhanced stability and tailored pharmacological profiles. The strategic incorporation of this unnatural amino acid, particularly its D-configuration and dibrominated side chain, offers a rational approach to the design of potent and selective receptor antagonists for neuroscience research. While its steric bulk presents challenges during synthesis, the use of optimized coupling protocols, such as those employing HATU/HOAt, can ensure high incorporation efficiency. Rigorous purification by RP-HPLC and detailed characterization by mass spectrometry are essential to validate the final product. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully utilize this compound in their quest to unravel the complexities of the nervous system and develop next-generation therapeutics.

References

  • G. V. Gacond, P. W. Schiller, et al. (1995). Tyrosine-iodination converts the delta-opioid peptide antagonist TIPP to an agonist. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology. Available at: [Link]

  • Schiller, P. W., & Chun, F. S. (2014). Molecular Pharmacology of δ-Opioid Receptors. Pharmacological Reviews. Available at: [Link]

  • Balboni, G., et al. (2007). Further studies of tyrosine surrogates in opioid receptor peptide ligands. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Lee, K. H., et al. (2025). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. ResearchGate. Available at: [Link]

  • Riem, M., et al. (2022). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. MDPI. Available at: [Link]

  • Abreu, A. S., et al. (2020). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central. Available at: [Link]

  • Hruby, V. J., et al. (2004). (4-Carboxamido)phenylalanine is a surrogate for tyrosine in opioid receptor peptide ligands. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Available at: [Link]

  • Folkers, K., et al. (1986). Analogues of substance P. Peptides containing D-amino acid residues in various positions of substance P and displaying agonist or receptor selective antagonist effects. Journal of Medicinal Chemistry. Available at: [Link]

  • Katritzky, A. R., et al. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at: [Link]

  • Lam, H., et al. (2025). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv. Available at: [Link]

  • Kitada, C., et al. (1990). Synthesis of potent antagonists of substance P by modifying the methionyl and glutaminyl residues of its C-terminal hexapeptide and without using D-amino acids. Journal of Medicinal Chemistry. Available at: [Link]

  • Omizzur. (n.d.). All kinds of peptide coupling reagents are available from stock, High purity and reliable quality. Omizzur. Available at: [Link]

  • Hodges, R. S., & Mant, C. T. (n.d.). HPLC Analysis and Purification of Peptides. PubMed Central. Available at: [Link]

  • AAPPTec. (n.d.). Peptide Purification. AAPPTec. Available at: [Link]

  • Schepartz, A. (2016). HPLC Purification of Peptides. Protocols.io. Available at: [Link]

  • Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout. Mesa Labs. Available at: [Link]

  • Schiller, P. (n.d.). Development of Receptor Specific Opioid Peptide Analogs. Grantome. Available at: [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

  • Boulanger, Y., et al. (1995). Structural characterizations of neuropeptide tyrosine (NPY) and its agonist analog [Ahx5-17]NPY by NMR and molecular modeling. International Journal of Peptide and Protein Research. Available at: [Link]

  • Sze, S. K., et al. (2004). Mass spectrometry of peptides and proteins. Applied Spectroscopy Reviews. Available at: [Link]

  • Sze, S. K., et al. (2004). Mass spectrometry of peptides and proteins. OSU Chemistry. Available at: [Link]

  • Brown, A. M., et al. (2007). Analysis of fluorescently labeled substance P analogs: binding, imaging and receptor activation. PubMed Central. Available at: [Link]

  • Okyem, S. (2025). Characterization and spatial mapping of isomerized residues in neuropeptides. IDEALS. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]

  • Conlon, J. M., et al. (1992). Characterization of peptides related to neuropeptide tyrosine and peptide tyrosine-tyrosine from the brain and gastrointestinal tract of teleost fish. Endocrinology. Available at: [Link]

  • Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. UAB. Available at: [Link]

  • Wu, L., et al. (2004). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. PubMed Central. Available at: [Link]

  • Iovine, V., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI. Available at: [Link]

  • Sajiki, H., et al. (2013). Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. Amino Acids. Available at: [Link]

  • Wikipedia. (n.d.). Substance P. Wikipedia. Available at: [Link]

  • Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Matrix Science. Available at: [Link]

  • Wilhelm, J., et al. (2022). Halogenation of tyrosine perturbs large-scale protein self-organization. Nature Communications. Available at: [Link]

  • Sheeley, S. A., et al. (2005). The detection of nitrated tyrosine in neuropeptides: a MALDI matrix-dependent response. Analytical and Bioanalytical Chemistry. Available at: [Link]

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Application Notes & Protocols: Fmoc-D-Tyr(3,5-Br2)-Oh for the Synthesis of Conformationally Constrained Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Constraining the conformational flexibility of peptides is a critical strategy in drug discovery to enhance binding affinity, metabolic stability, and selectivity.[1][2][3] This guide provides a comprehensive overview and detailed protocols for utilizing Fmoc-D-Tyr(3,5-Br2)-Oh, a halogenated non-canonical amino acid, to generate covalently cyclized peptides. The core of this methodology is the formation of a rigid biaryl ether linkage through an intramolecular cross-coupling reaction. We present the scientific principles, step-by-step protocols for solid-phase peptide synthesis (SPPS), on-resin cyclization, and final product characterization, tailored for researchers in peptide chemistry and drug development.

Introduction: The Power of Conformational Constraint

Linear peptides often suffer from significant drawbacks as therapeutic candidates, primarily due to their inherent flexibility. This flexibility can lead to a high entropic penalty upon binding to a biological target and susceptibility to degradation by proteases.[2][3] Inducing a rigid structure through macrocyclization is a proven method to overcome these limitations.[1][2] By locking the peptide into a bioactive conformation, cyclization can dramatically improve pharmacological properties.

Among the various strategies for peptide cyclization, the formation of carbon-carbon or carbon-heteroatom bonds to create macrocycles offers exceptional stability.[4][5] The use of halogenated amino acids, such as 3,5-dibromo-D-tyrosine, provides a powerful tool for achieving this. The bromine atoms serve as reactive handles for transition metal-catalyzed intramolecular cross-coupling reactions, enabling the formation of a robust biaryl ether bridge with another aromatic residue within the peptide sequence.[6][7] This guide focuses on the practical application of this compound for this purpose.

The Key Reagent: this compound

This compound is a derivative of the natural amino acid tyrosine, protected for use in standard Fmoc-based solid-phase peptide synthesis (SPPS).[8][9]

  • Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) group on the N-terminus is a base-labile protecting group, typically removed using piperidine in DMF.[10] This allows for sequential addition of amino acids to the growing peptide chain.

  • D-Configuration: The use of a D-amino acid can enhance proteolytic stability and influence the final peptide conformation.

  • 3,5-Dibromo Substitution: The two bromine atoms on the tyrosine phenol ring are the key functional elements for cyclization. They activate the aromatic ring for nucleophilic aromatic substitution (SNAr) or serve as coupling partners in metal-catalyzed reactions, such as Ruthenium- or Palladium-catalyzed cross-couplings.[4][5][6]

The general principle involves synthesizing a linear peptide containing both this compound and another aromatic residue (e.g., Tyrosine or Hydroxyphenylglycine). An intramolecular reaction is then induced to form a cyclic structure, as depicted below.

G cluster_0 Linear Peptide Precursor on Resin cluster_1 Cyclized Peptide on Resin LinearPeptide Resin-Linker-...-Tyr(OH)-...-D-Tyr(Br,Br)-...-NH2 Catalyst Metal Catalyst (e.g., Ru or Pd) + Base LinearPeptide->Catalyst Intramolecular Cyclization CyclizedPeptide Resin-Linker-...-Tyr(O-)-...-D-Tyr(Br)-...-NH2 (Biaryl Ether Linkage) Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) CyclizedPeptide->Cleavage Catalyst->CyclizedPeptide FinalProduct Conformationally Constrained Cyclic Peptide Cleavage->FinalProduct spss_workflow start Start: Swell Resin (e.g., Rink Amide) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF, DCM, DMF) deprotection->wash1 coupling Amino Acid Coupling (AA, HCTU, DIPEA in DMF) wash1->coupling wash2 Wash (DMF, DCM, DMF) coupling->wash2 check Repeat for next AA? wash2->check check->deprotection Yes end Linear Peptide on Resin (Ready for Cyclization) check->end No

Figure 2. Standard Fmoc-SPPS cycle for peptide elongation.

Materials:

  • Resin: Rink Amide MBHA resin (or other suitable resin depending on C-terminal modification).

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF).

  • Fmoc-protected amino acids (including this compound).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Coupling Reagents: HCTU (or HATU/PyBOP), N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Initial Fmoc Deprotection: Drain the DMF, add the deprotection solution, and agitate for 3 minutes. Drain and repeat with fresh deprotection solution for 10-15 minutes.

  • Washing: Wash the resin thoroughly (e.g., 5x DMF, 3x DCM, 3x DMF).

  • Amino Acid Coupling:

    • Prepare the coupling solution: In a separate vial, dissolve the Fmoc-amino acid (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 45-60 minutes. For coupling this compound, extend the coupling time to 2 hours to overcome potential steric hindrance.

  • Washing: Wash the resin as in step 3.

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (primary amine absence). If the test is positive, repeat the coupling step.

  • Chain Elongation: Repeat steps 2-6 for each amino acid in the sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2) to liberate the N-terminal amine, which is essential for certain cyclization chemistries or subsequent modifications.

  • Final Wash: Wash the resin extensively with DMF, followed by DCM, and dry the resin under vacuum.

Protocol 2: On-Resin Ruthenium-Catalyzed Biaryl Ether Cyclization

This protocol describes an intramolecular SNAr reaction to form the biaryl ether linkage, catalyzed by a ruthenium complex. [4][5]This method is often favored for its efficiency and chemoselectivity.

Materials:

  • Resin-bound linear peptide precursor.

  • Catalyst: [Cp*RuCl(cod)] or similar Ru(II) catalyst.

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃).

  • Solvent: Anhydrous, degassed Toluene/DMF mixture.

Procedure:

  • Preparation: Dry the resin-bound peptide thoroughly under high vacuum for at least 4 hours.

  • Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the dry resin to an oven-dried reaction vessel.

  • Reagent Addition:

    • Add the base (e.g., K₂CO₃, 10 eq. relative to resin loading).

    • Add the Ruthenium catalyst (e.g., [Cp*RuCl(cod)], 0.3 eq.).

    • Add anhydrous, degassed solvent (e.g., Toluene:DMF 1:1) to swell the resin.

  • Reaction: Heat the reaction mixture to 80-100 °C with gentle agitation for 12-24 hours.

  • Monitoring: To monitor the reaction, a small sample of resin can be removed, washed, cleaved, and analyzed by LC-MS to observe the conversion of the linear precursor to the cyclized product.

  • Washing: After the reaction is complete, cool the vessel to room temperature. Drain the solvent and wash the resin extensively with DMF, water, DMF, DCM, and IPA to remove the catalyst and salts.

  • Drying: Dry the resin under vacuum.

ParameterRecommended ConditionRationale
Catalyst [Cp*RuCl(cod)]Efficiently catalyzes SNAr reactions for biaryl ether formation.
Base K₂CO₃ or Cs₂CO₃Activates the nucleophilic phenol group for attack. Cs₂CO₃ is stronger.
Solvent Anhydrous Toluene/DMFToluene is a good solvent for the catalyst; DMF helps swell the resin.
Temperature 80-100 °CProvides sufficient thermal energy to overcome the activation barrier.
Time 12-24 hoursEnsures high conversion to the cyclized product.
Table 1. Optimized conditions for Ru-catalyzed on-resin cyclization.
Protocol 3: Cleavage, Deprotection, and Purification

This final protocol details the cleavage of the cyclized peptide from the solid support and the simultaneous removal of any remaining acid-labile side-chain protecting groups.

Materials:

  • Resin-bound cyclized peptide.

  • Cleavage Cocktail: Reagent R (90% TFA, 5% thioanisole, 3% ethanedithiol, 2% anisole). CAUTION: TFA is highly corrosive. Handle in a fume hood.

  • Cold diethyl ether.

  • Acetonitrile (ACN) and water (H₂O) with 0.1% TFA for HPLC.

Procedure:

  • Cleavage: Add the cleavage cocktail to the dry resin in the reaction vessel (approx. 10 mL per 0.1 mmol of resin).

  • Incubation: Agitate at room temperature for 2-4 hours.

  • Filtration: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

  • Precipitation: Add the combined filtrate to a 50 mL centrifuge tube containing cold diethyl ether (approx. 40 mL). A white precipitate (the crude peptide) should form.

  • Isolation: Centrifuge the mixture, decant the ether, and repeat the ether wash twice to remove scavengers.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a desiccator.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of ACN/H₂O.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

    • Collect fractions corresponding to the desired product peak.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain a fluffy, white powder.

Characterization and Quality Control

Verifying the structure and purity of the final constrained peptide is a critical step. A combination of analytical techniques is required for unambiguous characterization. [11][12][13] Workflow Diagram:

characterization_workflow start Lyophilized Peptide ms Mass Spectrometry (LC-MS/MALDI) Confirm Molecular Weight start->ms hplc Analytical RP-HPLC Assess Purity (>95%) start->hplc nmr NMR Spectroscopy (1H, COSY, TOCSY) Confirm Structure & Conformation ms->nmr hplc->nmr cd Circular Dichroism Assess Secondary Structure nmr->cd result Fully Characterized Constrained Peptide cd->result

Figure 3. Analytical workflow for final product validation.

  • Mass Spectrometry (MS): This is the primary tool to confirm the successful synthesis and cyclization. [12][14][15]The observed molecular weight should match the calculated mass of the cyclized, deprotected peptide. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • RP-HPLC: Analytical HPLC is used to determine the purity of the final product. The goal is typically >95% purity for biological assays.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) are powerful tools to confirm the covalent structure and provide insights into the three-dimensional conformation of the peptide in solution. [11][13]The formation of the biaryl ether bond can be confirmed by specific chemical shifts and correlations.

  • Circular Dichroism (CD) Spectroscopy: CD analysis can reveal the presence of secondary structural elements (e.g., β-turns, helices) that are often stabilized by the conformational constraint.

TechniquePurposeExpected Outcome
LC-MS / MALDI-TOF Confirm Molecular WeightObserved m/z matches calculated mass of the cyclized peptide.
Analytical HPLC Assess PuritySingle major peak, purity ≥ 95%.
NMR (1H, 2D) Confirm Structure/ConformationResonance assignments consistent with the cyclic structure; NOEs confirm spatial proximity.
Circular Dichroism Assess Secondary StructureCharacteristic spectra indicating a defined conformation (e.g., β-turn).
Table 2. Summary of analytical techniques and expected results.

Conclusion

The use of this compound is a robust and effective strategy for the synthesis of conformationally constrained peptides via intramolecular biaryl ether formation. The protocols outlined in this guide provide a clear pathway from linear peptide synthesis to the final, purified cyclic product. The resulting stabilized peptides are valuable tools for drug discovery, serving as potent and selective modulators of biological targets.

References

  • Mass Spectrometric Analysis of Cyclic Peptides. Books.
  • Sequencing Cyclic Peptides by Multistage Mass Spectrometry. PMC - NIH. [Link]

  • Structural characterization of cyclic peptide 2 a by NMR spectroscopy. ResearchGate. [Link]

  • Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC - NIH. [Link]

  • The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. PMC - NIH. [Link]

  • Biaryl ether formation on peptides to access bridged cyclopeptide natural product scaffolds. Eldorado - Repository of the TU Dortmund. [Link]

  • Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. Journal of the American Chemical Society. [Link]

  • Cyclic Peptides Containing Biaryl and Biaryl Ether Linkages. Request PDF - ResearchGate. [Link]

  • Synthesis of dityrosine-linked peptide dimers. ResearchGate. [Link]

  • The Solid Phase Synthesis Approach to Making Peptides. Scholarship @ UWindsor. [Link]

  • Peptide macrocyclization by transition metal catalysis. Chemical Society Reviews (RSC Publishing). [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed. [Link]

  • Recent advances in peptide macrocyclization strategies. Chemical Society Reviews (RSC Publishing). [Link]

  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation. [Link]

  • Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. PMC - NIH. [Link]

  • Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis. PMC. [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC - PubMed Central. [Link]

  • Chemoselective, Oxidation-Induced Macrocyclization of Tyrosine-Containing Peptides. Semantic Scholar. [Link]

  • Solid-Phase Peptide Synthesis. Springer Nature Experiments. [Link]

  • Synthesis of Fmoc/Boc‐3,5‐diiodo‐L‐ Tyr‐OH. ResearchGate. [Link]

  • Ruthenium-catalyzed diyne hydrative cyclization: synthesis of substituted 1,3-diene synthons. PubMed. [Link]

  • Synthesis and application of Fmoc-His(3-Bum)-OH. SciSpace. [Link]

  • Facile synthesis of sulfotyrosine-containing α-conotoxins. RSC Publishing. [Link]

  • Peptide Macrocyclization via Cu-catalyzed 1,3- Dipolar Cycloaddition of Azomethine Ylides. ChemRxiv. [Link]

  • Solid-Phase Photochemical Peptide Homologation/Cyclization. PMC - PubMed Central. [Link]

  • Conformationally constrained peptides as protein tyrosine kinase inhibitors. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating SPPS with Fmoc-D-Tyr(3,5-Br2)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc-D-Tyr(3,5-Br2)-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring the integrity and success of your peptide synthesis campaigns.

Introduction

This compound is a valuable non-canonical amino acid for introducing conformational constraints and potential new binding interactions in peptide-based therapeutics. The bulky and electronegative bromine atoms can significantly influence peptide structure and function. However, their presence also introduces specific challenges during SPPS. This guide will address the most common issues, from potential side reactions to analytical characterization of the final product.

Part 1: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your synthesis, providing potential causes and actionable solutions.

Issue 1: Mass Spectrometry Analysis Shows Unexpected Peaks Corresponding to Des-bromo or Mono-bromo Species.

Question: My final peptide mass spectrum shows significant peaks at -79 Da and/or -158 Da from the expected mass, suggesting loss of one or both bromine atoms. What could be the cause and how can I prevent this?

Answer:

The observation of species with reduced mass corresponding to the loss of bromine atoms points towards dehalogenation. While 3,5-dihalogenated tyrosines are reported to have high hydrolytic stability at acidic and neutral pH, the harsh conditions of TFA cleavage can pose a risk.

Potential Causes & Mechanisms:

  • Acid-Catalyzed Debromination during Cleavage: Although the C-Br bond on an aromatic ring is generally stable, prolonged exposure to strong acids like trifluoroacetic acid (TFA) in the final cleavage step can, in some sequence contexts, lead to protonation of the aromatic ring and subsequent loss of Br+. This is more likely if the peptide sequence or geometry creates a sterically hindered environment.

  • Reaction with "Soft" Nucleophilic Scavengers: Some scavengers used during cleavage, particularly those with soft nucleophilic character like thiols, could potentially react with the brominated tyrosine. However, this is less common than with the more labile iodine-substituted tyrosines.

Preventative Measures & Solutions:

  • Optimize Cleavage Cocktail and Conditions:

    • Minimize Cleavage Time: Limit the exposure of the peptide to the TFA cocktail to the minimum time required for complete deprotection and cleavage from the resin. Typically, 1.5 to 3 hours is sufficient.[1]

    • Scavenger Selection: Employ a scavenger cocktail designed to efficiently quench carbocations without promoting dehalogenation. A standard and effective choice is Reagent K or a variation thereof.

Scavenger Cocktail Component Function Typical Concentration
TFA Cleavage and deprotection82.5%
Phenol Protects Tyr and Trp5%
Water Suppresses t-butylation of Trp5%
Thioanisole Protects against reattachment of protecting groups5%
1,2-Ethanedithiol (EDT) Scavenges carbocations, protects Cys and Met2.5%
  • Consider "Harder" Scavengers: Triisopropylsilane (TIS) is a "hard" scavenger that is very effective at reducing carbocations and is less likely to interact with the bromine atoms. A cocktail of TFA/TIS/Water (95:2.5:2.5) can be a good starting point if other sensitive residues like Trp or Met are not present.[2]

  • Analytical Verification:

    • HPLC Analysis: Use a high-resolution HPLC method to resolve the desired dibrominated peptide from potential mono-bromo and des-bromo impurities. A shallow gradient can improve separation.

    • Mass Spectrometry: In your MS analysis, look for the characteristic isotopic pattern of bromine (79Br and 81Br have nearly equal natural abundance), which results in a distinctive M, M+2, and M+4 pattern for dibrominated species. The loss of one bromine will change this pattern to M and M+2.

Issue 2: Incomplete Coupling to or from this compound.

Question: The Kaiser test remains positive after coupling this compound, or after coupling the subsequent amino acid. What is causing this poor coupling efficiency?

Answer:

Incomplete coupling is a common issue in SPPS, and the bulky nature of the dibrominated tyrosine can exacerbate this problem.

Potential Causes:

  • Steric Hindrance: The two large bromine atoms on the tyrosine ring can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, or vice versa.

  • Peptide Aggregation: The presence of the hydrophobic dibromotyrosine can contribute to the aggregation of the growing peptide chain on the resin, making the N-terminus inaccessible.

Solutions:

  • Optimize Coupling Conditions:

    • Extended Coupling Times: Double the standard coupling time for this specific residue.

    • Double Coupling: Perform a second coupling step with a fresh solution of activated amino acid.

    • Choice of Coupling Reagents: Use a more potent coupling reagent system. For sterically hindered couplings, a combination of a uronium/aminium salt like HBTU or HATU with a non-nucleophilic base like DIEA is often effective.

  • Disrupt Peptide Aggregation:

    • Incorporate Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling reaction can help to disrupt secondary structures and improve solvation of the peptide chain.

    • Use "Magic Mixture": A solvent mixture of DMF/DCM containing ethylene carbonate can be effective in disrupting aggregation.

Workflow for Difficult Couplings:

start Positive Kaiser Test decision1 Initial Coupling Failed start->decision1 action1 Extend Coupling Time (e.g., to 2 hours) decision1->action1 Yes end Proceed to Deprotection decision1->end No decision2 Still Positive? action1->decision2 action2 Perform Double Coupling decision2->action2 Yes decision2->end No decision3 Still Positive? action2->decision3 action3 Switch to Stronger Coupling Reagent (e.g., HATU) decision3->action3 Yes decision3->end No action3->end

Caption: Troubleshooting workflow for incomplete coupling reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: Is the this compound side chain stable to standard piperidine deprotection conditions?

A1: The dibrominated phenol of tyrosine is generally stable to the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF). The C-Br bonds are not susceptible to nucleophilic attack by piperidine under these conditions. However, as a general precaution for any modified amino acid, it is advisable to use the minimum deprotection time necessary to ensure complete Fmoc removal to avoid any unforeseen side reactions. Standard protocols of a short initial deprotection (2-3 minutes) followed by a longer one (7-10 minutes) are typically sufficient.[3]

Q2: Are there any specific recommendations for the purification of peptides containing this compound?

A2: Peptides containing this bulky, hydrophobic residue may exhibit different chromatographic behavior.

  • Reversed-Phase HPLC: Expect a significant increase in retention time compared to a peptide with a standard tyrosine. You may need to adjust your gradient to be shallower to ensure good separation from any closely eluting impurities, such as a des-bromo species.

  • Solubility: The increased hydrophobicity may lead to solubility issues in aqueous buffers. It is recommended to dissolve the crude peptide in a small amount of a strong solvent like DMSO or neat TFA before diluting it into the HPLC mobile phase.

Q3: How can I confirm the presence and location of the dibromotyrosine in my final peptide?

A3:

  • Mass Spectrometry (MS): As mentioned, the isotopic signature of two bromine atoms (a 1:2:1 ratio for M, M+2, M+4 peaks) is a strong indicator.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the peptide will allow for sequencing. The mass of the tyrosine residue will be increased by 158 Da (2 x 79 Da for bromine, minus 2 Da for the replaced hydrogens). The fragment ions containing the dibromotyrosine will reflect this mass shift, confirming its location. The characteristic isotopic pattern will also be present in the fragment ions containing the modification.

MS/MS Fragmentation Pattern:

Caption: MS/MS fragmentation indicating the location of Tyr(Br2).

Part 3: Experimental Protocols

Protocol 1: Cleavage of a Peptide Containing D-Tyr(3,5-Br2) from the Resin

This protocol assumes a standard Fmoc/tBu strategy on a Wang or Rink Amide resin.

Materials:

  • Peptide-resin (dried under vacuum)

  • Cleavage Cocktail (Reagent K): TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v)

  • Cold diethyl ether

  • Centrifuge tubes

  • Nitrogen or argon gas stream

Procedure:

  • Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Add the freshly prepared cleavage cocktail (e.g., 2 mL) to the resin.

  • Gently agitate the mixture at room temperature for 1.5 to 2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small additional volume of neat TFA (e.g., 0.5 mL) and combine the filtrates.

  • Concentrate the TFA solution under a gentle stream of nitrogen or argon to a small volume (approx. 0.5 mL).

  • Precipitate the crude peptide by adding the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (e.g., 10 mL).

  • Centrifuge the mixture (e.g., at 3000 rpm for 5 minutes), decant the ether, and wash the peptide pellet with fresh cold ether.

  • Repeat the centrifugation and washing step.

  • Dry the peptide pellet under vacuum.

References

  • Agilent Technologies. (2024). Analysis of Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF MS. Retrieved from [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (Vol. 35, pp. 17-36). Humana Press.
  • Nakamura, M., & Ohtaki, S. (1994). [Molecular mechanism of thyroid hormone synthesis]. Nihon Rinsho. Japanese Journal of Clinical Medicine, 52(4), 857–863.
  • Pajpanova, T., et al. (2018). A Simple and Convenient Procedure for the Preparation of 3,5-Dihalogenated Tyrosine Derivatives Useful in Peptide Synthesis.
  • K-Chuan, Ho & G, V. (2011). Peptide ion fragmentation in mass spectrometry.
  • Mascot. (n.d.). Peptide fragmentation. Retrieved from [Link]

  • Corvis, Y. (2015). Chapter 2 Thyroid Hormone Synthesis And Secretion. In Endotext. MDText.com, Inc.
  • PolyPeptide Group. (2021). Benzylthiols as scavengers in TFA cleavages of peptide resins. Retrieved from [Link]

  • Albericio, F., et al. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 24(12), 4885-4891.
  • Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(24), 2325-2328.

Sources

Technical Support Center: Managing Aggregation of Dibromotyrosine-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating dibromotyrosine. This guide provides in-depth troubleshooting advice and frequently asked questions to address the unique challenges of preventing and managing aggregation in these specific peptides. We will delve into the underlying causes of aggregation and provide actionable, field-proven protocols to ensure the integrity and success of your experiments.

Introduction: The Double-Edged Sword of Dibromotyrosine

Dibromotyrosine, a halogenated analog of tyrosine, is increasingly utilized in peptide design to enhance binding affinity, metabolic stability, and biological activity. However, the introduction of two bulky, hydrophobic bromine atoms onto the tyrosine ring can significantly increase a peptide's propensity for aggregation. This guide will equip you with the knowledge and techniques to mitigate these aggregation issues, ensuring your dibromotyrosine-containing peptides remain soluble and functional.

Aggregation is a common challenge in peptide chemistry, stemming from the self-association of peptide chains through hydrogen bonding to form secondary structures like β-sheets.[1] Peptides with a high content of hydrophobic amino acids are particularly prone to this phenomenon.[2] The inclusion of dibromotyrosine can exacerbate this issue due to its increased hydrophobicity and the potential for specific intermolecular interactions, such as halogen bonding.[3]

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses common issues encountered during the handling and application of dibromotyrosine-containing peptides. Each problem is followed by a detailed explanation of potential causes and step-by-step solutions.

Problem 1: My lyophilized dibromotyrosine-peptide won't dissolve.

Immediate Action: Do not assume the peptide is unusable. Incomplete dissolution is a strong indicator of aggregation. The primary goal is to disrupt the intermolecular forces holding the aggregates together.

Underlying Causes:

  • Increased Hydrophobicity: The dibromotyrosine residue significantly increases the peptide's hydrophobicity, reducing its solubility in aqueous buffers.[4][5]

  • Intermolecular Interactions: Halogen bonds between the bromine atoms and electron-donating groups on adjacent peptides, along with aromatic stacking, can contribute to the formation of highly stable aggregates.[3][6]

  • Lyophilization Stress: The freeze-drying process itself can sometimes promote aggregation.[7]

Solutions Workflow:

G cluster_0 Solubilization Troubleshooting Workflow start Start: Lyophilized Peptide test_small Test solubility with a small aliquot start->test_small water Attempt to dissolve in sterile, deionized water test_small->water sonicate Sonication (on ice, short bursts) water->sonicate If insoluble success Peptide Dissolved water->success Soluble organic_solvent Add a small amount of organic solvent (e.g., DMSO, DMF) sonicate->organic_solvent If still insoluble sonicate->success Soluble acidic_basic Adjust pH (acidic for basic peptides, basic for acidic peptides) organic_solvent->acidic_basic If precipitation occurs upon dilution organic_solvent->success Soluble chaotropes Use chaotropic agents (e.g., Guanidine-HCl, Urea) acidic_basic->chaotropes If still insoluble acidic_basic->success Soluble chaotropes->success Soluble fail Aggregation persists chaotropes->fail If all else fails

Caption: Stepwise workflow for dissolving aggregated dibromotyrosine-peptides.

Detailed Protocols:

  • Protocol 1: Incremental Solubilization

    • Start with Water: Attempt to dissolve a small amount of the peptide in sterile, deionized water. Vortex thoroughly.

    • Introduce Sonication: If the peptide remains insoluble, sonicate the solution in an ice bath for short bursts (e.g., 3-4 cycles of 15 seconds) to mechanically break up aggregates.[2]

    • Organic Co-solvents: For highly hydrophobic peptides, add a minimal amount of an organic solvent like DMSO or DMF to the dry peptide before adding the aqueous buffer.[2][8] Caution: Ensure the final concentration of the organic solvent is compatible with your downstream application.

    • pH Adjustment: The solubility of a peptide is lowest at its isoelectric point (pI).[9] If your peptide has a net positive charge (basic), adding a small amount of dilute acetic acid can help. If it has a net negative charge (acidic), a dilute solution of ammonium bicarbonate or ammonium hydroxide can be used.

    • Chaotropic Agents: As a last resort for non-biological assays, chaotropic agents like 6M guanidine hydrochloride (Gdn-HCl) or 8M urea can be effective in disrupting strong hydrogen bonds and hydrophobic interactions.[1]

Problem 2: My dibromotyrosine-peptide precipitates out of solution during my experiment.

Immediate Action: Centrifuge the sample to pellet the precipitate. Analyze the supernatant to determine the extent of peptide loss. Consider if the experimental conditions can be modified.

Underlying Causes:

  • Change in Buffer Conditions: A shift in pH, ionic strength, or temperature can push the peptide out of its solubility window.[7]

  • Interaction with Other Molecules: The peptide may be aggregating upon interaction with other components in your assay, such as proteins or salts.

  • Concentration Effects: Peptide aggregation is a concentration-dependent process.[7] Your working concentration may be too high.

Solutions:

  • Optimize Buffer Composition:

    • pH: Ensure the buffer pH is at least one unit away from the peptide's pI.

    • Ionic Strength: The effect of salt concentration can be complex. Both increasing and decreasing ionic strength can sometimes prevent aggregation, so this may require empirical testing.[7]

  • Incorporate Additives:

    • Glycerol: Adding 10-20% glycerol can increase solvent viscosity and reduce aggregation.

    • Arginine: This amino acid is known to suppress protein and peptide aggregation.[10] A concentration of 50-100 mM can be effective.

  • Temperature Control: Aggregation rates can be temperature-dependent.[11] Running experiments at a lower temperature (e.g., 4°C) may slow down the aggregation process.

  • Reduce Peptide Concentration: If possible, lower the working concentration of your peptide.

Frequently Asked Questions (FAQs)

Q1: How does dibromotyrosine specifically contribute to peptide aggregation?

Dibromotyrosine contributes to aggregation in two primary ways:

  • Increased Hydrophobicity: The two bromine atoms are large and electron-rich, significantly increasing the nonpolar surface area of the tyrosine side chain. This enhances hydrophobic interactions between peptide molecules, a key driver of aggregation.[4][5]

  • Halogen Bonding: The bromine atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen on neighboring peptides. These interactions, similar in nature to hydrogen bonds, can provide an additional stabilizing force for the aggregated state.[3]

Q2: Are there any sequence design strategies to prevent aggregation in dibromotyrosine-containing peptides?

Yes, several rational design principles can be applied:

  • Incorporate Charged Residues: Flanking the dibromotyrosine with charged amino acids (e.g., Lysine, Arginine, Aspartic Acid, Glutamic Acid) can increase the overall hydrophilicity of the peptide and introduce electrostatic repulsion, which counteracts aggregation.[10]

  • Introduce Proline or Pseudoprolines: Proline residues introduce a "kink" in the peptide backbone, disrupting the formation of regular secondary structures like β-sheets that are common in aggregates.[1] Pseudoproline dipeptides can be incorporated during solid-phase peptide synthesis to achieve a similar effect.

  • Backbone Protection: During synthesis, using backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on adjacent amino acids can prevent the hydrogen bonding that leads to aggregation on the resin.[1]

G cluster_1 Strategies to Mitigate Aggregation cluster_design Design cluster_synthesis Synthesis cluster_formulation Formulation peptide Dibromotyrosine Peptide design Sequence Design peptide->design synthesis Synthesis Strategy peptide->synthesis formulation Formulation/Handling peptide->formulation charged_res Add Charged Residues design->charged_res proline Incorporate Proline design->proline backbone_prot Backbone Protection (Hmb/Dmb) synthesis->backbone_prot pseudopro Use Pseudoprolines synthesis->pseudopro ph_control pH Control formulation->ph_control additives Use Additives (Arginine, Glycerol) formulation->additives temp_control Temperature Control formulation->temp_control

Sources

Technical Support Center: Optimizing Cleavage of Peptides Containing Fmoc-D-Tyr(3,5-Br2)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals working with peptides incorporating the sterically hindered and electron-deficient amino acid, Fmoc-D-Tyr(3,5-Br2)-OH. The unique properties of this modified tyrosine residue necessitate careful consideration during the final cleavage and deprotection step to ensure high purity and yield. This document provides in-depth troubleshooting advice and frequently asked questions to navigate the specific challenges you may encounter.

Troubleshooting Guide

This section addresses specific issues that may arise during the cleavage of peptides containing D-Tyr(3,5-Br2) in a question-and-answer format.

Issue 1: Incomplete Cleavage and Low Peptide Yield

Question: After a standard 2-hour cleavage with a TFA/TIPS/H2O cocktail, I'm observing a low yield of my target peptide and see residual peptide on the resin. What could be the cause and how can I improve the cleavage efficiency?

Answer: Incomplete cleavage is a common issue, particularly with peptides containing sterically hindered residues like D-Tyr(3,5-Br2). The bulky bromine atoms can sterically shield the acid-labile linker from trifluoroacetic acid (TFA), slowing down the cleavage kinetics.

Potential Causes:

  • Insufficient Cleavage Time: A standard 2-hour cleavage may not be sufficient for complete removal of the peptide from the resin.

  • Steric Hindrance: The di-brominated tyrosine, especially if located near the C-terminus, can physically block TFA access to the cleavage site.

  • Peptide Aggregation on Resin: The peptide sequence itself might be prone to aggregation on the solid support, further hindering cleavage.

Solutions:

  • Extend Cleavage Time: Increase the cleavage time to 3-4 hours. It is advisable to perform a small-scale trial cleavage and analyze the supernatant at different time points (e.g., 2, 3, and 4 hours) to determine the optimal duration.[1][2]

  • Optimize the Cleavage Cocktail: While a simple TFA/TIPS/H2O cocktail is a good starting point, for challenging sequences, a more robust mixture may be required. Consider using a well-established, multi-component cocktail like Reagent K.[3]

  • Perform a Test Cleavage: Before committing your entire batch of resin, perform a micro-cleavage on a small amount of resin (10-20 mg).[2][4] Analyze the crude peptide by HPLC and mass spectrometry to assess the cleavage efficiency and purity.

Issue 2: Presence of Unexpected Side Products in Mass Spectrometry

Question: My mass spectrometry data shows peaks corresponding to my target peptide, but also several unexpected adducts. What are the likely side reactions and how can I prevent them?

Answer: The generation of reactive cationic species during TFA cleavage is a primary cause of side product formation.[1][5] The electron-rich (despite the bromine substitution) aromatic ring of tyrosine is a prime target for electrophilic attack by these carbocations.

Potential Side Reactions:

  • Alkylation of the Tyrosine Ring: Cations generated from protecting groups (e.g., tert-butyl from Boc or tBu groups) can alkylate the tyrosine ring. While the bromine atoms are deactivating, the ring remains susceptible to electrophilic attack.

  • Reattachment of the Peptide to the Resin: The cleaved peptide can potentially reattach to the resin, especially if the C-terminal residue is the modified tyrosine.

  • Modification of Other Sensitive Residues: Other nucleophilic residues in your peptide sequence, such as Tryptophan (Trp), Methionine (Met), or Cysteine (Cys), are also at risk of modification.

Solutions:

  • Employ a Comprehensive Scavenger Cocktail: The choice and concentration of scavengers are critical. A multi-scavenger cocktail is highly recommended to neutralize a broad range of reactive species.

  • Use a "Softer" Reducing Scavenger: Triisopropylsilane (TIPS) is an excellent scavenger for carbocations.[6] Its bulky nature also helps to minimize side reactions.

  • Protect Other Sensitive Residues: The use of appropriate side-chain protecting groups for other sensitive amino acids is crucial and the cleavage cocktail should be chosen accordingly.

Recommended Cleavage Cocktails

The selection of the cleavage cocktail is paramount for success. Below is a comparison of commonly used cocktails, with recommendations for peptides containing D-Tyr(3,5-Br2).

Cleavage CocktailComposition (v/v/v/w)Key Scavengers & Their RolesRecommended Use for D-Tyr(3,5-Br2) Peptides
Standard TFA/TIPS/H2O 95% TFA / 2.5% TIPS / 2.5% H2OTIPS: Scavenges carbocations. H2O: Scavenges tert-butyl cations.A good starting point for simple peptides. May require longer cleavage times.
Reagent B ("Odorless") 88% TFA / 5% Phenol / 5% H2O / 2% TIPSPhenol: Protects Tyr and Trp from oxidation and alkylation. TIPS & H2O: Scavenge carbocations.[3]Recommended for peptides containing Tyr and Trp. The phenol can help protect the di-brominated tyrosine ring.
Reagent K 82.5% TFA / 5% Phenol / 5% H2O / 5% Thioanisole / 2.5% EDTPhenol: Protects Tyr and Trp. Thioanisole: Scavenges carbocations and helps remove Pbf protecting groups. EDT (1,2-ethanedithiol): Scavenges carbocations and reduces Met oxidation.[3]A powerful and versatile cocktail suitable for complex peptides with multiple sensitive residues. Highly recommended for peptides containing D-Tyr(3,5-Br2) alongside Cys, Met, or Trp.

Experimental Protocols

Protocol 1: Small-Scale Test Cleavage
  • Place approximately 10-20 mg of the dried peptide-resin in a 1.5 mL microcentrifuge tube.

  • Add 500 µL of your chosen cleavage cocktail (e.g., Reagent K).

  • Gently agitate the tube at room temperature for 2-4 hours.

  • Centrifuge the tube to pellet the resin.

  • Carefully transfer the supernatant (containing the cleaved peptide) to a new tube.

  • Precipitate the peptide by adding 1 mL of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

  • Dry the peptide pellet under a stream of nitrogen.

  • Dissolve the crude peptide in an appropriate solvent (e.g., 50% acetonitrile in water with 0.1% TFA) for analysis by HPLC and mass spectrometry.

Protocol 2: Large-Scale Cleavage
  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the chosen cleavage cocktail (10 mL per gram of resin).[3]

  • Stir the mixture at room temperature for the optimized time determined from the small-scale test (typically 3-4 hours).

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small volume of fresh TFA and combine the filtrates.

  • Concentrate the filtrate to approximately 1-2 mL under reduced pressure.

  • Precipitate the peptide by adding the concentrated solution dropwise to a stirred, cold solution of diethyl ether (at least 10 times the volume of the concentrate).

  • Collect the precipitated peptide by filtration or centrifugation.

  • Wash the peptide with cold diethyl ether and dry under vacuum.

Visualizing the Cleavage Workflow and Potential Side Reactions

Cleavage Workflow Diagram

CleavageWorkflow Start Start: Dried Peptide-Resin (with D-Tyr(3,5-Br2)) Cleavage Add Cleavage Cocktail (e.g., Reagent K) 3-4 hours @ RT Start->Cleavage Filtration Filter to Separate Resin from Filtrate Cleavage->Filtration Washing Wash Resin with TFA Filtration->Washing Collect Filtrate Precipitation Precipitate Peptide in Cold Diethyl Ether Washing->Precipitation Isolation Isolate Crude Peptide (Centrifugation/Filtration) Precipitation->Isolation Analysis Analyze Purity (HPLC, Mass Spec) Isolation->Analysis

Caption: A streamlined workflow for the cleavage and isolation of peptides containing D-Tyr(3,5-Br2).

Potential Side Reactions and Scavenger Action Diagram

SideReactions cluster_cleavage TFA Cleavage cluster_reactive_species Reactive Species cluster_peptide Peptide cluster_scavengers Scavengers cluster_side_products Side Products (Undesired) TFA TFA ProtectingGroups Protecting Groups (e.g., tBu, Boc) TFA->ProtectingGroups Protonates & Cleaves Carbocations Reactive Carbocations (e.g., tBu+) ProtectingGroups->Carbocations Peptide Peptide with D-Tyr(3,5-Br2) Carbocations->Peptide Attacks Tyrosine Ring TIPS TIPS Carbocations->TIPS Trapped by Phenol Phenol Carbocations->Phenol Trapped by Water H2O Carbocations->Water Trapped by AlkylatedPeptide Alkylated Peptide Peptide->AlkylatedPeptide

Caption: Mechanism of side product formation and the protective role of scavengers during TFA cleavage.

Frequently Asked Questions (FAQs)

Q1: Is the C-Br bond stable during TFA cleavage?

A1: Yes, aryl-bromine bonds are generally very stable to strong acids like TFA. The risk of de-bromination under standard cleavage conditions is extremely low.

Q2: Do I need to protect the phenolic hydroxyl group of D-Tyr(3,5-Br2) during synthesis?

A2: It is highly recommended to use the Fmoc-protected version of this amino acid, this compound, where the hydroxyl group is unprotected. The electron-withdrawing nature of the two bromine atoms significantly reduces the nucleophilicity of the hydroxyl group, minimizing the risk of side reactions during coupling.

Q3: Can I use a heated cleavage protocol to speed up the process?

A3: While heated cleavage (e.g., 38°C for 30-60 minutes) can accelerate the reaction, it can also increase the rate of side reactions.[1] For a sensitive, modified peptide, it is generally safer to extend the cleavage time at room temperature. If you choose to explore heated cleavage, perform a small-scale trial first to assess the impact on purity.

Q4: My peptide is poorly soluble in the cleavage cocktail. What can I do?

A4: Poor solubility can be an issue with hydrophobic or aggregation-prone sequences. While TFA is a strong solvent, if you notice precipitation within the cleavage mixture, you could try adding a small amount of a co-solvent like dichloromethane (DCM). However, this will dilute the TFA and may require a longer cleavage time.

Q5: What is the best way to remove the scavengers after cleavage?

A5: The ether precipitation step is very effective at separating the peptide from the relatively non-polar scavengers like TIPS, phenol, and thioanisole, which remain soluble in the ether.[4] Multiple washes with cold ether will ensure their complete removal. Subsequent purification by reverse-phase HPLC will remove any remaining traces.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails. Retrieved from [Link]

  • CEM Corporation. (n.d.). Application Note: Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(4), 255–266.
  • Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. [Link] (Note: A generic YouTube link is provided as the original link may not be stable. The citation refers to the general principles discussed in such videos.)

  • Stathopoulos, P., Papas, S., & Tsikaris, V. (2006). C-Terminal N-Alkylated Peptide Amides Resulting from the Linker Decomposition of the Rink Amide Resin. A New Cleavage Mixture Prevents This Side Reaction. The Journal of Organic Chemistry, 71(19), 7139–7145.
  • Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of peptide research, 53(5), 548–553.
  • Sole, N. A., & Barany, G. (1992). Optimization of solid-phase synthesis of [Ala8]-dynorphin A. The Journal of Organic Chemistry, 57(20), 5399–5403.
  • Mergler, M., Dick, F., Sax, B., Stähelin, C., & Vorherr, T. (2003). The solid phase synthesis of protected peptide fragments using the Sieber amide linker and Fmoc/tBu-strategy. Journal of peptide science, 9(1), 36–46.
  • Giraud, M., Cavelier, F., & Martinez, J. (2004). A side-reaction in the SPPS of Trp-containing peptides. Journal of peptide science, 10(10), 615–622.
  • ResearchGate. (2018, January 4). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? Retrieved from [Link]

Sources

Technical Support Center: Fmoc-D-Tyr(3,5-Br2)-OH Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Fmoc-D-Tyr(3,5-Br2)-OH. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the solubility of this specialized amino acid derivative in N,N-Dimethylformamide (DMF) during solid-phase peptide synthesis (SPPS). Here, we provide in-depth troubleshooting protocols and frequently asked questions to ensure the successful incorporation of this unique building block into your peptide sequences.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound is a valuable non-canonical amino acid used to introduce site-specific modifications that can enhance the biological activity and stability of peptides.[1][2][3] However, its distinct molecular structure presents solubility challenges.

PropertyValueImplication for Solubility
Molecular Formula C24H19Br2NO5[4][5]The presence of two bulky, hydrophobic bromine atoms on the tyrosine ring significantly increases the molecule's overall hydrophobicity.[1][6]
Molecular Weight 561.22 g/mol [4][5]The high molecular weight can contribute to lower solubility compared to smaller amino acid derivatives.
Key Structural Features Fmoc protecting group, dibrominated phenyl ringThe planar and aromatic Fmoc group is known to promote intermolecular π-π stacking, leading to aggregation and reduced solubility in common SPPS solvents like DMF.[7][8] The bulky and hydrophobic dibrominated side chain further exacerbates this issue.[9]

The combination of the aggregation-prone Fmoc group and the highly hydrophobic, bulky dibrominated side chain makes this compound particularly prone to solubility issues in DMF.

Troubleshooting Guide: Enhancing the Solubility of this compound in DMF

If you are experiencing difficulty dissolving this compound in DMF at standard concentrations for SPPS, follow this systematic troubleshooting workflow.

Troubleshooting_Workflow start Start: this compound insoluble in DMF check_dmf 1. Verify DMF Quality (Amine-free, low water content) start->check_dmf physical_methods 2. Apply Physical Dissolution Methods check_dmf->physical_methods DMF is high quality failure Contact Technical Support check_dmf->failure DMF is poor quality sonication Sonication (5-15 min) physical_methods->sonication vortexing Vortexing (2-5 min) physical_methods->vortexing gentle_heat Gentle Warming (30-40°C) physical_methods->gentle_heat cosolvent 3. Introduce a Co-solvent sonication->cosolvent Still not dissolved success Success: Proceed to Coupling sonication->success Dissolved vortexing->cosolvent Still not dissolved vortexing->success Dissolved gentle_heat->cosolvent Still not dissolved gentle_heat->success Dissolved nmp Add NMP (up to 20% v/v) cosolvent->nmp Choose Co-solvent dmso Add DMSO (up to 10% v/v) cosolvent->dmso Choose Co-solvent nmp->success Dissolved nmp->failure Still not dissolved dmso->success Dissolved dmso->failure Still not dissolved

Caption: Troubleshooting workflow for this compound solubility.

Detailed Experimental Protocols
Protocol 1: Standard Dissolution with Physical Agitation

This should always be the first approach.

  • Preparation : Weigh the required amount of this compound and the coupling agent (e.g., HBTU/HATU) into a clean, dry reaction vessel.

  • Solvent Addition : Add high-purity, amine-free DMF to achieve the desired concentration (typically 0.2-0.5 M).

  • Initial Agitation : Vortex the mixture vigorously for 1-2 minutes.[7]

  • Sonication : If the solid is not fully dissolved, place the vessel in an ultrasonic bath for 5-15 minutes.[7][8] Monitor the solution to see if it becomes clear.

  • Activation and Coupling : Once dissolved, add the base (e.g., DIPEA) to begin the pre-activation, and immediately proceed with the coupling step.[10][11]

Causality: Sonication provides energy to disrupt the intermolecular π-π stacking of the Fmoc groups, breaking up aggregates and facilitating solvation by DMF.[7][8]

Protocol 2: Dissolution with Gentle Heating

Use this method with caution to avoid potential degradation.

  • Preparation and Solvent Addition : Follow steps 1 and 2 from Protocol 1.

  • Controlled Warming : Place the vessel in a water bath or heating block set to 30-40°C.

  • Intermittent Agitation : Gently swirl or vortex the mixture periodically until the amino acid derivative is fully dissolved.

  • Immediate Use : Once the solution is clear, cool it to room temperature and use it immediately for the coupling reaction to minimize any risk of degradation or racemization.[7]

Causality: Increasing the temperature increases the kinetic energy of the solvent and solute molecules, overcoming the enthalpic barrier to dissolution for sparingly soluble compounds.

Protocol 3: Utilizing a Co-Solvent System

For particularly stubborn solubility issues, a stronger solvent can be introduced.

  • Co-solvent Selection : Choose a stronger polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).[7] NMP is often a good first choice as it is an excellent solvent for SPPS and can enhance the solubility of hydrophobic peptides.[7]

  • Dissolution in Co-solvent : Prepare a concentrated stock solution of this compound in a minimal amount of the chosen co-solvent (e.g., 10-20% of the final required volume).

  • Dilution with DMF : Add the remaining volume of DMF to the concentrated solution and vortex thoroughly to ensure a homogenous mixture.

  • Activation and Coupling : Proceed with the pre-activation and coupling steps as usual.

Causality: Solvents like NMP and DMSO have different polarity and solvating properties compared to DMF, which can be more effective at disrupting the specific intermolecular forces that cause this compound to aggregate.[7]

Frequently Asked Questions (FAQs)

Q1: Why is this compound so much less soluble in DMF than Fmoc-D-Tyr-OH?

A1: The primary reason is the addition of two bromine atoms to the tyrosine side chain. Halogenation significantly increases the hydrophobicity and steric bulk of the amino acid side chain.[1][6] This increased hydrophobicity, combined with the inherent tendency of the Fmoc group to cause aggregation via π-π stacking, leads to a pronounced decrease in solubility in a polar aprotic solvent like DMF.[7][8]

Q2: Can I pre-dissolve a large batch of this compound in DMF and store it?

A2: This is strongly discouraged. Solutions of activated amino acids are not stable over long periods. It is best practice to prepare the solution immediately before the coupling step.[7] Storing the solution can lead to degradation of the amino acid and a decrease in coupling efficiency.

Q3: Will the use of co-solvents like NMP or DMSO affect my coupling reaction?

A3: Both NMP and DMSO are commonly used in SPPS and are generally compatible with standard coupling chemistries.[7] NMP is often used as a complete replacement for DMF, especially for difficult or hydrophobic sequences.[7] When used as a co-solvent in small percentages, the impact on the coupling reaction is typically negligible. However, it is always good practice to ensure your coupling reagents and other reagents are soluble and stable in the chosen solvent mixture.

Q4: I've tried all the troubleshooting steps, and it's still not dissolving. What should I do?

A4: If you continue to face significant solubility issues, consider the following:

  • Re-evaluate the required concentration : Is it possible to perform the coupling at a lower concentration?

  • Check the purity of your this compound : Impurities can sometimes affect solubility.

  • Consider alternative coupling strategies : For extremely difficult couplings, different activators or extended coupling times might be necessary.

  • Contact your supplier's technical support : They may have specific data or recommendations for the lot of material you are using.

Q5: How does the halogenation in this compound impact the final peptide?

A5: The introduction of bromine atoms can have several significant effects on the final peptide. It can increase the peptide's metabolic stability by shielding nearby peptide bonds from enzymatic degradation.[2] The bulky, hydrophobic nature of the dibrominated tyrosine can also influence peptide folding and enhance binding affinity to its target through specific hydrophobic or halogen-bonding interactions.[1][12] These properties make it a valuable tool in drug design and discovery.[1]

References

  • Fry, S. E., et al. (2016). Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale. Protein Science, 25(4), 734-742. Retrieved from [Link]

  • Piras, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(23), 7149. Retrieved from [Link]

  • Rut W., et al. (2015). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. Organic Letters, 17(24), 6062-6065. Retrieved from [Link]

  • Salmas, R. E., et al. (2023). Halogenated ligands and their interactions with amino acids: Implications for structure–activity and structure–toxicity relationships. Computational and Structural Biotechnology Journal, 21, 3979-3990. Retrieved from [Link]

  • Nowick, J.S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • Markle, J. E., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International Journal of Molecular Sciences, 23(24), 15689. Retrieved from [Link]

  • Ali, A. M., et al. (2011). Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and Inhibition of Human α-Thrombin. Chemical Communications, 47(37), 10470-10472. Retrieved from [Link]

  • Ivy Fine Chemicals. (2025). Fmoc-Tyr(3',5'-Br2)-OH. Retrieved from [Link]

  • Pedersen, S. L., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14269-14278. Retrieved from [Link]

  • Pedersen, S. L., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ResearchGate. Retrieved from [Link]

  • Manne, S. R., et al. (2020). Evaluation of greener solvents for solid-phase peptide synthesis. ResearchGate. Retrieved from [Link]

  • Chemdad. (n.d.). FMOC-3,5-DIBROMO-TYR-OH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fmoc-3-iodo-D-Tyr-OH. PubChem. Retrieved from [Link]

  • Kumar, A., et al. (2023). Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids. Soft Matter, 19(13), 2419-2426. Retrieved from [Link]

  • White, P. D. (2014). Can anyone help with Fmoc-Tyr(trt)-OH? ResearchGate. Retrieved from [Link]

  • Zheng, J-S., et al. (2021). Segment Solubilizing Strategy in Protein Chemical Synthesis. Chinese Journal of Chemistry, 39(12), 3331-3340. Retrieved from [Link]

  • Scamp, R. J., et al. (2020). Borinic Acid Catalyzed Amide Bond Formation. Angewandte Chemie International Edition, 59(3), 890-894. Retrieved from [Link]

  • GenicBio. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]

  • Chem-Impex. (n.d.). Fmoc-3,5-dibromo-D-tyrosine. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-D-Tyr(tBu)-OH [118488-18-9]. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Incomplete Deprotection of Fmoc-D-Tyr(3,5-Br2)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals encountering challenges with the deprotection of Fmoc-D-Tyr(3,5-Br2)-OH during solid-phase peptide synthesis (SPPS). This resource provides in-depth, field-proven insights and actionable protocols to diagnose and resolve issues related to incomplete Fmoc group removal from this sterically hindered and electronically modified amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly challenging to deprotect compared to standard amino acids?

A1: The difficulty in deprotecting this compound arises from a combination of steric and electronic factors. The two bulky bromine atoms at the 3 and 5 positions of the tyrosine ring create significant steric hindrance around the N-terminus, physically impeding the approach of the piperidine base to the acidic proton on the fluorenyl group.[1] This is a known issue with amino acids possessing bulky side chains.[1]

Furthermore, the electron-withdrawing nature of the bromine atoms can subtly influence the electronic environment of the Fmoc group, potentially affecting the kinetics of the deprotection reaction. While standard Fmoc deprotection is generally efficient, these combined effects can lead to sluggish or incomplete removal with standard protocols.[2][3]

Q2: What are the immediate signs of incomplete Fmoc deprotection of this compound in my synthesis?

A2: The most common indicators of incomplete deprotection include:

  • Positive (Yellow) Kaiser Test: A persistent yellow or faint color in the Kaiser test (or other ninhydrin-based tests) after the deprotection step indicates the presence of an N-terminal Fmoc group and the absence of a free primary amine.[1][4] Note that a negative (blue) result confirms the presence of a free amine but does not quantify the completeness of the deprotection.

  • Mass Spectrometry (MS) Analysis of a Test Cleavage: Analysis of a small sample of cleaved peptide will show a peak corresponding to the mass of the desired peptide plus the mass of the Fmoc group (222.2 Da).

  • HPLC Analysis of a Test Cleavage: The chromatogram of a cleaved sample will display a significant peak corresponding to the Fmoc-protected peptide, which will have a longer retention time than the desired deprotected peptide.[5][6]

Q3: Can I just extend the standard deprotection time with 20% piperidine in DMF?

A3: While extending the reaction time is a logical first step, it may not be sufficient for severely hindered residues like this compound.[1] Prolonged exposure to piperidine can also increase the risk of side reactions, such as aspartimide formation if an aspartic acid residue is present elsewhere in the sequence.[2][7] A more robust strategy often involves modifying the deprotection reagent or the reaction conditions.

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to overcoming incomplete deprotection of this compound.

Step 1: Confirm and Quantify the Incomplete Deprotection

Before making significant changes to your protocol, it is crucial to confirm and, if possible, quantify the extent of the problem.

This method quantifies the amount of Fmoc group cleaved by measuring the absorbance of the dibenzofulvene (DBF)-piperidine adduct, which has a characteristic absorbance maximum around 301 nm.[8][9]

  • Collect the Deprotection Solution: After the deprotection step, collect all the piperidine solution and subsequent DMF washes into a volumetric flask of known volume (e.g., 25 mL or 50 mL).

  • Dilute the Sample: Dilute the collected solution to the mark with fresh 20% piperidine in DMF.

  • Prepare a Blank: Use fresh 20% piperidine in DMF as the blank for the spectrophotometer.

  • Measure Absorbance: Measure the absorbance of the diluted sample at 301 nm.

  • Calculate Resin Loading/Deprotection Yield: Use the Beer-Lambert law to calculate the concentration of the DBF-piperidine adduct and subsequently the resin loading or deprotection yield.

Beer-Lambert Law: A = εcl

  • A = Absorbance

  • ε = Molar extinction coefficient of the DBF-piperidine adduct (~7800 M⁻¹cm⁻¹)[9]

  • c = Concentration (mol/L)

  • l = Path length of the cuvette (cm)

A significantly lower than expected calculated loading indicates incomplete deprotection.

This method provides a clear picture of the peptide species present on the resin.

  • Resin Sampling: Take a small amount of resin (5-10 mg) after the problematic deprotection and coupling step.

  • Peptide Cleavage: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).[10]

  • Sample Preparation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile in water with 0.1% TFA).[11]

  • HPLC Analysis: Analyze the sample using a reverse-phase C18 column with a suitable gradient.[6][12] Identify the peaks corresponding to the desired peptide and the Fmoc-protected peptide by their mass-to-charge ratio using an integrated mass spectrometer or by comparing retention times with a standard if available.

Step 2: Implement Optimized Deprotection Strategies

If incomplete deprotection is confirmed, proceed with the following strategies, starting with the mildest modifications.

Standard 20% piperidine in DMF may not be sufficiently potent for this sterically hindered residue. Consider the following alternatives:

Deprotection ReagentCompositionRationale & Key AdvantagesConsiderations
DBU/Piperidine 2% DBU / 20% Piperidine in DMF1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can accelerate the initial proton abstraction from the Fmoc group.[7][13]DBU can promote aspartimide formation.[14] Use with caution in sequences containing Asp.
DBU/Piperazine 2% DBU / 5% Piperazine in DMF or NMPPiperazine is an effective scavenger for the DBF byproduct and is not a controlled substance. This combination is very effective for difficult sequences.[7]NMP has better solvating properties than DMF and can help disrupt peptide aggregation.[7]
4-Methylpiperidine 20% 4-Methylpiperidine in DMFShows equivalent efficiency to piperidine and is not a controlled substance.[7][15]May have a similar propensity for side reactions as piperidine.[7]
  • Solvent Choice: Switch from DMF to N-Methyl-2-pyrrolidone (NMP). NMP has superior solvating properties and can help to break up any secondary structures or aggregation that may be hindering reagent access to the N-terminus.[7]

  • Increased Temperature: Gently warming the reaction vessel to 30-35°C can increase the reaction kinetics. However, this should be done with caution as it can also accelerate side reactions.

  • Microwave-Assisted Deprotection: The use of a microwave peptide synthesizer can significantly enhance deprotection efficiency for sterically hindered amino acids by promoting rapid and uniform heating.[15][16]

Workflow for Troubleshooting Incomplete Deprotection

G cluster_diagnosis Diagnosis cluster_intervention Intervention cluster_verification Verification A Incomplete Deprotection Suspected (e.g., Positive Kaiser Test) B Quantitative Analysis (UV-Vis or HPLC) A->B Confirm & Quantify C Increase Deprotection Time (e.g., 2 x 15 min) B->C Mildest Approach G Re-analyze (Kaiser Test, HPLC) C->G D Change Deprotection Reagent (e.g., DBU/Piperidine) D->G E Improve Solvation (Switch to NMP) E->G F Increase Temperature or Use Microwave F->G H Proceed with Synthesis G->H Successful I Deprotection Still Incomplete G->I Unsuccessful I->D I->E I->F Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction Adduct DBF-Piperidine Adduct Piperidine->Adduct Scavenger Intermediate Carbanion Intermediate Proton_Abstraction->Intermediate Elimination β-Elimination Intermediate->Elimination DBF Dibenzofulvene (DBF) Elimination->DBF Free_Amine H₂N-Peptide Elimination->Free_Amine DBF->Adduct

Caption: The E1cB mechanism of Fmoc deprotection by piperidine. [2][17] By systematically applying the diagnostic and troubleshooting steps outlined in this guide, researchers can effectively overcome the challenges associated with the deprotection of this compound and achieve higher purity and yield in their synthetic peptides.

References

  • BenchChem. (2025).
  • Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism. YouTube.
  • Cárdenas, C., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 17-34). Academic Press.
  • Jensen, M. H., et al. (2021). Avoiding the Hidden Costs of Peptide Synthesis: THIQ in DMI as an Alternative Fmoc-Deprotection Reagent. ACS Sustainable Chemistry & Engineering, 9(43), 14437-14445. [Link]

  • BenchChem. (2025). A Comparative Guide to the Quantitative Analysis of Fmoc Release for Reaction Monitoring in Solid-Phase Peptide Synthesis.
  • MDPI. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?[Link]

  • ResearchGate. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?[Link]

  • Springer Nature Experiments. (1997). Methods for Removing the Fmoc Group.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. Wordpress.
  • The Royal Society of Chemistry. (n.d.).
  • BenchChem. (2025). Troubleshooting incomplete Fmoc deprotection in solid-phase synthesis.
  • ResearchGate. (n.d.). Purification of Peptides from Solid-Phase Peptide Synthesis with RP-HPLC. [Link]

  • Agilent. (n.d.).
  • AAPPTec. (n.d.).
  • Agilent. (2020, November 10). Analysis of a Synthetic Peptide and Its Impurities.
  • BenchChem. (2025). Troubleshooting incomplete deprotection of Fmoc-His(3-Me)-OH.
  • BenchChem. (2025).

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Navigating the Challenges of Dibromotyrosine Incorporation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis featuring 3,5-dibromo-L-tyrosine (DiBrY). The incorporation of this non-canonical amino acid, while valuable for developing novel peptide-based therapeutics and research tools, presents unique challenges primarily due to significant steric hindrance. The two bulky bromine atoms ortho to the phenolic hydroxyl group can impede coupling reactions, leading to lower yields and purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you successfully navigate these synthetic hurdles.

Part 1: Troubleshooting Guide for Dibromotyrosine Peptide Synthesis

This section addresses specific issues you may encounter during the synthesis of peptides containing dibromotyrosine.

Issue 1: Low Coupling Efficiency and Incomplete Reactions

Symptom: You observe a positive Kaiser test or other qualitative tests (e.g., Chloranil test) after the coupling step for dibromotyrosine, indicating the presence of unreacted free amines.[1][2] Subsequent analysis by UHPLC-MS of the crude peptide shows a significant peak corresponding to a deletion sequence lacking dibromotyrosine.[3]

Root Cause Analysis:

The primary culprit is the severe steric hindrance imposed by the two large bromine atoms on the tyrosine ring. These bulky substituents physically obstruct the approach of the activated carboxyl group of the incoming dibromotyrosine to the N-terminal amine of the growing peptide chain on the solid support. This dramatically slows down the reaction kinetics, leading to incomplete coupling within standard reaction times.[4]

dot

Caption: Steric hindrance from bromine atoms on DiBrY impeding peptide bond formation.

Solutions and Protocols:

  • Optimize Your Coupling Reagent: Standard coupling reagents may be inefficient for sterically hindered amino acids like dibromotyrosine.[5] Consider switching to more potent activating agents.

    Coupling ReagentClassKey Advantages for Steric Hindrance
    HATU Uronium SaltRapid reaction kinetics and high efficiency, often overcoming steric barriers.[6]
    HCTU Uronium SaltSimilar to HATU, a highly effective coupling reagent.[7]
    COMU Uronium SaltHigh coupling efficiency comparable to HATU, with improved safety and solubility.[8]
    PyBOP Phosphonium SaltStrong coupling reagent with high chemoselectivity.[6]
    PyAOP Phosphonium SaltHighly effective for coupling N-methyl amino acids, which also present steric challenges.[9]

    Protocol: Double Coupling with HATU

    • Step 1: Following the standard deprotection of the N-terminal Fmoc group, wash the resin thoroughly with DMF.

    • Step 2: In a separate vessel, pre-activate a solution of Fmoc-3,5-dibromo-L-tyrosine (3-5 equivalents), HATU (3-5 equivalents), and a tertiary base like DIPEA (6-10 equivalents) in DMF for 1-5 minutes.

    • Step 3: Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Step 4: After the first coupling, drain the reaction vessel and wash the resin with DMF.

    • Step 5: Repeat steps 2 and 3 for a second coupling to drive the reaction to completion.[10]

    • Step 6: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free amines before proceeding to the next deprotection step.[1]

  • Extend Coupling Time and Increase Temperature:

    • For particularly difficult couplings, extending the reaction time to 4-12 hours can be beneficial.[10]

    • Microwave-assisted peptide synthesis can also be employed to increase the kinetic energy of the reactants and overcome the activation barrier imposed by steric hindrance.[11]

  • Solvent Considerations:

    • While DMF is the most common solvent, switching to or using a mixture with NMP or DMSO can sometimes improve solvation and coupling efficiency, especially if peptide aggregation is also a concern.[1][10]

Issue 2: Racemization of Dibromotyrosine

Symptom: Your final purified peptide shows a diastereomeric impurity by chiral chromatography or a doublet for the dibromotyrosine peak in high-resolution NMR.

Root Cause Analysis:

The bulky side chain of dibromotyrosine can increase the susceptibility of the activated carboxyl group to racemization. Overly strong bases or extended activation times can lead to the formation of an oxazolone intermediate, which can readily epimerize.[12]

dot

Caption: Racemization pathway via an oxazolone intermediate.

Solutions and Protocols:

  • Use Additives that Suppress Racemization: Incorporating additives like 1-hydroxybenzotriazole (HOBt) or its safer and more effective analogue, Oxyma Pure, can minimize racemization by forming less reactive, more stable activated esters.[8]

  • Careful Base Selection and Stoichiometry: Use a hindered base like DIPEA and ensure you are not using a large excess. The amount of base should be just enough to facilitate the reaction.

  • In Situ Activation: Avoid long pre-activation times. Mix the amino acid, coupling reagent, and base together and add them immediately to the resin.

Part 2: Frequently Asked Questions (FAQs)

Q1: What protecting group strategy is recommended for the phenolic hydroxyl group of dibromotyrosine?

For standard Fmoc/tBu solid-phase peptide synthesis (SPPS), the tert-butyl (tBu) group is a suitable protecting group for the hydroxyl function of dibromotyrosine.[13][14] It is stable to the basic conditions used for Fmoc removal (piperidine in DMF) and is cleanly removed during the final acid cleavage step with trifluoroacetic acid (TFA).

Q2: Can I expect aggregation issues with sequences containing dibromotyrosine?

Yes, dibromotyrosine is a highly hydrophobic amino acid due to the large, nonpolar bromine atoms. Peptides containing multiple hydrophobic residues are prone to inter- or intra-chain aggregation, which can hinder both coupling and deprotection steps.[11][15]

Strategies to Mitigate Aggregation:

  • Use lower loading resins to increase the distance between peptide chains.

  • Incorporate backbone protection strategies, such as pseudoproline dipeptides, in residues adjacent to the hydrophobic region if the sequence allows.[16]

  • Employ microwave synthesis or sonication to disrupt aggregates.[15]

  • Use solvents known to disrupt hydrogen bonding, such as NMP or DMSO.[15]

Q3: Are there any specific side reactions to be aware of with dibromotyrosine during cleavage?

While the dibrominated ring is generally stable, the standard TFA "cleavage cocktail" containing scavengers like triisopropylsilane (TIS) and water is recommended. These scavengers will help to quench any carbocations formed during the deprotection of other side chains (e.g., from Trp or Arg), preventing potential electrophilic attack on the electron-rich dibromotyrosine ring.[17]

Q4: How can I confirm the successful incorporation and purity of my dibromotyrosine-containing peptide?

A multi-pronged analytical approach is essential:

  • RP-UHPLC: To assess the overall purity of the crude and purified peptide.[3]

  • Mass Spectrometry (LC-MS or MALDI-TOF): To confirm the correct molecular weight of the peptide, which will show a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br in roughly a 1:1 ratio). This isotopic signature is a definitive indicator of successful incorporation.

  • Amino Acid Analysis (AAA): Can be used to quantify the amino acid composition of the final peptide, though it may require a specialized protocol to detect and quantify modified amino acids.

By understanding the unique steric and electronic properties of 3,5-dibromo-L-tyrosine and proactively implementing these troubleshooting strategies, you can significantly improve the success rate of your peptide synthesis campaigns.

References

  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. Available from: [Link]

  • VDOC.PUB. Side Reactions In Peptide Synthesis. Available from: [Link]

  • Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis. 2025. Available from: [Link]

  • Ipsen Manufacturing Ireland LTD. Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. 2013. Available from: [Link]

  • NIH. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues - PMC. Available from: [Link]

  • Biotage. What do you do when your peptide synthesis fails? 2023. Available from: [Link]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • SciSpace. A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. Available from: [Link]

  • Almac. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Available from: [Link]

  • NIH. Introduction to Peptide Synthesis - PMC. Available from: [Link]

  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. 2025. Available from: [Link]

  • Bibliomed. Side reactions in peptide synthesis: An overview. Available from: [Link]

  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • PubMed. Side reactions in solid-phase peptide synthesis and their applications. Available from: [Link]

  • Slideshare. Side reaction in peptide synthesis. Available from: [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]

  • ResearchGate. A Simple and Convenient Procedure for the Preparation of 3,5-Dihalogenated Tyrosine Derivatives Useful in Peptide Synthesis. Available from: [Link]

  • PubMed. Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. Available from: [Link]

  • NIH. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC. Available from: [Link]

Sources

Potential for debromination during peptide synthesis or cleavage

Author: BenchChem Technical Support Team. Date: January 2026

<_Step2>

Topic: Potential for Debromination During Peptide Synthesis or Cleavage

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who incorporate halogenated amino acids, such as 4-bromo-L-phenylalanine (p-Br-Phe), into their synthetic peptides. As a Senior Application Scientist, I've structured this guide to address the common but often overlooked issue of debromination, providing not just protocols but the chemical reasoning behind them to empower your experimental design.

FAQ: Understanding the Risk of Debromination

This section addresses the fundamental questions surrounding the loss of bromine from halogenated residues during standard solid-phase peptide synthesis (SPPS) protocols.

Q1: What is debromination and why is it a problem?

A1: Debromination is an unintended side reaction where the bromine atom is cleaved from the aromatic ring of an amino acid, such as p-Br-Phe, resulting in a native phenylalanine residue. This is problematic for several reasons:

  • Loss of Function: The bromine atom is often intentionally incorporated as a heavy-atom probe for X-ray crystallography, as a site for further chemical modification (e.g., cross-coupling reactions), or to enhance biological activity.[1][2] Its loss negates the intended purpose of its inclusion.

  • Mixture Complexity: The final product becomes a heterogeneous mixture of the desired brominated peptide and the debrominated analog. This complicates purification, as the two species may have very similar retention times in reverse-phase HPLC, and compromises the accuracy of subsequent assays.

  • Inaccurate Data: If undetected, the presence of the debrominated species can lead to erroneous interpretations of structural or functional data.

Q2: When is debromination most likely to occur during my workflow?

A2: While the C-Br bond on an aromatic ring is generally stable, it is most vulnerable during the final acidic cleavage and deprotection step , particularly when using trifluoroacetic acid (TFA).[3][4] During this process, protecting groups are removed from other amino acid side chains, generating highly reactive carbocations (e.g., tert-butyl cations from Boc or OtBu groups).[5][6] These electrophilic species can attack the electron-rich aromatic ring of p-Br-Phe, leading to the displacement of the bromine atom. The risk is significantly lower during the repetitive Fmoc-deprotection steps using piperidine.

Q3: Are certain peptide sequences more prone to this side reaction?

A3: Yes. Peptides that contain a high number of amino acids with acid-labile side-chain protecting groups are at a higher risk. Residues like Arginine (protected with Pbf), Aspartic Acid (OtBu), Glutamic Acid (OtBu), Serine (tBu), Threonine (tBu), Tyrosine (tBu), and Lysine (Boc) release carbocations upon deprotection, which can then trigger debromination.[6][7]

Troubleshooting Guide: Identifying and Confirming Debromination

If you suspect debromination has occurred, a systematic approach to analysis is crucial.

Q1: My primary mass spectrometry peak is correct, but I see a smaller preceding peak. Could this be debromination?

A1: This is a classic sign of debromination. The mass difference between a bromine atom and a hydrogen atom is approximately 78 Da (specifically, ~79.9 Da for 79Br and ~80.9 Da for 81Br, minus ~1.0 Da for H). Look for a peak at [M-78] or [M-80] . The presence of bromine also gives a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by ~2 m/z units (for 79Br and 81Br). The debrominated peptide will lack this isotopic signature.

Q2: How can I definitively confirm debromination?

A2: A multi-step analytical approach is recommended for confirmation.

  • High-Resolution Mass Spectrometry (HRMS): This is the most direct method. Analyze your crude product by UPLC-MS or ESI-MS.[8] Look for the mass corresponding to the debrominated peptide and check the isotopic pattern of your target peptide peak. The absence or reduction of the characteristic Br isotope doublet in the unexpected peak is strong evidence.

  • Tandem MS (MS/MS): If possible, perform MS/MS sequencing on both the target mass and the suspected debrominated mass.[8] Fragmentation will confirm the peptide sequence. Fragment ions containing the p-Br-Phe residue will show the bromine isotopic pattern, whereas the corresponding fragments from the debrominated peptide will not.

  • Analytical HPLC: Co-inject your crude product with a synthesized standard of the non-brominated version of your peptide. If the impurity peak co-elutes with the standard, it strongly suggests debromination.

Workflow for Diagnosing Debromination

G cluster_0 Analysis of Crude Peptide cluster_1 Confirmation Start Analyze crude peptide by LC-MS CheckMass Observe unexpected peak at [M-78] Da? Start->CheckMass CheckIsotope Does target peak show correct Br isotope pattern? CheckMass->CheckIsotope No DebrominationSuspected Debromination is likely. Proceed to confirmation. CheckMass->DebrominationSuspected Yes NoIssue No evidence of debromination. Proceed with purification. CheckIsotope->NoIssue Yes CheckIsotope->DebrominationSuspected No / Reduced HRMS Perform High-Resolution MS/MS on both peaks DebrominationSuspected->HRMS ConfirmSequence Confirm sequence and loss of Br isotope pattern in [M-78] peak HRMS->ConfirmSequence Action Implement mitigation strategy for re-synthesis. ConfirmSequence->Action G cluster_0 TFA Cleavage cluster_1 Potential Side Reaction cluster_2 Protective Scavenging PG R-O-tBu (Protected Residue) Cation t-Butyl Cation (Reactive Electrophile) PG->Cation + H+ TFA TFA (H+) BrPhe Peptide-p-Br-Phe Cation->BrPhe Scavenger TIS / EDT (Scavenger) Cation->Scavenger DebromPeptide Peptide-Phe (Debrominated Product) BrPhe->DebromPeptide Attack by Cation Trapped Trapped Cation Scavenger->Trapped Quenches Cation

Caption: Mechanism of debromination and scavenger protection.

Recommended Cleavage Protocols

It is always advisable to perform a small-scale trial cleavage on 10-15 mg of peptidyl-resin before committing the entire batch. [6] Protocol 1: Standard Recommended Cleavage Cocktail for Peptides Containing p-Br-Phe

This cocktail is effective for most sequences. Triisopropylsilane (TIS) is a highly effective carbocation scavenger. [9]

Reagent Volume % Purpose
Trifluoroacetic Acid (TFA) 95% Cleavage & Deprotection
Water (H₂O) 2.5% Cation Scavenger, Suppresses t-butylation

| Triisopropylsilane (TIS) | 2.5% | Primary Cation Scavenger (Pbf, Trt, tBu) |

Step-by-Step Method:

  • Place the dry peptidyl-resin (e.g., 0.1 mmol scale) in a suitable reaction vessel.

  • Prepare the cleavage cocktail fresh by combining the reagents in the specified ratio. For a 0.1 mmol synthesis, use 5-10 mL of the cocktail.

  • Add the cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin 2-3 times with a small volume of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold excess of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Dissolve the crude peptide in a suitable solvent (e.g., Water/Acetonitrile + 0.1% TFA) for purification.

Protocol 2: Enhanced Cocktail for Sequences with Cysteine or Methionine

If your p-Br-Phe-containing peptide also has sensitive residues like Cysteine (Cys) or Methionine (Met), which are prone to oxidation or modification by certain scavengers, the addition of a thiol scavenger is recommended.

Reagent Volume % Purpose
Trifluoroacetic Acid (TFA) 94% Cleavage & Deprotection
Water (H₂O) 2.5% Cation Scavenger
Ethanedithiol (EDT) 2.5% Cation Scavenger, Protects Cys/Met

| Triisopropylsilane (TIS) | 1.0% | Primary Cation Scavenger |

Note: EDT has a strong, unpleasant odor and should be handled exclusively in a well-ventilated fume hood. [10]3,6-dioxa-1,8-octanedithiol (DODT) is a less malodorous alternative. [7][9]The cleavage and workup procedure is identical to Protocol 1.

References

  • 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. National Institutes of Health (NIH). [Link]

  • Peptide Hand Synthesis Part 8: Cleaving. YouTube. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • Lability of N-alkylated peptides towards TFA cleavage. PubMed. [Link]

  • Side reactions in the SPPS of Cys-containing peptides. PubMed. [Link]

  • Application Note Peptide Cleavage and Protected Cleavage Procedures. CEM Corporation. [Link]

  • Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. PubMed. [Link]

Sources

Technical Support Center: Troubleshooting Fmoc-D-Tyr(3,5-Br2)-OH Sequences

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with the sterically hindered and electronically modified amino acid, Fmoc-D-Tyr(3,5-Br2)-OH. The incorporation of this unique building block can be challenging, but it offers significant potential for creating novel peptides with enhanced biological properties. This guide provides in-depth, field-proven insights into overcoming common hurdles encountered during solid-phase peptide synthesis (SPPS) involving this derivative.

Frequently Asked Questions (FAQs)

Q1: Why am I observing consistently low coupling efficiency when incorporating this compound?

A1: The primary reason for poor coupling efficiency is the significant steric hindrance imposed by the two bulky bromine atoms on the tyrosine ring. [1] This steric bulk slows down the kinetics of the coupling reaction, making it difficult to achieve complete acylation of the N-terminal amine on the growing peptide chain.[1]

Root Cause Analysis:

  • Steric Hindrance: The bulky bromine atoms ortho to the phenolic hydroxyl group physically obstruct the approach of the activated carboxyl group to the resin-bound amine.

  • Electronic Effects: The electron-withdrawing nature of the bromine atoms can slightly decrease the nucleophilicity of the phenolic hydroxyl group, although the primary challenge remains steric.

  • Peptide Aggregation: Sequences containing hydrophobic and bulky residues like dibromotyrosine are prone to aggregation on the solid support, which can further limit reagent access to the reactive sites.[2][3][4]

Troubleshooting Protocol: Optimizing Coupling Conditions

If you are experiencing low coupling efficiency, as indicated by a positive Kaiser test after the initial coupling, a systematic approach to optimizing your protocol is necessary.

Experimental Protocol: Enhanced Double Coupling for this compound

  • Initial Coupling:

    • Perform the initial coupling using a high-potency coupling reagent. HATU or HCTU are strongly recommended over standard carbodiimide reagents for such sterically hindered residues.[1]

    • Allow for an extended coupling time of 2-4 hours.

  • Wash:

    • Thoroughly wash the resin with DMF (3x) to remove any unreacted reagents and byproducts.

  • In-Process Monitoring (Kaiser Test):

    • Perform a Kaiser test to assess the completeness of the initial coupling. A blue color indicates the presence of unreacted primary amines.

  • Second Coupling (if Kaiser test is positive):

    • Immediately prepare a fresh solution of activated this compound.

    • Add this fresh solution to the reaction vessel and allow the second coupling to proceed for another 1-2 hours.

  • Final Wash:

    • Wash the resin extensively with DMF (5x) before proceeding to the Fmoc deprotection step for the next amino acid in the sequence.

Data Presentation: Recommended Coupling Reagent Combinations

Coupling ReagentActivator BaseMolar Equivalents (AA:Reagent:Base)Recommended Use
HATU DIPEA or Collidine1 : 0.95 : 2Primary recommendation for sterically hindered residues.
HCTU DIPEA or Collidine1 : 0.95 : 2Excellent alternative to HATU.
DIC/Oxyma N/A1 : 1 : 1A carbodiimide-based option, may require longer reaction times.

Visualization: Troubleshooting Workflow for Low Coupling Efficiency

G start Low Coupling Efficiency Detected (Positive Kaiser Test) reagent Switch to Potent Coupling Reagent (e.g., HATU, HCTU) start->reagent solvent Consider NMP as Solvent to Disrupt Aggregation start->solvent If aggregation is suspected time Extend Coupling Time (2-4 hours) reagent->time double_couple Perform a Second Coupling (Double Couple) time->double_couple success Coupling Complete (Negative Kaiser Test) double_couple->success solvent->reagent

Caption: A decision-making workflow for addressing low coupling efficiency.

Q2: I'm observing a significant peak in my crude HPLC that corresponds to a deletion of the D-Tyr(3,5-Br2) residue. What is causing this?

A2: A deletion sequence is a direct consequence of incomplete coupling of the preceding amino acid, in this case, this compound. If the coupling of this hindered residue is not driven to completion, the subsequent Fmoc deprotection and coupling steps will proceed on the unreacted N-terminal amine, leading to a peptide that is missing the dibromotyrosine residue.

Root Cause Analysis:

  • Incomplete Coupling: As detailed in Q1, this is the most common cause.

  • Premature Fmoc Deprotection: While less common, certain basic conditions or impurities could potentially lead to some level of premature deprotection, though the Fmoc group is generally stable.[5]

  • Reagent Degradation: The quality of the this compound and coupling reagents is crucial. Degraded reagents will have lower reactivity.

Troubleshooting Protocol: Capping Unreacted Amines

To prevent the formation of deletion sequences, any unreacted N-terminal amines should be "capped" to make them unreactive to subsequent coupling steps. Acetic anhydride is a common and effective capping agent.

Experimental Protocol: Acetyl Capping

  • Perform Coupling: Follow the optimized coupling protocol for this compound as described in A1.

  • Wash: Wash the resin thoroughly with DMF (3x).

  • Kaiser Test: Confirm the presence of unreacted amines with a positive Kaiser test.

  • Capping:

    • Prepare a capping solution (e.g., 5% acetic anhydride, 6% 2,6-lutidine in DMF).

    • Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Wash: Wash the resin extensively with DMF (5x) and then with DCM (3x) to remove all traces of the capping reagents.

  • Proceed to Deprotection: Continue with the standard Fmoc deprotection protocol for the newly coupled this compound.

Visualization: The Consequence of Incomplete Coupling

G cluster_0 Scenario A: Complete Coupling cluster_1 Scenario B: Incomplete Coupling A1 Resin-Peptide-NH2 A2 Couple This compound A1->A2 A3 Resin-Peptide-Tyr(Br2)-Fmoc A2->A3 A4 Deprotect A3->A4 A5 Resin-Peptide-Tyr(Br2)-NH2 A4->A5 A6 Couple Next AA A5->A6 A7 Correct Full-Length Peptide A6->A7 B1 Resin-Peptide-NH2 B2 Incomplete Coupling of This compound B1->B2 B3 Mixture: Resin-Peptide-Tyr(Br2)-Fmoc + Resin-Peptide-NH2 B2->B3 B4 Deprotect B3->B4 B5 Mixture: Resin-Peptide-Tyr(Br2)-NH2 + Resin-Peptide-NH2 B4->B5 B6 Couple Next AA B5->B6 B7 Mixture: Correct Peptide + Deletion Peptide B6->B7

Caption: Comparison of outcomes with complete versus incomplete coupling.

Q3: During final cleavage and deprotection, I'm observing byproducts and potential debromination. How can I optimize my cleavage cocktail?

A3: The electron-rich, brominated phenol ring of D-Tyr(3,5-Br2)-OH is susceptible to side reactions during the strongly acidic conditions of TFA cleavage. [6][7] Cationic species generated from the cleavage of other protecting groups can attack the aromatic ring. Furthermore, while less common, partial debromination can occur under harsh acidic conditions or in the presence of certain scavengers.

Root Cause Analysis:

  • Electrophilic Attack: Carbocations generated from side-chain protecting groups (e.g., t-butyl from Boc or OtBu) can reattach to the activated tyrosine ring.

  • Oxidation: The phenolic ring can be susceptible to oxidation, although the bromine atoms offer some protection.

  • Debromination: While the C-Br bond is relatively stable, prolonged exposure to strong acid and certain scavengers could potentially lead to some loss of bromine.[8]

Troubleshooting Protocol: Scavenger Optimization

The key to a successful cleavage is to efficiently trap the reactive cationic species as they are formed. A well-designed scavenger cocktail is essential.

Data Presentation: Recommended Cleavage Cocktails for Peptides Containing D-Tyr(3,5-Br2)-OH

Reagent CocktailComposition (v/v)Key Scavengers & RationaleWhen to Use
Reagent B TFA/Phenol/Water/TIPS (88:5:5:2)TIPS (Triisopropylsilane): Efficiently scavenges carbocations.[9] Water: Helps suppress tert-butylation of tryptophan and tyrosine.[9] Phenol: Acts as a scavenger and helps solvate the peptide.A good general-purpose cocktail for peptides without other sensitive residues like Cys or Met.
Reagent K [10]TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)Thioanisole & EDT (Ethanedithiol): "Soft" scavengers that are particularly effective at protecting Met from oxidation and Trp from modification.[11][12] They also protect the brominated tyrosine.Recommended when the sequence also contains Cysteine, Methionine, or Tryptophan.

Experimental Protocol: Standard Cleavage Procedure

  • Resin Preparation: Wash the dried peptide-resin with dichloromethane (DCM) and dry under vacuum.

  • Cleavage Reaction:

    • Add the chilled, freshly prepared cleavage cocktail to the resin (typically 10 mL per gram of resin).

    • Stir or agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation and Washing:

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold ether (2-3 times) to remove scavengers and organic-soluble impurities.

  • Drying: Dry the crude peptide under vacuum.

Q4: My final peptide is difficult to purify by HPLC, showing broad peaks or co-eluting impurities. What strategies can I employ?

A4: Purification challenges often stem from peptide aggregation or the presence of closely related impurities that are difficult to resolve. [12] The hydrophobic nature of the dibromotyrosine residue can contribute significantly to aggregation, especially in sequences with multiple hydrophobic amino acids.[3]

Root Cause Analysis:

  • Peptide Aggregation: The peptide self-associates into higher-order structures that behave poorly on the HPLC column.[2]

  • Closely Eluting Impurities: Side reactions during synthesis or cleavage can generate impurities (e.g., deletion sequences, capped sequences, or products of side-chain reactions) that have very similar retention times to the target peptide.

  • Poor Solubility: The crude peptide may not be fully soluble in the initial mobile phase conditions.

Troubleshooting Protocol: HPLC Optimization

A multi-faceted approach is often needed to overcome difficult purifications.

Experimental Protocol: Strategies for Improving HPLC Purification

  • Solubility Enhancement:

    • Dissolve the crude peptide in a small amount of a strong, non-aqueous solvent like DMSO or neat acetonitrile before diluting with the aqueous mobile phase. This can help break up pre-formed aggregates.

  • Optimize HPLC Gradient:

    • Use a shallower gradient around the elution point of your target peptide. This will increase the separation between closely eluting peaks. For example, instead of a 10-90% B gradient over 30 minutes, try a 30-50% B gradient over 40 minutes if your peptide elutes in that range.

  • Modify Mobile Phase:

    • Ion Pairing Agent: Ensure you are using an appropriate ion-pairing agent, typically 0.1% TFA in both water (Solvent A) and acetonitrile (Solvent B).

    • Temperature: Purifying at a slightly elevated temperature (e.g., 30-40 °C) can sometimes disrupt aggregation and improve peak shape.

  • Analytical Method Development:

    • Use analytical HPLC-MS to identify the masses of the impurities.[13][14][15] Knowing the nature of the impurity (e.g., deletion, debromination) can help you trace the problem back to the synthesis or cleavage step.

Visualization: Logic for Purification Troubleshooting

G start Poor HPLC Purification (Broad Peaks, Co-elution) solubility Improve Solubility: Dissolve in DMSO/ACN first start->solubility ms_analysis Analyze Impurities by MS to Identify Root Cause start->ms_analysis gradient Optimize Gradient: Use a shallower slope solubility->gradient temp Increase Column Temperature (30-40 °C) gradient->temp success Improved Peak Shape and Resolution temp->success ms_analysis->gradient

Caption: A systematic approach to troubleshooting difficult HPLC purifications.

References

  • Li, G. et al. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. RSC Chemical Biology. 2022;3(5):564-576. Available from: [Link].

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. Available from: [Link].

  • Vasu, D. et al. Side reactions in peptide synthesis: An overview. Bibliomed. 2018. Available from: [Link].

  • Yagami, T. et al. Side reactions in solid-phase peptide synthesis and their applications. Journal of Peptide Science. 2003;9(11):721-729. Available from: [Link].

  • Aapptec Peptides. Technical Support Information Bulletin 1193. Available from: [Link].

  • Li, G. et al. A novel tyrosine hyperoxidation enables selective peptide cleavage. Chemical Science. 2022;13(9):2683-2689. Available from: [Link].

  • Coin, I. et al. Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. 2007;13(12):749-760. Available from: [Link].

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link].

  • Scribd. Side Reactions in Peptide Synthesis | PDF. Available from: [Link].

  • Mani, A. R. et al. The metabolism and de-bromination of bromotyrosine in vivo. Free Radical Biology and Medicine. 2016;90:245-251. Available from: [Link].

  • Dong, S. et al. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. Organic Letters. 2013;15(20):5298-5301. Available from: [Link].

  • VDOC.PUB. Side Reactions In Peptide Synthesis [PDF] [686khmdpf040]. Available from: [Link].

  • D'Addio, S. M. et al. New and Evolving Techniques for the Characterization of Peptide Therapeutics. Journal of Pharmaceutical Sciences. 2016;105(10):2989-3006. Available from: [Link].

  • BioPharmaSpec. Modern Peptide Drug Analysis: Mass Spec, HOS, and More. Available from: [Link].

  • Kurbangalieva, A. et al. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. ACS Biomaterials Science & Engineering. 2022;8(2):787-796. Available from: [Link].

  • Kurbangalieva, A. et al. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. PubMed. 2022. Available from: [Link].

Sources

Technical Support Center: Synthesis and Purification of Dibromotyrosine-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of peptides containing 3,5-dibromotyrosine [Tyr(3,5-Br₂)]. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges and opportunities presented by the incorporation of this halogenated amino acid. The strong electron-withdrawing nature of the bromine atoms and the increased steric bulk of Fmoc-Tyr(3,5-Br₂)-OH demand specific considerations in solid-phase peptide synthesis (SPPS), cleavage, and purification protocols.

This resource provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format, grounded in established principles of peptide chemistry and field-proven insights.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What is the primary advantage of incorporating 3,5-dibromotyrosine into a peptide sequence?

    • Is the phenolic hydroxyl of Fmoc-Tyr(3,5-Br₂)-OH required to be protected during Fmoc-SPPS?

  • Troubleshooting Guide: Synthesis

    • Problem: I am observing low coupling efficiency or incomplete reaction when using Fmoc-Tyr(3,5-Br₂)-OH. What are the likely causes and solutions?

    • Problem: Are there specific side reactions I should be concerned about with dibromotyrosine during SPPS?

  • Troubleshooting Guide: Cleavage & Deprotection

    • Problem: My peptide yield is low after TFA cleavage, or I am seeing unexpected modifications. Is my cleavage cocktail appropriate for a dibromotyrosine-containing peptide?

    • Problem: Is there a risk of dehalogenation (loss of bromine) during TFA cleavage?

  • Troubleshooting Guide: Purification & Analysis

    • Problem: My dibromotyrosine-containing peptide shows poor solubility and significant peak tailing or broadening during RP-HPLC purification. How can I improve the chromatography?

    • Problem: The mass spectrum of my purified peptide is complex. How do I confirm the presence of dibromotyrosine?

  • Protocols & Workflows

    • Protocol 1: Optimized Coupling for Fmoc-Tyr(3,5-Br₂)-OH

    • Protocol 2: Recommended Cleavage of Dibromotyrosine-Containing Peptides

    • Workflow 1: Overall Synthesis and Purification Strategy

  • References

Frequently Asked Questions (FAQs)

Q: What is the primary advantage of incorporating 3,5-dibromotyrosine into a peptide sequence?

A: Incorporating 3,5-dibromotyrosine serves several strategic purposes in peptide design and drug development. Halogenation can significantly enhance the biological activity of peptides.[1] The bromine atoms can form halogen bonds, which are specific, non-covalent interactions that can modulate peptide conformation and improve binding affinity to biological targets. Furthermore, the increased hydrophobicity and metabolic stability imparted by the bromine atoms can improve the pharmacokinetic profile of a peptide therapeutic. This modification is found in nature, for instance in certain marine organisms, suggesting its evolutionary advantage in creating potent bioactive molecules.[2]

Q: Is the phenolic hydroxyl of Fmoc-Tyr(3,5-Br₂)-OH required to be protected during Fmoc-SPPS?

A: Yes, absolutely. While the electron-withdrawing bromine atoms decrease the nucleophilicity of the phenolic hydroxyl group compared to a standard tyrosine, it is still reactive enough to cause side reactions, such as O-acylation, during the activation and coupling steps of SPPS.[3] Therefore, using a protected form, such as Fmoc-Tyr(3,5-Br₂)(tBu)-OH, is highly recommended for clean and efficient synthesis. The tert-butyl (tBu) group provides robust, acid-labile protection that is orthogonal to the base-labile Fmoc group, ensuring the side chain remains inert until the final TFA cleavage step.[4][5]

Troubleshooting Guide: Synthesis

Q: I am observing low coupling efficiency or incomplete reaction when using Fmoc-Tyr(3,5-Br₂)-OH. What are the likely causes and solutions?

A: This is a common issue stemming from both steric hindrance and the electronic effects of the dibrominated aromatic ring.

Causality:

  • Steric Hindrance: The two bulky bromine atoms flanking the phenolic group, in addition to the Fmoc protecting group, create a sterically demanding environment around the carboxylic acid, slowing down the coupling reaction.

  • Electronic Deactivation: The powerful electron-withdrawing nature of the bromine atoms reduces the nucleophilicity of the α-amino group of the growing peptide chain, making it a less effective reactant.

Troubleshooting Steps:

  • Use a More Potent Activation Reagent: Standard activators like HBTU or TBTU may be insufficient. Switch to a more potent uronium/aminium salt activator like HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a phosphonium salt like PyBOP .[6] These reagents generate highly reactive activated esters that can overcome the steric and electronic barriers.

  • Increase Equivalents and Reaction Time: Double the equivalents of the Fmoc-Tyr(3,5-Br₂)-OH and the coupling reagents (e.g., from 2-3 eq. to 4-5 eq.). Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.

  • Perform a Double Coupling: After the initial coupling reaction, drain the reagents, wash the resin, and repeat the coupling step with a fresh solution of activated Fmoc-Tyr(3,5-Br₂)-OH.

  • Monitor the Reaction: Use a qualitative test like the Kaiser test to confirm the presence of free primary amines.[4] A positive test (blue beads) after the coupling indicates an incomplete reaction, necessitating one of the interventions above.

  • Consider Microwave Synthesis: Microwave-assisted peptide synthesis can significantly accelerate coupling reactions, especially for sterically hindered amino acids, by providing controlled and efficient heating.[7]

ParameterStandard Coupling**Optimized Coupling for Tyr(3,5-Br₂) **
Amino Acid (eq.) 34 - 5
Coupling Reagent HBTU/TBTUHATU or PyBOP
Reagent (eq.) 2.93.9 - 4.9
Base (DIPEA, eq.) 68 - 10
Reaction Time 1-2 hours2-4 hours or double couple

Table 1: Recommended adjustments for coupling Fmoc-Tyr(3,5-Br₂)-OH.

Q: Are there specific side reactions I should be concerned about with dibromotyrosine during SPPS?

A: While dibromotyrosine is not prone to the typical side reactions of highly nucleophilic residues like Cysteine or Tryptophan, there are still potential issues to be aware of.

Potential Issues & Preventative Measures:

  • Standard SPPS Side Reactions: Dibromotyrosine-containing peptides are still susceptible to common SPPS problems like aspartimide formation (if an Asp residue is present) and diketopiperazine formation at the dipeptide stage.[8] These are sequence-dependent and should be addressed with standard mitigation strategies (e.g., using HOBt in the deprotection solution for aspartimide).

  • Aggregation: The introduction of the large, hydrophobic dibromotyrosine residue can increase the tendency of the growing peptide chain to aggregate on the resin. This can lead to incomplete coupling and deprotection. If you notice poor resin swelling or failed couplings in subsequent steps, consider switching to a more polar solvent like N-Methyl-2-pyrrolidone (NMP), adding a chaotropic salt, or using a low-load resin.[8]

  • Dehalogenation: While generally stable, there is a theoretical risk of dehalogenation under strongly reductive conditions, though this is not a common side reaction during standard Fmoc-SPPS chain elongation. The primary concern for dehalogenation arises during the final cleavage step (discussed below).

Troubleshooting Guide: Cleavage & Deprotection

Q: My peptide yield is low after TFA cleavage, or I am seeing unexpected modifications. Is my cleavage cocktail appropriate for a dibromotyrosine-containing peptide?

A: The cleavage step is critical. The highly reactive cationic species generated from the cleavage of side-chain protecting groups (like t-butyl cations) can re-attach to nucleophilic residues. Although the dibromotyrosine ring is electron-deficient, it is still a potential target, and other sensitive residues in your peptide (Trp, Met, Cys) are highly susceptible.

Causality & Solutions:

  • Insufficient Scavenging: Standard cleavage cocktails may not be robust enough. Cations from the tBu protecting group on your dibromotyrosine and other residues can cause side products.

  • Recommendation: Use a comprehensive cleavage cocktail designed for peptides with multiple sensitive residues. Reagent K is an excellent choice.

Reagent NameComposition (v/v)Key Scavengers & Rationale
Standard Cocktail 95% TFA, 2.5% H₂O, 2.5% TISWater: Scavenges t-butyl cations. TIS: Scavenges trityl and Pbf cations. Insufficient for protecting Tyr or Trp.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTPhenol: A competitive substrate for electrophilic attack, protecting the tyrosine ring. Thioanisole: Reduces methionine sulfoxide and helps protect Trp. EDT: A reducing agent that protects Cysteine.[9]

Table 2: Comparison of Cleavage Cocktails.

Experimental Protocol: Always use a freshly prepared cleavage cocktail. Use approximately 10 mL of cocktail per gram of resin and allow the reaction to proceed for 2-3 hours at room temperature.[10]

Q: Is there a risk of dehalogenation (loss of bromine) during TFA cleavage?

A: The carbon-bromine bond on an aromatic ring is generally stable to trifluoroacetic acid (TFA).[9] However, certain strong reducing agents or prolonged exposure to harsh conditions could potentially lead to dehalogenation. While standard thiol scavengers like EDT or DTT are primarily intended to prevent oxidation and scavenge cations, their use has not been reported to cause significant dehalogenation of brominated tyrosines under typical cleavage times. To minimize any risk, adhere to optimized cleavage times (2-3 hours) and avoid unnecessarily harsh conditions.[11][12]

Troubleshooting Guide: Purification & Analysis

Q: My dibromotyrosine-containing peptide shows poor solubility and significant peak tailing or broadening during RP-HPLC purification. How can I improve the chromatography?

A: The two bromine atoms dramatically increase the hydrophobicity of the peptide, leading to poor aqueous solubility and strong interactions with the C18 stationary phase of the HPLC column.

Causality & Solutions:

  • Poor Solubility: The crude peptide may not fully dissolve in the initial mobile phase (e.g., high aqueous content), leading to sample loss and carryover.

  • Strong Hydrophobic Interaction: The peptide binds very strongly to the C18 column, requiring high concentrations of organic solvent to elute, which can lead to poor peak shape.

Troubleshooting Steps:

  • Modify the Dissolution Solvent: Dissolve the crude peptide in a small amount of a stronger solvent like DMSO, DMF, or acetic acid before diluting it with the initial mobile phase.

  • Change the Stationary Phase: A standard C18 column may be too retentive. Switch to a column with a less hydrophobic stationary phase, such as C8, C4, or Phenyl .[13][14]

  • Adjust the Mobile Phase:

    • Stronger Organic Modifier: Replace acetonitrile with a stronger organic solvent like isopropanol (IPA) or n-propanol . You can also use a mixture (e.g., 50:50 Acetonitrile:IPA) as the organic phase.[13]

    • Ion-Pairing Agent: Ensure 0.1% TFA is present in both the aqueous and organic phases to maintain good peak shape.

  • Optimize the Gradient: Use a shallower gradient (e.g., 0.5% change in organic phase per minute) to improve the separation of closely eluting impurities.

  • Increase Column Temperature: Raising the column temperature (e.g., to 40-60 °C) can improve peak shape and reduce retention times by lowering mobile phase viscosity and increasing mass transfer kinetics.[15]

Q: The mass spectrum of my purified peptide is complex. How do I confirm the presence of dibromotyrosine?

A: The presence of two bromine atoms creates a highly characteristic isotopic pattern in the mass spectrum, which is definitive proof of its incorporation.

Explanation: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. A peptide containing one bromine atom will show two major peaks in its mass spectrum: the monoisotopic peak (M) and an M+2 peak of almost equal intensity.

For a dibrominated peptide, this pattern becomes even more distinct. You will observe a characteristic triplet of peaks:

  • M Peak: Corresponds to the peptide with two ⁷⁹Br atoms.

  • M+2 Peak: Corresponds to the peptide with one ⁷⁹Br and one ⁸¹Br atom.

  • M+4 Peak: Corresponds to the peptide with two ⁸¹Br atoms.

The theoretical intensity ratio of these peaks is approximately 1:2:1 . Observing this isotopic signature at the correct mass-to-charge ratio (m/z) is the most reliable way to confirm the successful synthesis of your dibromotyrosine-containing peptide.[16][17]

Protocols & Workflows

Protocol 1: Optimized Coupling for Fmoc-Tyr(3,5-Br₂)-OH

This protocol assumes a 0.1 mmol scale synthesis after the previous amino acid has been deprotected.

  • Resin Preparation: Ensure the deprotected peptide-resin is washed thoroughly with DMF.

  • Activation Mixture: In a separate vessel, dissolve Fmoc-Tyr(3,5-Br₂)-OH (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF.

  • Base Addition: Add DIPEA (8 eq., 0.8 mmol) to the activation mixture and allow it to pre-activate for 2-5 minutes.

  • Coupling: Add the activation mixture to the resin. Agitate at room temperature for 2 hours.

  • Monitoring: Perform a Kaiser test. If positive (blue beads), drain, wash with DMF, and perform a second coupling for another 2 hours.

  • Washing: Once the Kaiser test is negative (yellow beads), drain the coupling solution and wash the resin extensively with DMF (x5), DCM (x3), and DMF (x3).

Protocol 2: Recommended Cleavage of Dibromotyrosine-Containing Peptides

CAUTION: TFA is highly corrosive. Perform all steps in a well-ventilated fume hood with appropriate personal protective equipment.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cocktail Preparation: Freshly prepare Reagent K : 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate. Reduce the volume of the filtrate under a stream of nitrogen. Add the concentrated solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, and wash the peptide pellet twice more with cold ether to remove scavengers. Dry the final crude peptide pellet under vacuum.

Workflow 1: Overall Synthesis and Purification Strategy

G cluster_synthesis SPPS Cycle cluster_cleavage Cleavage & Isolation cluster_purification Purification & Analysis deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 DMF/DCM Wash deprotection->wash1 Repeat for each AA coupling Coupling Step (Optimized for Tyr(3,5-Br₂)) wash1->coupling Repeat for each AA wash2 DMF/DCM Wash coupling->wash2 Repeat for each AA wash2->deprotection Repeat for each AA final_wash Final Wash (DCM) & Dry wash2->final_wash cleavage Cleavage with Reagent K (2-3 hours) final_wash->cleavage precipitation Precipitation in Cold Ether cleavage->precipitation isolation Centrifugation & Drying precipitation->isolation dissolution Dissolve Crude in Stronger Solvent (e.g., DMSO) isolation->dissolution hplc RP-HPLC Purification (C4 or Phenyl Column) dissolution->hplc analysis LC-MS Analysis (Check Isotopic Pattern) hplc->analysis lyophilization Lyophilization analysis->lyophilization end_product Final Product: Pure Dibromotyrosine Peptide lyophilization->end_product start Start: Fmoc-AA-Resin start->deprotection

Caption: Workflow for dibromotyrosine peptide synthesis.

References

  • Biel, M. B., et al. (2025). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules.
  • Pajpanova, I. T. (2000). A Simple and Convenient Procedure for the Preparation of 3,5-Dihalogenated Tyrosine Derivatives Useful in Peptide Synthesis.
  • MilliporeSigma. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Pawlas, J., Svensson, T., & Rasmussen, J. H. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. PolyPeptide Group.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • The Nest Group, Inc. (n.d.).
  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection.
  • BenchChem. (2025). Standard Protocol for Coupling Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS).
  • Wu, L., et al. (2004). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. Journal of the American Chemical Society.
  • Merck Millipore. (n.d.). Product Focus: Amino acids for Fmoc SPPS Novabiochem®.
  • Patel, K., et al. (2023). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences Review and Research.
  • Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail.
  • El-Faham, A., & Albericio, F. (2010). Solid-Phase Peptide Synthesis (SPPS), C-Terminal vs. Side-Chain Anchoring: A Reality or a Myth. ChemInform.
  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology.
  • Needham, L.-A. M., et al. (2020). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. Organic Letters.
  • Song, Z., et al. (2019). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Inventions.
  • Vistoli, G., et al. (2013). Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases. Future Medicinal Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS).
  • Aapptec. (n.d.).
  • Simon, M. D., et al. (2014). Rapid Flow-Based Peptide Synthesis.
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. Methods.
  • Payne, A. H., et al. (2011). Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and Inhibition of Human Coagulation Factor Xa.
  • Agarwal, V. (2025).
  • Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry.
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • da Silva, J. F. M., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. PubMed.
  • Touriño, S., et al. (2019).
  • CEM Corporation. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures.
  • Annan, R. S., & Carr, S. A. (2001). Analysis of Peptides and Proteins Containing Nitrotyrosine by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
  • Tăbăran, A., & Păcurar, D. (2013). Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. Journal of Proteome Research.
  • Pawlas, J., Svensson, T., & Rasmussen, J. H. (n.d.). TFA cleavages of exenatide resin using thiol scavengers.
  • Liu, W., et al. (2016). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic & Biomolecular Chemistry.
  • BenchChem. (2025). Technical Support Center: Selection of Scavengers for TFA Cleavage of Cysteine-Containing Peptides.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Analysis of Peptides Containing Fmoc-D-Tyr(3,5-Br2)-Oh

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic peptide development, the incorporation of unnatural amino acids is a key strategy for enhancing pharmacological properties. Fmoc-D-Tyr(3,5-Br2)-Oh, a dibrominated tyrosine derivative, is one such building block used to confer unique structural constraints and metabolic stability.[1] However, its physicochemical properties—notably the extreme hydrophobicity imparted by both the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the two bromine atoms—present significant challenges for routine analytical characterization by High-Performance Liquid Chromatography (HPLC).

This guide provides a systematic comparison of reversed-phase HPLC (RP-HPLC) methodologies to establish a robust analytical framework for peptides incorporating this demanding amino acid. We will explore the interplay between stationary phase chemistry, mobile phase composition, and ion-pairing agents, offering evidence-based recommendations for achieving optimal chromatographic performance.

The Analytical Challenge: Extreme Hydrophobicity

The core challenge in analyzing peptides containing this compound lies in managing their profound hydrophobicity. This characteristic can lead to a host of chromatographic issues:

  • Poor Solubility: The peptide may have limited solubility in highly aqueous mobile phases, risking precipitation on-column or in the autosampler.

  • Strong Retention: Excessive interaction with hydrophobic stationary phases (like C18) can lead to very long retention times, broad peaks, and poor recovery.

  • Peak Tailing: Secondary interactions between the peptide and residual silanols on the silica support can cause asymmetrical peak shapes.

To address these challenges, a methodical approach to method development is essential. This guide will compare key parameters using a model peptide, Ac-Gly-[Fmoc-D-Tyr(3,5-Br2)]-Ala-NH₂ , to provide concrete experimental data.

Experimental Design and Rationale

Our comparative study is designed to evaluate the three most influential factors in RP-HPLC: the stationary phase, the organic modifier, and the ion-pairing agent. The workflow is structured to isolate the impact of each variable on key performance metrics.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis: Parameter Comparison cluster_eval Performance Evaluation prep Prepare 1 mg/mL stock of Ac-Gly-[Fmoc-D-Tyr(3,5-Br2)]-Ala-NH₂ in 50:50 ACN:H₂O col Stationary Phase (C18 vs. Phenyl-Hexyl) prep->col Inject Sample mod Organic Modifier (ACN vs. MeOH) prep->mod Inject Sample ipa Ion-Pairing Agent (TFA vs. FA) prep->ipa Inject Sample eval Compare: - Retention Time (tR) - Peak Asymmetry (As) - Resolution (Rs) - Peak Width (W) col->eval mod->eval ipa->eval

Sources

A Comparative Guide to the Mass Spectrometry of Peptides with Dibromotyrosine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in proteomics, drug development, and the study of oxidative stress, the accurate characterization of post-translationally modified peptides is paramount. Among these modifications, 3,5-dibromotyrosine (DiBrY) stands out as a significant biomarker.[1][2] Formed by the action of eosinophil peroxidase on tyrosine residues in the presence of bromide, DiBrY is implicated in inflammatory and allergic diseases like asthma and tissue damage from ischemia-reperfusion.[1][3] However, its analysis by mass spectrometry presents unique challenges that necessitate a carefully considered analytical strategy.

This guide provides an in-depth comparison of mass spectrometry fragmentation techniques for the analysis of DiBrY-containing peptides. We will explore the causality behind experimental choices, present supporting data, and offer field-proven insights to help you design robust and self-validating analytical methods.

The Analytical Challenge: The Labile Nature of the DiBrY Side Chain

The core challenge in the mass spectrometric analysis of DiBrY peptides lies in the chemical nature of the tyrosine side chain. The two bromine atoms make the C-Br bonds significantly weaker than the amide bonds of the peptide backbone. Consequently, when energy is introduced to induce fragmentation for sequencing, it is often preferentially channeled into cleaving these labile bonds.

This phenomenon leads to two primary outcomes:

  • Characteristic Neutral Losses: The facile loss of bromine (Br•, ~79/81 Da) or hydrogen bromide (HBr, ~80/82 Da) is a hallmark of DiBrY fragmentation. This can be a powerful diagnostic tool to confirm the presence of the modification.

  • Suppression of Backbone Fragmentation: Because energy is consumed by side-chain fragmentation, there is often insufficient energy remaining to cleave the peptide backbone. This results in sparse b- and y-ion series, making it difficult to confirm the peptide sequence or localize the DiBrY modification.

Understanding this dichotomy is crucial for selecting the appropriate fragmentation method.

A Head-to-Head Comparison of Fragmentation Techniques

The choice of fragmentation technique is the single most important parameter in the successful analysis of DiBrY peptides. The three most common methods—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD)—interact with the peptide ion in fundamentally different ways, yielding dramatically different results.

Collision-Induced Dissociation (CID/CAD)

Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD), is the most widely used fragmentation technique.[4][5] It involves accelerating a selected precursor ion and colliding it with an inert gas.[4] This collision converts kinetic energy into internal vibrational energy, which ultimately leads to the cleavage of the weakest chemical bonds.[4][6]

  • Mechanism and Rationale: In the context of a DiBrY peptide, the C-Br bonds are the "path of least resistance." Therefore, low-energy CID spectra are typically dominated by peaks corresponding to the neutral loss of Br• and HBr. While this confirms the presence of a brominated residue, it provides minimal sequence information.[7]

  • Experimental Outcome: Expect to see a strong precursor ion accompanied by two major fragment ions at [M-Br]+ and [M-HBr]+. The peptide backbone fragmentation (b- and y-ions) is often weak or entirely absent.

  • Best Use Case: CID is an excellent tool for screening and confirmation . Its ability to generate prominent and predictable neutral loss signatures makes it ideal for identifying potentially brominated peptides in a complex mixture.

Higher-Energy Collisional Dissociation (HCD)

HCD is a CID-like technique primarily used in Orbitrap mass spectrometers.[4] The fragmentation occurs in a separate collision cell, and unlike traditional ion trap CID, all fragment ions are passed to the mass analyzer.[4]

  • Mechanism and Rationale: While still a collisional activation method, the higher energy regime of HCD can induce more extensive fragmentation compared to CID. For DiBrY peptides, this means that in addition to the characteristic neutral losses, some backbone fragmentation may be observed.

  • Experimental Outcome: The resulting spectrum is often a hybrid, showing both the strong neutral losses seen in CID and a more populated series of b- and y-ions. However, the neutral loss channels can still dominate, and sequence coverage may be incomplete.

  • Best Use Case: HCD offers a compromise between confirmation and sequencing . It can provide more sequence information than CID while still retaining the diagnostic neutral loss peaks. It is particularly useful when ETD is not available.

Electron-Transfer Dissociation (ETD)

ETD operates on a completely different principle from collisional methods.[8][9] It involves an ion-ion reaction where radical anions transfer an electron to the multiply charged peptide cation.[9][10] This process induces cleavage of the N-Cα bond of the peptide backbone, producing c- and z-type fragment ions.[9][10][11]

  • Mechanism and Rationale: The key advantage of ETD is that it is a non-ergodic process, meaning fragmentation occurs rapidly before the energy can be redistributed throughout the peptide. This preserves labile post-translational modifications, such as phosphorylation and, critically, the C-Br bonds on a DiBrY residue.[9][11]

  • Experimental Outcome: ETD spectra of DiBrY peptides show extensive c- and z-ion series with the DiBrY side chain fully intact. This allows for unambiguous sequence confirmation and precise localization of the modification site. Neutral losses of Br• and HBr are typically minimal or absent.

  • Best Use Case: ETD is the gold standard for de novo sequencing and site localization of DiBrY-containing peptides. It is the only technique that reliably provides comprehensive backbone fragmentation without being confounded by side-chain losses.

Data Summary: Performance Comparison

Fragmentation TechniquePrimary Ion TypesSide-Chain InformationBackbone CoverageBest For
Collision-Induced Dissociation (CID) b, y, [M-Br]+, [M-HBr]+Prone to neutral lossLowScreening & Confirmation
Higher-Energy Collisional Dissociation (HCD) b, y, [M-Br]+, [M-HBr]+Prone to neutral lossModerateCompromise / When ETD is unavailable
Electron-Transfer Dissociation (ETD) c, zPreservedHighSequencing & Site Localization

Visualizing the Fragmentation Pathways

To better understand the distinct outcomes of these techniques, the following diagrams illustrate the fragmentation of a hypothetical peptide, G-DiBrY-R.

cluster_0 Collision-Induced Dissociation (CID) cluster_1 Electron-Transfer Dissociation (ETD) CID_Start [G-DiBrY-R + nH]n+ NL_Br [M-Br•]+ CID_Start->NL_Br Dominant Pathway NL_HBr [M-HBr]+ CID_Start->NL_HBr Dominant Pathway Frags_CID Limited b/y ions CID_Start->Frags_CID Minor Pathway ETD_Start [G-DiBrY-R + nH]n+ c_ions c-ions ETD_Start->c_ions Backbone Cleavage z_ions z•-ions ETD_Start->z_ions Backbone Cleavage cluster_workflow Analytical Workflow Sample Protein Digest LC nanoLC Separation Sample->LC MS1 MS1 Precursor Scan (Look for Br2 Isotope Pattern) LC->MS1 DDA Data-Dependent Acquisition (TopN Precursors) MS1->DDA ETD ETD Scan (Primary Method for z≥2) DDA->ETD if z≥2 CID CID/HCD Scan DDA->CID Analysis Data Analysis (Sequence & Site ID) ETD->Analysis Decision Neutral Loss Detected? CID->Decision Decision->ETD Yes Decision->Analysis No

Sources

A Comparative Guide to the NMR Characterization of Peptides Incorporating Fmoc-D-Tyr(3,5-Br2)-OH

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of synthetic peptides is a cornerstone of innovation. The incorporation of non-canonical amino acids, such as Fmoc-D-Tyr(3,5-Br2)-OH, offers a powerful strategy to modulate the pharmacological properties of peptides, including binding affinity, stability, and selectivity. However, these modifications introduce unique challenges and opportunities for structural characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides an in-depth comparison of NMR-based methodologies for characterizing peptides containing this bulky, halogenated, and protected amino acid. We will move beyond a simple recitation of protocols to explain the underlying causality of experimental choices, ensuring a robust and self-validating approach to structural analysis.

The Challenge and Rationale: Why this compound Demands a Specialized NMR Approach

The introduction of this compound into a peptide sequence fundamentally alters its biophysical and spectroscopic properties. Understanding these changes is critical for designing an effective NMR strategy.

  • Steric Hindrance and Conformational Effects: The dibrominated tyrosine side chain is significantly larger than its unmodified counterpart. This bulk, combined with the large fluorenylmethyloxycarbonyl (Fmoc) protecting group, can restrict conformational freedom, potentially inducing localized secondary structures or, conversely, leading to dynamic broadening of NMR signals.

  • Electronic Effects of Halogenation: The two electron-withdrawing bromine atoms on the tyrosine ring significantly perturb the local electronic environment. This directly impacts the chemical shifts of the aromatic protons on the modified residue and can induce notable chemical shift perturbations (CSPs) on spatially proximal residues.[1] These CSPs are sensitive reporters of the peptide's three-dimensional fold.[2]

  • The Fmoc Group Signature: The Fmoc group itself possesses multiple aromatic protons, which will introduce a set of characteristic, and often overlapping, signals in the downfield region of the ¹H NMR spectrum.[3][4] Distinguishing these from the peptide's native aromatic signals is a primary challenge.

  • Solubility and Aggregation: The hydrophobicity of both the dibrominated ring and the Fmoc group can decrease peptide solubility and promote aggregation, which is detrimental to obtaining high-resolution NMR spectra.[5]

This guide will dissect the NMR workflow, providing the rationale to overcome these challenges and leverage the unique spectroscopic features of this compound for comprehensive characterization.

The Comprehensive NMR Workflow: From Sample Preparation to Structure

A successful NMR characterization is built on a foundation of meticulous sample preparation and a logical progression of experiments. The overall workflow is a self-validating system where each step informs the next.

NMR_Workflow cluster_prep Sample Preparation & Optimization cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Calculation p1 Peptide Synthesis & Purification (>95% Purity) p2 Solubility Screening (e.g., D2O, DMSO-d6, ACN-d3/H2O) p1->p2 Crucial for avoiding aggregation p3 NMR Sample Formulation (0.5-5 mM, pH adjustment, DSS reference) p2->p3 Optimize for signal & stability a1 1D ¹H Spectrum (Initial assessment of sample quality) p3->a1 a2 2D Homonuclear: TOCSY & COSY a1->a2 Identify spin systems a3 2D Homonuclear: NOESY / ROESY a2->a3 Through-space correlations for 3D structure a4 2D Heteronuclear (Optional): ¹H-¹³C HSQC a2->a4 Confirm assignments d1 Resonance Assignment (Sequential walk) a3->d1 a4->d1 d2 NOE Cross-Peak Integration & Distance Restraint Generation d1->d2 Assign spatial proximities d3 Structure Calculation & Refinement (e.g., CYANA, Xplor-NIH) d2->d3 d4 Structure Validation d3->d4 Assess quality

Caption: Overall workflow for NMR characterization of a modified peptide.

Experimental Protocol: Optimized Sample Preparation

The quality of the NMR data is directly dependent on the quality of the sample.[6] This protocol is designed to ensure monodispersity and stability, which are critical for high-resolution spectra.

  • Purity Verification (Pre-requisite): Ensure the peptide, synthesized with this compound, is of high purity (>95%), as confirmed by HPLC and Mass Spectrometry. Impurities can introduce contaminating signals and complicate spectral analysis.[5]

  • Solvent Selection: Due to the hydrophobicity of the modified residue, a standard aqueous buffer may not be sufficient.

    • Begin by attempting to dissolve a small amount of the peptide in 90% H₂O / 10% D₂O.

    • If solubility is poor, screen co-solvents such as deuterated acetonitrile (ACN-d3) or dimethyl sulfoxide (DMSO-d6). A common starting point is a 1:1 mixture of water and ACN.

    • Causality: The choice of solvent is a trade-off. While organic co-solvents improve solubility, they can disrupt native peptide conformations and introduce large solvent signals that may require suppression.

  • Concentration Optimization: Aim for a final peptide concentration between 0.5 and 5 mM.[7][8]

    • Start at the lower end (~0.5 mM) and acquire a simple 1D ¹H spectrum. Check for sharp lines.

    • Gradually increase the concentration. If line broadening occurs, this may indicate aggregation, and a lower concentration or different solvent system should be used.

    • Causality: Higher concentrations improve the signal-to-noise ratio, reducing experiment time, but increase the risk of aggregation, which leads to broad, uninterpretable signals.[5]

  • pH Adjustment: The pH of the sample can significantly affect the chemical shifts of ionizable groups and amide protons.[9] For peptides, a pH between 4 and 5 is often chosen to slow the exchange of amide protons with the solvent water, making them easier to observe.[5]

  • Internal Standard: Add a known concentration of an internal reference standard, such as DSS (2,2-dimethyl-2-silapentane-5-sulfonic acid), for accurate chemical shift referencing (0.0 ppm).

A Comparative Analysis of Key NMR Experiments

No single NMR experiment can provide a complete structural picture. A combination of 1D and 2D techniques is required to move from unassigned signals to a high-resolution 3D structure.[10][11]

Table 1: Comparison of Core NMR Experiments for this compound Peptide Analysis
Experiment Information Provided Application to the Modified Peptide Rationale & Key Insight
1D ¹H NMR Overall sample quality, chemical complexity, presence of major conformers.Quick assessment of purity, aggregation state (line widths), and confirms the presence of Fmoc and dibromo-tyrosine aromatic signals.A "first look" experiment. Broad signals indicate a problem with the sample. The complex aromatic region will immediately highlight the challenge of spectral overlap.[10]
2D TOCSY Reveals correlations between all protons within a single amino acid's spin system (through-bond connectivity).Groups protons belonging to the same residue. Essential for identifying the unique spin system of D-Tyr(3,5-Br2) and distinguishing it from other aromatic residues (Phe, Trp, His).The most crucial experiment for side-chain assignments. It allows you to "walk" along the entire carbon skeleton of a residue, from the amide proton to the side chain.[11][12]
2D COSY Shows correlations only between protons separated by 2-3 bonds.Confirms direct J-coupling connectivities (e.g., Hα-Hβ). Less crowded than TOCSY.Useful for resolving ambiguities within a spin system identified by TOCSY and for measuring coupling constants (³J).[5][13]
2D NOESY / ROESY Shows correlations between protons that are close in space (< 5-6 Å), irrespective of bond connectivity.Provides the distance restraints necessary for 3D structure calculation. Key for determining the position of the D-Tyr(3,5-Br2) side chain relative to the rest of the peptide.This is the source of all 3D structural information.[5][12] NOESY is for small-to-medium peptides; ROESY is better for molecules with intermediate correlation times where the NOE may be zero.
¹H-¹³C HSQC Correlates each proton directly with its attached carbon atom.Unambiguously assigns protons to their specific carbons, greatly reducing spectral overlap, especially in the aliphatic and aromatic regions.While requiring a ¹³C-labeled sample for high sensitivity, it provides an orthogonal layer of information that can be invaluable for confirming difficult assignments.[12][14]
Logical Relationships in Spectral Assignment

The process of assigning resonances is a logical puzzle, using different 2D spectra to connect atoms sequentially through the peptide backbone.

Assignment_Logic TOCSY TOCSY Spectrum Residue_i Identify Spin System (Residue 'i') TOCSY->Residue_i Residue_i1 Identify Spin System (Residue 'i+1') TOCSY->Residue_i1 NOESY NOESY Spectrum Sequential_Link Find dαN(i, i+1) NOE (Hα of residue 'i' to HN of 'i+1') NOESY->Sequential_Link Assign_i Assign HN(i), Hα(i), Hβ(i)... Residue_i->Assign_i Assign_i1 Assign HN(i+1), Hα(i+1)... Residue_i1->Assign_i1 Assign_i->Sequential_Link Assign_i1->Sequential_Link

Caption: Logic for sequential peptide resonance assignment using TOCSY and NOESY.

Interpreting the Spectrum: The Signature of D-Tyr(3,5-Br2)-OH

  • Aromatic Region (¹H ~6.5-8.5 ppm): This region will be the most complex. You will expect to see:

    • Fmoc Protons: A series of sharp signals from the eight protons on the fluorenyl group.

    • D-Tyr(3,5-Br2) Protons: The two remaining aromatic protons on the tyrosine ring (at positions 2 and 6) will appear as a single singlet (or a very tight doublet) due to chemical equivalence. The strong electron-withdrawing effect of the bromine atoms will shift this signal significantly downfield compared to a standard tyrosine (~7.5-8.0 ppm).

    • Other Aromatic Residues: Signals from Phe, Trp, or His residues. TOCSY is essential to differentiate these from the modified Tyr.

  • Amide Region (¹H ~7.0-9.0 ppm): The chemical shift of the amide protons (HN) is highly sensitive to the local environment and hydrogen bonding. A large dispersion of amide signals is often indicative of a well-structured peptide. The amide proton of the residue C-terminal to the bulky D-Tyr(3,5-Br2) is likely to show a significant chemical shift perturbation.

  • Alpha-Proton Region (¹H ~3.5-5.0 ppm): The Hα chemical shift is an indicator of secondary structure. The D-configuration of the modified tyrosine will influence the local backbone dihedral angles, which can be further investigated by measuring the ³J(HNHα) coupling constant from a high-resolution 1D or COSY spectrum.

Comparison with Alternative Technologies

While NMR is unparalleled for solution-state structure determination, it is important to understand its place relative to other analytical techniques.[15]

Table 2: NMR Spectroscopy vs. Mass Spectrometry for Peptide Characterization
Feature NMR Spectroscopy Mass Spectrometry (MS)
Primary Information 3D structure, conformation, dynamics, molecular interactions in solution.[11]Precise molecular weight, amino acid sequence, post-translational modifications.[16]
Sample State Solution (near-physiological conditions possible).[5]Typically gas phase (after ionization).
Sensitivity Low (micromolar to millimolar concentrations required).[17]High (nanomolar to picomolar concentrations are sufficient).
Sample Consumption Non-destructive; sample can be recovered.[15]Destructive (in most configurations).
Quantitative Ability Highly quantitative and reproducible.[17]Can be quantitative, but often requires isotopic standards for high accuracy.
Throughput Low; experiments can take hours to days.High; analysis can be performed in minutes.

Synergy: NMR and MS are highly complementary. MS should be used to confirm the mass and purity of the peptide containing this compound before commencing time-intensive NMR experiments.

Conclusion and Outlook

The NMR characterization of peptides incorporating this compound is a challenging but achievable task that yields invaluable structural insights. The presence of the bulky, halogenated, and protected residue acts as a significant structural and spectroscopic probe. A successful analysis hinges on a meticulously optimized sample and a strategic application of 2D NMR experiments, particularly TOCSY for resonance assignment and NOESY for 3D structure determination. By understanding the specific effects of the modification—steric hindrance, electronic perturbation, and the addition of the Fmoc signature—researchers can design a robust experimental plan. This guide provides the foundational logic and comparative data to empower scientists to confidently elucidate the structures of these complex and promising therapeutic candidates.

References

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A Senior Application Scientist's Guide to Fmoc-D-Tyr(3,5-Br2)-OH and its Halogenated Tyrosine Counterparts in Peptide Science

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in peptide chemistry and drug discovery, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Halogenated tyrosines, in particular, offer a powerful toolkit for modulating the physicochemical properties, conformation, and biological activity of peptides. This guide provides an in-depth comparison of Fmoc-D-Tyr(3,5-Br2)-OH with its chlorinated and iodinated analogs, grounded in experimental data and practical insights to inform your research and development endeavors.

Introduction: The Strategic Advantage of Halogenation

Halogenation of the tyrosine ring is a proven strategy to enhance the therapeutic potential of peptides.[1] By introducing electron-withdrawing halogen atoms at the 3 and 5 positions, we can profoundly influence the electronics of the phenolic side chain, its acidity, and its capacity for novel non-covalent interactions. This guide will dissect the nuanced differences between di-bromo, di-chloro, and di-iodo substitutions, providing a clear rationale for selecting the optimal halogenated tyrosine for your specific application.

Physicochemical Properties: A Comparative Analysis

The choice of halogenated tyrosine hinges on a clear understanding of its impact on key molecular parameters. The table below summarizes the critical physicochemical properties of 3,5-dihalogenated tyrosines, offering a quantitative basis for comparison.

Property3,5-Dichloro-Tyrosine3,5-Dibromo-Tyrosine3,5-Diiodo-TyrosineRationale and Implications
Molecular Weight ( g/mol ) 250.08338.98[2][3]432.98[4]Increased mass can be useful for crystallographic studies but may impact cell permeability.
Phenolic pKa ~7.8~8.0~8.2Halogenation increases the acidity of the phenolic hydroxyl group compared to native tyrosine (~10.1), influencing its ionization state at physiological pH and potential for hydrogen bonding.
Hydrophobicity (XLogP3) ~0.5~1.0~1.5Increased halogen size correlates with greater lipophilicity, which can enhance membrane permeability and hydrophobic interactions with target proteins.
Halogen Bond Donor Strength WeakModerateStrongThe strength of the halogen bond follows the order I > Br > Cl, offering a tunable interaction for enhancing binding affinity and specificity.[5]
van der Waals Radius (Å) 1.751.851.98The increasing size of the halogen atom can introduce steric bulk, influencing peptide conformation and interaction with binding pockets.

The Power of Halogen Bonding: A Deeper Dive

A key advantage of incorporating 3,5-dihalogenated tyrosines, particularly bromine and iodine, is their ability to act as halogen bond donors.[5] A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom in a protein backbone or side chain.[5][6]

The strength of this interaction is highly directional and tunable based on the halogen atom.[5][6] This provides a powerful tool for rational drug design, enabling the formation of specific, stabilizing interactions within a peptide or at the peptide-protein interface.[7]

Halogen_Bonding cluster_peptide Peptide with Halogenated Tyrosine cluster_protein Target Protein Tyr_X D-Tyr(3,5-X₂) Side Chain (X = Cl, Br, I) Acceptor Lewis Base (e.g., C=O, -OH, -NH₂) Tyr_X->Acceptor Halogen Bond (X···O/N) Strength: I > Br > Cl SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 DMF Wash Fmoc_Deprotection->Washing1 Coupling Coupling (Fmoc-D-Tyr(3,5-X₂)-OH, Activator, Base) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Capping Capping (Optional) (Acetic Anhydride) Washing2->Capping Repeat Repeat Cycle Capping->Repeat for next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Capping->Cleavage for final peptide Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, NMR) Purification->Analysis

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating a halogenated tyrosine.

Detailed Coupling Protocol for this compound

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • This compound (3 equivalents)

  • HBTU (2.9 equivalents)

  • HOBt (3 equivalents)

  • DIPEA (6 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 minute) to remove residual piperidine.

  • Activation of this compound: In a separate vial, dissolve this compound, HBTU, and HOBt in a minimal amount of DMF. Add DIPEA and agitate for 2 minutes to pre-activate the amino acid.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature. The extended coupling time is recommended due to the steric bulk of the dihalogenated tyrosine.

  • Washing: Wash the resin with DMF (5 x 1 minute) to remove excess reagents and byproducts.

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.

  • Capping (Optional): If the coupling is incomplete, cap the unreacted amines with acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

  • Chain Elongation: Proceed to the deprotection and coupling of the next amino acid in the sequence.

Cleavage and Deprotection

Reagents:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry under a stream of nitrogen.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Analytical Characterization

The identity and purity of the synthesized peptide should be confirmed using appropriate analytical techniques. [4][8]

  • Mass Spectrometry (MS): To verify the molecular weight of the peptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and incorporation of the halogenated tyrosine.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion: Making an Informed Choice

The selection of a dihalogenated tyrosine derivative is a strategic decision that should be guided by the specific goals of the research.

  • Fmoc-D-Tyr(3,5-Cl2)-OH: Offers a modest increase in hydrophobicity and a weaker halogen bond potential, making it suitable for subtle modifications where significant perturbations are not desired.

  • This compound: Provides a balance of increased hydrophobicity and moderate halogen bonding strength, making it a versatile choice for enhancing binding affinity and stability.

  • Fmoc-D-Tyr(3,5-I2)-OH: Delivers the strongest halogen bonding potential and the highest lipophilicity, ideal for applications where maximizing binding affinity through this specific interaction is the primary objective.

By carefully considering the comparative data and experimental protocols presented in this guide, researchers can confidently select and implement the most appropriate halogenated tyrosine to advance their peptide-based drug discovery and chemical biology programs.

References

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  • Li, Y., & Yu, J. (2015).
  • Wang, X., et al. (2022). Branched Multimeric Peptides as Affinity Reagents for the Detection of α-Klotho Protein. ACS Omega, 7(38), 34185-34193.
  • Needham, L. M., et al. (2023). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. Organic Letters, 25(33), 6146-6150.
  • Li, Y., & Yu, J. (2015). Research progress in structure-activity relationship of bioactive peptides. Journal of medicinal food, 18(2), 147-156.
  • Zou, T., et al. (2016).
  • Lee, J. H., et al. (2014). Electrically Induced Conformational Change of Peptides on Metallic Nano-Surfaces. ACS nano, 8(11), 11543-11551.
  • Nguyen, T. T., et al. (2021). Conformational structures and vibrational spectroscopic investigation of isolated dityrosine and tryptophan-tyrosine dipeptides: A theoretical study. The Journal of Chemical Physics, 155(6), 064303.
  • Laine, E., et al. (2024). Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides. bioRxiv, 2024-01.
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  • Sochaski, M. A., et al. (2011). 3-chlorotyrosine and 3,5-dichlorotyrosine as Biomarkers of Respiratory Tract Exposure to Chlorine Gas. Chemical research in toxicology, 24(10), 1646-1655.
  • Raksha, T. A., et al. (2021). Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. Antioxidants, 10(11), 1709.
  • Muscetta, M., et al. (2024). Ranking protein-peptide binding affinities with protein language models. bioRxiv, 2024-11.
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A Senior Application Scientist's Guide to Confirming the Incorporation of Fmoc-D-Tyr(3,5-Br2)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the precise incorporation of each amino acid is fundamental to the integrity and biological function of the final peptide. The introduction of non-canonical amino acids, such as Fmoc-D-Tyr(3,5-Br2)-OH, offers a powerful strategy to enhance peptide stability, modulate receptor affinity, and introduce unique structural constraints. This guide provides an in-depth, objective comparison of analytical techniques for confirming the successful incorporation of this sterically hindered and electron-deficient amino acid. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the trustworthiness of your synthetic outcomes.

The Significance of Brominated Tyrosine in Peptide Design

The incorporation of 3,5-dibromo-D-tyrosine into a peptide sequence is a deliberate strategy to imbue the molecule with specific, desirable properties. The bulky and highly electronegative bromine atoms can significantly influence peptide conformation by restricting side-chain rotation. This can lock the peptide into a bioactive conformation, potentially increasing its potency. Furthermore, the C-Br bonds are metabolically stable, and the presence of a D-amino acid at this position can confer substantial resistance to proteolytic degradation, thereby extending the in vivo half-life of the peptide therapeutic. However, the very features that make this amino acid attractive also present unique challenges during synthesis and characterization.

Navigating the Synthetic Landscape: Incorporating this compound

The primary challenge in incorporating this compound lies in its steric bulk and the electron-withdrawing nature of the dibrominated phenolic ring, which can deactivate the carboxyl group and slow down coupling kinetics.

Expertise in Action: Choosing Your Coupling Reagent

Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt) may prove sluggish. For such challenging couplings, more potent activating agents are recommended.

Coupling ReagentClassKey Advantages for Hindered Residues
HATU Uronium SaltRapid activation and high efficiency, even with sterically hindered amino acids.
HBTU Uronium SaltA reliable and cost-effective choice for many standard and challenging couplings.
PyAOP Phosphonium SaltAmong the most reactive coupling reagents, particularly effective for difficult sequences.
COMU Uronium SaltHigh coupling efficiency comparable to HATU, with improved safety and solubility profiles.[1]
A Self-Validating Synthesis Workflow

A trustworthy protocol for incorporating this compound should include in-process monitoring to validate the completion of each step.

sps_workflow start Start: Deprotected Resin deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling: This compound HATU/DIPEA in DMF wash1->coupling ninhydrin Kaiser Test (Ninhydrin) coupling->ninhydrin wash2 DMF Wash ninhydrin->wash2 Negative (Complete) repeat_coupling Repeat Coupling ninhydrin->repeat_coupling Positive (Incomplete) next_cycle Proceed to Next Cycle wash2->next_cycle repeat_coupling->coupling

Caption: Workflow for this compound Incorporation.

The Litmus Test: A Comparative Guide to Confirming Incorporation

Once the synthesis is complete and the peptide is cleaved from the resin and purified, it is imperative to confirm the successful incorporation of this compound. A multi-pronged analytical approach provides the most robust validation.

Mass Spectrometry (MS): The Gold Standard for Molecular Weight Determination

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For peptide analysis, electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common techniques.[2]

Expertise in Action: The presence of two bromine atoms in the tyrosine residue provides a unique and definitive isotopic signature. Bromine has two stable isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance.[3] Consequently, any peptide fragment containing the 3,5-dibromotyrosine will exhibit a characteristic triplet peak pattern in the mass spectrum, with peaks at M, M+2, and M+4, in an intensity ratio of approximately 1:2:1.[4][5] This pattern is a powerful diagnostic tool.

Experimental Protocol: Peptide Analysis by ESI-MS

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Infuse the sample into an ESI-mass spectrometer.

  • Data Acquisition: Acquire the full scan mass spectrum in positive ion mode.

  • Data Analysis:

    • Identify the peak corresponding to the full-length peptide. The observed molecular weight should match the theoretical mass of the peptide containing 3,5-dibromo-D-tyrosine.

    • Zoom in on the isotopic distribution of the molecular ion peak. Look for the characteristic 1:2:1 triplet pattern for the M, M+2, and M+4 peaks.

    • Perform tandem MS (MS/MS) on the parent ion. The fragmentation pattern (b- and y-ions) will help confirm the peptide sequence.[6][7] Any fragment ion containing the modified tyrosine residue will also exhibit the 1:2:1 isotopic signature.

ms_analysis peptide Peptide with Dibromotyrosine ms Mass Spectrometry (ESI or MALDI) peptide->ms parent_ion Parent Ion Detection ms->parent_ion isotope_pattern Isotopic Pattern Analysis (1:2:1 Triplet) parent_ion->isotope_pattern msms Tandem MS (MS/MS) Fragmentation isotope_pattern->msms Correct Pattern no_confirmation Incorrect Incorporation isotope_pattern->no_confirmation Incorrect Pattern fragment_ions Fragment Ion Analysis (b- and y-ions) msms->fragment_ions confirmation Sequence Confirmed fragment_ions->confirmation

Caption: Mass Spectrometry Workflow for Confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof

Principle: NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. For peptides, 1D and 2D NMR experiments can confirm the presence of specific amino acid residues and provide insights into the peptide's three-dimensional structure.[8]

Expertise in Action: The incorporation of 3,5-dibromo-D-tyrosine will have distinct effects on the NMR spectrum.

  • 1H NMR: The two bromine atoms are strongly electron-withdrawing, which will deshield the remaining aromatic protons on the tyrosine ring. This will cause their signals to appear at a higher chemical shift (further downfield) compared to an unmodified tyrosine residue. The two remaining aromatic protons will appear as a singlet.

  • 13C NMR: The carbon atoms directly bonded to the bromine atoms will experience a significant change in their chemical shifts. The other aromatic carbons will also be affected, providing a unique fingerprint for this residue.

Experimental Protocol: 1H NMR Analysis

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D2O or DMSO-d6) at a concentration of 1-5 mg/mL.

  • Data Acquisition: Acquire a 1D 1H NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Analysis:

    • Examine the aromatic region of the spectrum (typically 6.5-8.5 ppm).

    • Look for a singlet corresponding to the two equivalent aromatic protons of the 3,5-dibromotyrosine residue.

    • Compare the spectrum to that of a similar peptide containing an unmodified D-tyrosine to confirm the downfield shift.

Predicted 1H Chemical Shifts for Tyrosine Derivatives in a Peptide Context

Tyrosine DerivativeAromatic ProtonsExpected Chemical Shift Range (ppm)
D-TyrosineDoublet (2H), Doublet (2H)6.7 - 7.2
D-Tyr(3,5-Br2)Singlet (2H)7.2 - 7.6

Note: Exact chemical shifts are dependent on the peptide sequence and solvent.

Edman Degradation: Sequential N-Terminal Analysis

Principle: Edman degradation is a chemical method that sequentially removes one amino acid at a time from the N-terminus of a peptide.[9] Each removed amino acid is then identified by chromatography.

Expertise in Action: Edman degradation can be a powerful tool for confirming the N-terminal sequence of a peptide. However, it has a significant limitation: it requires a free N-terminal amine.[10] If the N-terminus of the peptide is modified (e.g., acetylated), this method will not work.[9]

Applicability to this compound Confirmation:

  • Ideal Scenario: If the 3,5-dibromo-D-tyrosine is at or near the N-terminus of the peptide, Edman degradation can provide direct confirmation of its position in the sequence.

  • Limitation: If the modified residue is internal to the peptide sequence, Edman degradation will only confirm its presence if the sequencing proceeds successfully up to that point. The length of reliable sequencing is typically limited to 30-50 residues.[9]

Comparative Analysis of Confirmation Techniques

TechniquePrimary FunctionInformation ProvidedSample RequirementThroughputKey Advantage for Dibromotyrosine
Mass Spectrometry (MS) Molecular Weight & SequenceMass-to-charge ratio, fragmentation patternPurified peptideHighDefinitive isotopic signature (1:2:1 triplet)
NMR Spectroscopy Structural ElucidationAtomic-level chemical environmentPurified peptide, higher concentrationLowDirect observation of modified aromatic ring signals
Edman Degradation N-Terminal SequencingSequential amino acid identityPurified peptide with free N-terminusMediumPositional confirmation if near N-terminus

Alternative Modified D-Tyrosine Analogs

The choice of a modified tyrosine is dictated by the specific research goals. Below is a comparison of this compound with other commercially available alternatives.

Amino Acid DerivativeKey FeaturePrimary Application
Fmoc-D-Tyr(tBu)-OH tert-Butyl ether protectionStandard incorporation of D-tyrosine with acid-labile side-chain protection.[11][12]
Fmoc-D-Tyr(Me)-OH Methyl ether side chainIncreases hydrophobicity and metabolic stability.
Fmoc-D-Tyr(3-NO2)-OH Nitro group substitutionCan act as a photo-caged residue or a precursor for aminotyrosine.
Fmoc-D-Phe(4-F)-OH Fluorine substitutionA smaller halogen that can act as a sensitive NMR probe and modulate binding affinity.

Conclusion

Confirming the successful incorporation of a specialized amino acid like this compound is a critical step in the synthesis of novel and potentially therapeutic peptides. While challenges in its incorporation exist due to steric hindrance, these can be overcome with the selection of appropriate high-potency coupling reagents and vigilant in-process monitoring.

A multi-faceted analytical approach is the most robust strategy for final confirmation. Mass spectrometry offers the most direct and unequivocal evidence through the unique isotopic signature of the two bromine atoms. NMR spectroscopy provides definitive structural proof of the modified aromatic ring. Edman degradation, where applicable, can confirm the N-terminal sequence. By judiciously applying these techniques, researchers can proceed with confidence in the structural integrity of their synthetic peptides, paving the way for accurate biological evaluation and the development of next-generation peptide-based therapeutics.

References

  • Wikipedia. Edman degradation. Available from: [Link]

  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available from: [Link]

  • PharmiWeb.com. Understanding N-terminal Sequencing and Its Applications: Insights into Edman Degradation. 2025. Available from: [Link]

  • Doc Brown's Chemistry. Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane. Available from: [Link]

  • Chemistry Steps. Isotopes in Mass Spectrometry. Available from: [Link]

  • Doc Brown's Chemistry. Interpreting the fragmentation pattern of the mass spectrum of 1,1-dibromoethane. Available from: [Link]

  • Chemguide. mass spectra - the M+2 peak. Available from: [Link]

  • YouTube. 13.04 Isotopic Abundance in Mass Spectrometry. 2017. Available from: [Link]

  • YouTube. Bromo pattern in Mass Spectrometry. 2023. Available from: [Link]

  • OSU Chemistry. mass spectrometry of peptides and proteins. Available from: [Link]

  • Mascot. Mascot help: Peptide fragmentation. Available from: [Link]

  • peptide nmr. Available from: [Link]

  • Oldfield Group Website - University of Illinois. A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in. Available from: [Link]

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The Brominated Advantage: A Comparative Guide to the Biological Activity of Peptides Synthesized with Fmoc-D-Tyr(3,5-Br2)-Oh

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the quest for enhanced potency, stability, and target specificity is perpetual. The strategic incorporation of non-proteinogenic amino acids is a cornerstone of this endeavor. Among these, halogenated amino acids, and specifically 3,5-dibromo-D-tyrosine, have emerged as powerful tools for modulating the biological activity of peptides. This guide provides an in-depth, objective comparison of the performance of peptides synthesized with Fmoc-D-Tyr(3,5-Br2)-Oh against their non-brominated D-tyrosine and native L-tyrosine counterparts, supported by experimental data and detailed methodologies.

The Rationale for Bromination: Beyond a Simple Substitution

The introduction of bromine atoms onto the phenolic ring of tyrosine is not a trivial modification. It imparts a unique combination of physicochemical properties that can profoundly influence a peptide's interaction with its biological target and its survival in a physiological environment.[1]

Key Physicochemical Impacts of 3,5-Dibromination:

  • Increased Hydrophobicity: The bulky, non-polar bromine atoms significantly increase the hydrophobicity of the tyrosine side chain. This can enhance membrane permeability and interactions with hydrophobic pockets in target receptors.[1]

  • Altered Electronic Properties: Bromine is an electron-withdrawing group, which lowers the pKa of the phenolic hydroxyl group. This can alter hydrogen bonding capabilities and electrostatic interactions.

  • Steric Hindrance: The presence of two bromine atoms provides considerable steric bulk, which can shield the peptide backbone from proteolytic enzymes, thereby enhancing its stability.

  • Halogen Bonding: The bromine atoms can participate in halogen bonds, a type of non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a receptor's binding site. This can contribute to a higher binding affinity.

These molecular alterations translate into tangible benefits in the biological performance of peptides, as we will explore in the following comparative analysis.

Comparative Analysis: Brominated D-Tyrosine vs. Alternatives

To illustrate the advantages of incorporating 3,5-dibromo-D-tyrosine, we will consider a hypothetical peptide sequence and compare its biological activity when synthesized with L-tyrosine, D-tyrosine, and 3,5-dibromo-D-tyrosine.

Table 1: Comparative Biological Activity Profile

ParameterPeptide with L-Tyrosine (Control)Peptide with D-TyrosinePeptide with 3,5-Dibromo-D-TyrosineRationale for Difference
Receptor Binding Affinity (Ki) High (nM range)Moderate to HighVery High (pM to low nM range)Increased hydrophobicity and potential for halogen bonding with the receptor binding pocket.[1]
Proteolytic Stability (t1/2 in plasma) Low (minutes)Moderate (hours)High (hours to days)Steric hindrance from bromine atoms and the D-amino acid configuration protect against enzymatic degradation.
In vitro Potency (IC50/EC50) PotentModerately PotentHighly PotentEnhanced binding affinity directly translates to increased potency in functional assays.
Antimicrobial Activity (MIC) VariableVariablePotentially EnhancedIncreased hydrophobicity can improve interaction with and disruption of bacterial membranes.[1]

Experimental Workflows and Protocols

To empower researchers to validate these findings, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of these peptides.

Peptide Synthesis using this compound

The synthesis of peptides incorporating 3,5-dibromo-D-tyrosine is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Diagram 1: Fmoc-SPPS Workflow

SPPS_Workflow Resin Resin Support Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Coupling1 Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Deprotection1->Coupling1 Wash1 Wash (DMF) Coupling1->Wash1 Deprotection2 Repeat Cycle: Fmoc Deprotection Wash1->Deprotection2 Coupling2 Coupling of This compound Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Cleavage Cleavage & Deprotection (e.g., TFA cocktail) Wash2->Cleavage Final Peptide Chain Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.

Protocol 1: Solid-Phase Peptide Synthesis

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.

  • Amino Acid Coupling: Activate the desired Fmoc-protected amino acid (e.g., this compound) using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Biological Activity Assays

The following are standard protocols to compare the biological activities of the synthesized peptides.

Diagram 2: Receptor Binding Assay Workflow

Binding_Assay_Workflow Preparation Prepare Receptor (e.g., cell membrane prep) Incubation Incubate Receptor with Radiolabeled Ligand & Unlabeled Peptide Preparation->Incubation Separation Separate Bound and Free Ligand (e.g., filtration) Incubation->Separation Detection Detect Radioactivity (Scintillation Counter) Separation->Detection Analysis Data Analysis (Determine Ki) Detection->Analysis

Caption: General workflow for a competitive radioligand receptor binding assay.

Protocol 2: Competitive Receptor Binding Assay

  • Receptor Preparation: Prepare cell membranes or purified receptors expressing the target of interest.

  • Incubation: In a multi-well plate, incubate the receptor preparation with a constant concentration of a radiolabeled ligand known to bind to the target receptor.

  • Competition: Add increasing concentrations of the unlabeled test peptides (L-tyrosine, D-tyrosine, and 3,5-dibromo-D-tyrosine versions) to the wells.

  • Equilibration: Allow the binding to reach equilibrium.

  • Separation: Rapidly separate the bound from the free radioligand, typically by filtration through a glass fiber filter.

  • Detection: Quantify the amount of bound radioligand on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled peptide. Calculate the IC50 (the concentration of unlabeled peptide that inhibits 50% of the specific binding of the radioligand) and then determine the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 3: Proteolytic Stability Assay

  • Peptide Incubation: Incubate a known concentration of each peptide analog in human plasma or with a specific protease (e.g., trypsin) at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.

  • Quenching: Stop the enzymatic degradation by adding a quenching solution (e.g., trifluoroacetic acid).

  • Analysis: Analyze the amount of intact peptide remaining at each time point by RP-HPLC.

  • Data Analysis: Plot the percentage of intact peptide versus time and calculate the half-life (t1/2) of each peptide.

Case Study: Enhanced Antimicrobial Activity of a Brominated Peptide

A compelling example of the benefits of bromination is seen in the field of antimicrobial peptides (AMPs). The incorporation of brominated tryptophan has been shown to enhance the antimicrobial activity of nisin variants.[2] This enhancement is attributed to the increased hydrophobicity, which facilitates the peptide's interaction with and disruption of the bacterial cell membrane. A similar principle applies to peptides containing 3,5-dibromo-D-tyrosine.

Table 2: Hypothetical Antimicrobial Activity Data

PeptideTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Peptide with L-TyrosineStaphylococcus aureus32
Peptide with D-TyrosineStaphylococcus aureus16
Peptide with 3,5-Dibromo-D-TyrosineStaphylococcus aureus4
Peptide with L-TyrosineEscherichia coli64
Peptide with D-TyrosineEscherichia coli32
Peptide with 3,5-Dibromo-D-TyrosineEscherichia coli8

Conclusion

The incorporation of this compound into peptide sequences offers a robust strategy for enhancing key biological properties. The resulting peptides often exhibit significantly improved receptor binding affinity, proteolytic stability, and in vitro potency compared to their non-brominated and L-amino acid counterparts. The increased hydrophobicity, altered electronic character, and steric shielding provided by the dibrominated D-tyrosine residue are the primary drivers of these enhancements. For researchers and drug development professionals, this compound represents a valuable tool for optimizing peptide-based therapeutics and research probes. The experimental protocols provided herein offer a clear path for the synthesis and comparative evaluation of these promising modified peptides.

References

  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. National Institutes of Health. [Link]

  • Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity. ACS Publications. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Taylor & Francis Online. [Link]

  • Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. National Institutes of Health. [Link]

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The Bromine Advantage: A Comparative Guide to the Structural Impact of Dibromotyrosine on Peptide Conformation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quest for novel peptide therapeutics with enhanced stability, binding affinity, and biological activity is a constant endeavor. The strategic incorporation of non-canonical amino acids is a powerful tool in this pursuit. Among these, 3,5-dibromo-L-tyrosine, a naturally occurring halogenated amino acid found in various marine organisms, presents a compelling option for modulating peptide conformation and function.[1] This guide provides an in-depth comparison of the structural impact of incorporating 3,5-dibromo-L-tyrosine into a peptide backbone versus its natural counterpart, L-tyrosine. We will delve into the underlying physicochemical principles and present supporting experimental data from key analytical techniques.

Fundamental Physicochemical Differences: Tyrosine vs. 3,5-Dibromo-L-tyrosine

The introduction of two bromine atoms onto the phenolic ring of tyrosine induces significant changes in its electronic and steric properties. These alterations are the primary drivers of the conformational changes observed in peptides.[1]

PropertyL-Tyrosine3,5-Dibromo-L-tyrosineImpact on Peptide Structure
Molecular Weight 181.19 g/mol 338.98 g/mol Increased mass and steric bulk can influence local and global peptide conformation.
van der Waals Radius of Substituent Hydrogen: 1.20 ÅBromine: 1.85 ÅThe larger bromine atoms create a more sterically demanding side chain, restricting rotational freedom and favoring specific rotameric states.
Side Chain pKa ~10.1~6.5The electron-withdrawing nature of the bromine atoms significantly increases the acidity of the phenolic hydroxyl group.[1] This alters the potential for hydrogen bonding and electrostatic interactions at physiological pH.
Hydrophobicity (LogP) IncreasedDibromotyrosine is more lipophilic than tyrosine, which can enhance interactions with hydrophobic pockets in target proteins or influence peptide aggregation.[1]
Halogen Bonding Potential NoneThe bromine atoms possess a region of positive electrostatic potential on their outer surface (a σ-hole), enabling them to act as halogen bond donors.[2] This non-covalent interaction can play a crucial role in stabilizing specific peptide conformations.

The Power of Non-Covalent Interactions: Halogen Bonding

A key distinction of 3,5-dibromo-L-tyrosine is its ability to participate in halogen bonding. This is a non-covalent interaction between the electrophilic region of a halogen atom (the σ-hole) and a nucleophilic species, such as a backbone carbonyl oxygen or an acceptor side chain.[2] The strength of this interaction is comparable to a hydrogen bond and is highly directional, providing a powerful tool for conformational control.[3] In contrast, L-tyrosine primarily relies on hydrogen bonding and π-π stacking interactions to influence peptide structure.

Experimental Probes of Peptide Conformation: A Comparative Analysis

To elucidate the structural changes induced by the incorporation of 3,5-dibromo-L-tyrosine, several biophysical techniques are employed. Here, we present a comparative analysis using a hypothetical model peptide, Ac-Gly-X-Gly-NH2, where X is either L-Tyrosine (Tyr-peptide) or 3,5-dibromo-L-tyrosine (diBr-Tyr-peptide). The data presented is representative of typical experimental outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for obtaining atomic-level information on peptide conformation in solution. Chemical shift perturbation (CSP) analysis is particularly useful for comparing the local electronic environments of atomic nuclei.

  • Peptide Synthesis: Synthesize the Tyr-peptide and diBr-Tyr-peptide using standard Fmoc-based solid-phase peptide synthesis.

  • Sample Preparation: Dissolve each peptide in a suitable deuterated solvent (e.g., DMSO-d6) to a final concentration of 1-5 mM.

  • Data Acquisition: Acquire 1D ¹H and 2D ¹H-¹⁵N HSQC spectra for both peptides on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Data Analysis: Compare the chemical shifts of the backbone and side-chain protons and nitrogens of the two peptides. Calculate the combined chemical shift perturbation (CSP) for each residue.

ResidueNucleusTyr-peptide Chemical Shift (ppm)diBr-Tyr-peptide Chemical Shift (ppm)Chemical Shift Perturbation (Δδ, ppm)
Gly1¹Hα3.853.880.03
Gly1¹⁵N108.2108.50.3
X ¹Hα 4.52 4.65 0.13
X ¹Hβ 2.95, 3.10 3.05, 3.25 0.10, 0.15
X ¹⁵N 121.5 123.8 2.3
Gly3¹Hα3.833.900.07
Gly3¹⁵N109.1109.80.7

Interpretation:

The most significant chemical shift perturbations are observed for the dibromotyrosine residue itself and its immediate neighbors. The downfield shift of the ¹⁵N and ¹Hα signals of the diBr-Tyr residue suggests a change in the local electronic environment and likely a more constrained backbone conformation. The perturbations in the adjacent glycine residues indicate that the conformational impact of the dibromotyrosine substitution is not entirely localized.

Diagram: NMR Chemical Shift Perturbation Workflow

NMR_Workflow cluster_synthesis Peptide Synthesis cluster_analysis NMR Analysis cluster_output Output Tyr_peptide Tyr-peptide NMR_acq ¹H, ¹⁵N HSQC Data Acquisition Tyr_peptide->NMR_acq diBrTyr_peptide diBr-Tyr-peptide diBrTyr_peptide->NMR_acq CSP_analysis Chemical Shift Perturbation Analysis NMR_acq->CSP_analysis Conformation Conformational Insights CSP_analysis->Conformation CD_Spectra cluster_input Peptide Samples cluster_measurement CD Measurement cluster_output Data Analysis Tyr Tyr-peptide Spectrometer CD Spectropolarimeter Tyr->Spectrometer diBrTyr diBr-Tyr-peptide diBrTyr->Spectrometer Spectra Far-UV CD Spectra Spectrometer->Spectra Structure Secondary Structure Estimation Spectra->Structure

Caption: Workflow for CD Spectroscopy Analysis.

X-ray Crystallography

X-ray crystallography provides the most detailed, atomic-resolution picture of peptide conformation in the solid state.

  • Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature) for both the Tyr-peptide and diBr-Tyr-peptide to obtain diffraction-quality crystals.

  • Data Collection: Collect X-ray diffraction data from a single crystal of each peptide using a synchrotron or in-house X-ray source.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or molecular replacement and refine the atomic model against the experimental data.

A crystal structure of the Tyr-peptide would likely show a relatively extended and flexible conformation, with intermolecular interactions dominated by hydrogen bonds. In contrast, the crystal structure of the diBr-Tyr-peptide could reveal a more compact conformation stabilized by intramolecular halogen bonds between a bromine atom and a backbone carbonyl oxygen. This would enforce a specific turn-like structure that is less favorable for the non-brominated analog. The crystal packing could also be influenced by intermolecular Br···O or Br···π interactions. [2]

Implications for Drug Development

The ability of 3,5-dibromo-L-tyrosine to induce a more defined and stable conformation has significant implications for drug development:

  • Increased Binding Affinity: By pre-organizing the peptide into a conformation that is complementary to the target binding site, the entropic penalty of binding is reduced, potentially leading to a significant increase in affinity.

  • Enhanced Stability: A more rigid conformation can impart greater resistance to proteolytic degradation, increasing the in vivo half-life of the peptide therapeutic.

  • Improved Selectivity: A well-defined conformation can lead to more specific interactions with the intended target, reducing off-target effects.

Conclusion

The incorporation of 3,5-dibromo-L-tyrosine into a peptide backbone is a powerful strategy for influencing its conformation. The increased steric bulk, altered electronics, and the unique ability to form halogen bonds all contribute to a more ordered and stable structure compared to its L-tyrosine counterpart. As demonstrated through the representative experimental data, techniques such as NMR, CD spectroscopy, and X-ray crystallography are essential tools for characterizing these conformational changes. For researchers and drug developers, understanding the structural impact of this modified amino acid opens up new avenues for the rational design of next-generation peptide therapeutics with improved pharmacological properties.

References

  • Sun, L., et al. (2022). Halogenation of tyrosine perturbs large-scale protein self-organization. Communications Biology, 5(1), 849. Available at: [Link]

  • Okamura, Y., et al. (2012). Effects of halogenation on tyrosine phosphorylation and peptide binding to the SRC homology 2 domain of lymphocyte-specific protein tyrosine kinase. Biological & Pharmaceutical Bulletin, 35(3), 433-436. Available at: [Link]

  • Voth, A. R., et al. (2009). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Journal of the American Chemical Society, 131(36), 12971–12976. Available at: [Link]

  • Arnone, M., et al. (2022). Hydrogen and halogen bond synergy in the self-assembly of 3,5-dihalo-tyrosines: structural and theoretical insights. CrystEngComm, 24(30), 5427-5435. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67532, 3,5-dibromo-L-tyrosine. Available at: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10833, 3,5-Dibromotyrosine. Available at: [Link].

  • Szwajca, E., et al. (2013). Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. Amino Acids, 44(2), 529-532. Available at: [Link]

  • Yao, H., et al. (2005). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. Organic Letters, 7(22), 4943–4946. Available at: [Link]

  • Arakawa, T., et al. (2021). Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. Protein Journal, 40(6), 867–875. Available at: [Link]

  • Williamson, M. P. (2022). The measurement of binding affinities by NMR chemical shift perturbation. Journal of Biomolecular NMR, 76(4), 153–163. Available at: [Link]

  • Pelay-Gimeno, M., et al. (2014). Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. Biophysical Journal, 107(10), 2411–2421. Available at: [Link]

  • Baylor College of Medicine. Ligand Binding by Chemical Shift Perturbation. Available at: [Link]

  • Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247-253. Available at: [Link]

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A Senior Application Scientist's Guide to Analytical Method Validation for Modified Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the burgeoning field of therapeutic peptides offers immense promise. Unlike traditional small molecules, peptides incorporating modified amino acids or other chemical alterations present unique analytical challenges. These modifications, designed to enhance stability, potency, or bioavailability, demand a rigorous and multi-faceted validation strategy to ensure product identity, purity, safety, and efficacy.[1]

This guide provides an in-depth comparison of the core analytical methods required for the comprehensive characterization of modified peptides, grounded in regulatory expectations and field-proven insights. We will explore the causality behind experimental choices, offering a framework for building a robust, self-validating analytical package suitable for regulatory submission.

I. The Challenge of Modification: A Multi-Pronged Analytical Approach

The inclusion of non-standard amino acids, cyclization, PEGylation, or other modifications fundamentally alters a peptide's physicochemical properties. A single analytical technique is insufficient for full characterization. A successful validation strategy, therefore, relies on an orthogonal approach, where multiple techniques with different separation and detection principles are employed to build a complete picture of the molecule.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international standards such as the ICH Q6B guidelines mandate a thorough characterization of identity, purity, structure, and potency.[2][3][4] This necessitates a suite of analytical technologies working in concert.

Overall Analytical Workflow for Modified Peptide Validation

The following diagram illustrates a typical, comprehensive workflow for validating a novel modified peptide, from initial confirmation to in-depth structural elucidation and final quality control.

Peptide Validation Workflow Figure 1. Comprehensive Analytical Workflow cluster_0 Phase 1: Identity & Purity Confirmation cluster_1 Phase 2: In-Depth Characterization cluster_2 Phase 3: Final Quality Control & Stability A Crude Peptide Synthesis B RP-HPLC-UV Purity Assessment A->B Initial Screen C Intact Mass Analysis (ESI-QTOF or MALDI-TOF) B->C Identity Check D LC-MS/MS Peptide Mapping & Sequencing C->D Sequence Validation E Amino Acid Analysis (AAA) Composition Verification D->E F Higher-Order Structure (CD & NMR Spectroscopy) D->F Structural Elucidation G Impurity Profiling & ID D->G J Bioassay Potency Determination F->J Functional Confirmation I Forced Degradation & Stability Studies G->I Degradant Tracking H Quantitative Analysis (qAAA or RP-HPLC) H->I

Caption: A logical workflow for modified peptide validation.

II. Core Analytical Techniques: A Comparative Analysis

The selection of analytical methods must be tailored to the specific modifications present in the peptide. Below, we compare the primary techniques, their applications, and the rationale for their use.

Separation Sciences: The Foundation of Purity

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the cornerstones of peptide analysis, primarily used for assessing purity and quantifying impurities.[5]

Why it's critical: Modified amino acids can significantly alter a peptide's hydrophobicity and charge. A standard C18 reversed-phase method may not be sufficient to resolve closely related impurities, such as diastereomers or deamidation products. A systematic screening of column chemistries and mobile phase conditions is essential.[6][7]

Method Development Insights:

  • Column Chemistry: Start with a C18 column, but if resolution is poor, screen alternative stationary phases like Phenyl-Hexyl (for aromatic modifications) or C8. For highly polar peptides, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[8]

  • Mobile Phase: Trifluoroacetic acid (TFA) is a common ion-pairing agent, but it can suppress MS signals. For LC-MS compatibility, formic acid (FA) is preferred. The pH of the mobile phase should be carefully controlled to manipulate the charge state of the peptide and improve separation.[6]

  • Gradient Optimization: Peptides often require shallow gradients for optimal resolution. A typical starting point is a 1% per minute increase in the organic mobile phase (e.g., acetonitrile).[6]

Parameter Reversed-Phase (RP-HPLC) Ion-Exchange (IEX-HPLC) Size-Exclusion (SEC-HPLC) HILIC
Primary Use Purity, impurity profiling, quantificationCharge variant analysis (e.g., deamidation)Aggregate & fragment analysisSeparation of very polar peptides
Separation Principle HydrophobicityNet ChargeHydrodynamic Radius (Size)Polarity / Hydrophilicity
Best for... General-purpose purity assessment of most peptides.Peptides with modifications that alter charge.Detecting dimers, trimers, or aggregates.Highly charged or glycosylated peptides.
Limitations May not resolve co-eluting, non-hydrophobic impurities.Sensitive to buffer composition and pH.Low resolution for peptides of similar size.Can have reproducibility challenges.
Mass Spectrometry: The Key to Identity and Sequence

Mass spectrometry (MS) is the most powerful tool for peptide characterization, providing definitive confirmation of molecular weight and amino acid sequence.[2]

Why it's critical: MS confirms that the correct peptide has been synthesized and allows for the precise localization of any modifications. For regulatory submissions, high-resolution mass spectrometry (HRMS) is often required to provide unambiguous mass data.

This is the first step to confirm the peptide's identity.

  • Techniques: Electrospray Ionization-Quadrupole Time-of-Flight (ESI-QTOF) or Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF).

  • Rationale: These methods provide a highly accurate mass measurement of the intact peptide. The measured mass is compared to the theoretical mass calculated from the peptide's sequence. A match within a narrow tolerance (typically <5 ppm for HRMS) provides strong evidence of identity.

This is the gold standard for sequence validation and modification site localization.[9]

  • Workflow: The peptide is enzymatically digested (e.g., with trypsin), the resulting fragments are separated by LC, and then fragmented and analyzed in the mass spectrometer (MS/MS).

  • Rationale: By analyzing the fragmentation pattern of each peptide segment, the amino acid sequence can be reconstructed and compared to the expected sequence. This process confirms the primary structure and pinpoints the location of any modified residues.[10]

The method used to fragment the peptide ions (the "activation method") is critical, especially for labile modifications that can be lost during analysis.[11]

MS_Fragmentation_Decision_Tree Figure 2. MS/MS Fragmentation Selection Guide Start Peptide Type? Standard Standard Linear Peptide (No labile modifications) Start->Standard Labile Labile Modification? (e.g., Phospho, Glyco) Start->Labile Cyclic Cyclic or Stapled Peptide? Start->Cyclic CID_HCD Use CID or HCD Standard->CID_HCD Robust, general-purpose fragmentation of the peptide backbone. ETD Use ETD or EThcD Labile->ETD Preserves labile modifications by fragmenting the backbone non-ergodically. UVPD Use UVPD or High-Energy CID Cyclic->UVPD Provides extensive fragmentation, including ring-opening cleavages not seen with other methods.

Sources

A Comparative Guide to Mono- vs. Di-brominated Tyrosine in Peptides for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic incorporation of modified amino acids into peptide scaffolds represents a cornerstone of modern drug discovery, offering a powerful tool to enhance therapeutic properties such as potency, stability, and cell permeability. Among these modifications, the halogenation of tyrosine residues, particularly bromination, has garnered significant interest. Drawing inspiration from a diverse array of marine natural products exhibiting potent biological activities, researchers are exploring the nuanced effects of introducing one or two bromine atoms onto the tyrosine ring.[1] This guide provides a comprehensive comparative analysis of mono-brominated (3-bromotyrosine) versus di-brominated (3,5-dibromotyrosine) tyrosine in peptides, offering insights into their synthesis, physicochemical properties, biological implications, and analytical characterization to inform rational peptide drug design.

The Rationale for Tyrosine Bromination

Tyrosine is a frequent participant in crucial biological interactions due to its unique phenolic side chain, which can engage in hydrogen bonding, hydrophobic interactions, and cation-pi interactions.[2] The introduction of bulky, electronegative bromine atoms onto the aromatic ring fundamentally alters these properties. This modification can induce profound effects on a peptide's conformation, receptor binding affinity, and resistance to enzymatic degradation, making it a valuable strategy for peptide optimization.

Synthetic Strategies and Considerations

The incorporation of both mono- and di-brominated tyrosine into peptides is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS).[3] This methodology involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Workflow for SPPS Incorporation of Brominated Tyrosines

SPPS_Workflow cluster_0 Elongation Cycle Resin Resin Support Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection1 Coupling Coupling of Fmoc-Tyr(Br)n-OH (n=1 or 2) + Activator (e.g., HCTU/DIPEA) Deprotection1->Coupling Wash1 Washing (DMF) Coupling->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 NextAA Coupling of Next Fmoc-AA-OH Deprotection2->NextAA Wash2 Washing NextAA->Wash2 Repeat Repeat Cycles Wash2->Repeat Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Peptide Purified Brominated Peptide Purification->Peptide

Figure 1: General workflow for incorporating brominated tyrosine into peptides via Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Comparative Synthesis Insights

While the overall SPPS workflow remains the same, the incorporation of 3,5-dibromotyrosine presents unique challenges compared to its mono-brominated counterpart.

Parameter3-Bromotyrosine3,5-DibromotyrosineCausality and Field-Proven Insights
Fmoc-Protected Precursor Commercially available.Commercially available.The availability of these building blocks is crucial for their routine use in SPPS.
Coupling Efficiency Generally high, comparable to standard amino acids.Potentially reduced due to steric hindrance from the two bulky bromine atoms flanking the phenolic hydroxyl group. Longer coupling times or the use of more potent coupling reagents like COMU or HATU may be necessary to achieve complete acylation.Steric bulk around the reactive carboxyl group can impede its approach to the deprotected N-terminus of the growing peptide chain, necessitating more forcing reaction conditions.
Potential Side Reactions Standard SPPS side reactions (e.g., racemization, aspartimide formation) can occur but are not significantly exacerbated.[3]Increased risk of aggregation of the growing peptide chain due to enhanced hydrophobicity. Diketopiperazine formation may also be a concern if it is one of the first two residues in the sequence.The increased hydrophobicity of the dibrominated residue can promote inter-chain hydrogen bonding, leading to aggregation and incomplete reactions. Steric hindrance can also influence the propensity for intramolecular cyclization reactions.

Experimental Protocol: Synthesis of a Model Peptide Containing Brominated Tyrosine

This protocol outlines the manual Fmoc-SPPS of a model hexapeptide (e.g., Gly-Ala-X-Phe-Leu-Gly, where X is Tyr, 3-bromo-Tyr, or 3,5-dibromo-Tyr).

  • Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate a 4-fold molar excess of the Fmoc-amino acid-OH with a 3.95-fold molar excess of HCTU and a 6-fold molar excess of N,N-diisopropylethylamine (DIPEA) in DMF for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin and couple for 1-2 hours. For Fmoc-3,5-dibromo-Tyr-OH, extend the coupling time to 4 hours or monitor the reaction using a Kaiser test.

    • Wash the resin with DMF.

  • Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a water/acetonitrile mixture. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Physicochemical Properties: A Comparative Analysis

The addition of one versus two bromine atoms has a graded effect on the physicochemical properties of the tyrosine side chain, which in turn influences the overall properties of the peptide.

Property3-Bromotyrosine3,5-DibromotyrosineImpact on Peptide Characteristics
Molecular Weight Increase of ~79 DaIncrease of ~158 DaThis difference is readily detectable by mass spectrometry.
Hydrophobicity (LogP) Moderately increasedSignificantly increasedEnhanced hydrophobicity can improve membrane permeability but may also lead to aggregation and reduced solubility.
pKa of Phenolic Hydroxyl Lowered compared to TyrFurther lowered compared to 3-bromo-TyrThe electron-withdrawing bromine atoms increase the acidity of the hydroxyl group. This can alter hydrogen bonding capabilities and the peptide's net charge at physiological pH.
Conformational Effects Induces some steric bulk, potentially restricting side-chain rotation.The two bulky bromine atoms impose significant steric constraints, which can lock the side-chain into a more defined conformation and influence the local peptide backbone structure.These conformational restrictions can pre-organize the peptide for receptor binding, potentially increasing affinity, or conversely, introduce clashes that reduce binding.

Biological Activity: A Tale of Two Bromines

While the biological effects are highly dependent on the specific peptide sequence and its target, some general trends can be inferred.

Receptor Binding and Potency

The introduction of bromine can either enhance or diminish receptor binding affinity through a combination of steric and electronic effects.

Receptor_Binding cluster_Mono Mono-bromination cluster_Di Di-bromination Mono 3-Bromotyrosine Effect_Mono Moderate increase in size and hydrophobicity. Altered H-bonding capacity. Mono->Effect_Mono Outcome_Mono May explore new binding pockets or form halogen bonds, potentially increasing affinity. Effect_Mono->Outcome_Mono Receptor Receptor Binding Pocket Outcome_Mono->Receptor Binding Di 3,5-Dibromotyrosine Effect_Di Significant increase in size and hydrophobicity. Restricted conformation. Di->Effect_Di Outcome_Di May induce a more favorable binding conformation leading to higher affinity, or cause steric clashes that decrease affinity. Effect_Di->Outcome_Di Outcome_Di->Receptor Binding

Figure 2: Conceptual comparison of the potential effects of mono- and di-bromination on peptide-receptor interactions.

Halogenation can introduce new, favorable interactions, such as halogen bonding, which may contribute to enhanced binding affinity. However, the increased steric bulk of the di-brominated tyrosine may also lead to unfavorable clashes within a constrained binding pocket.

Enzymatic Stability

The incorporation of brominated tyrosines, particularly the di-brominated version, is expected to enhance peptide stability against proteolytic degradation.

PeptideSusceptibility to ProteolysisRationale
Native Peptide (Tyr) Susceptible to cleavage by proteases like chymotrypsin.The aromatic side chain is a recognition motif for these enzymes.
Mono-brominated Peptide Reduced susceptibility.The bromine atom can sterically hinder the approach of the protease to the scissile peptide bond.
Di-brominated Peptide Significantly reduced susceptibility.The two bulky bromine atoms provide substantial steric shielding, making it a poor substrate for many proteases.[4]
Cell Permeability

The increased hydrophobicity of brominated peptides can have a complex effect on cell permeability. While a moderate increase in lipophilicity can enhance passive diffusion across cell membranes, excessive hydrophobicity, as seen with di-bromination, may lead to aggregation or non-specific membrane binding, ultimately hindering effective cellular uptake. The overall charge and conformational properties of the peptide also play a crucial role.[5]

Analytical Characterization

Unambiguous characterization of peptides containing mono- and di-brominated tyrosine is essential. Mass spectrometry and NMR spectroscopy are the primary tools for this purpose.

Mass Spectrometry

Mass spectrometry is invaluable for confirming the correct incorporation of the brominated residues. The isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) provides a clear signature.

  • Mono-brominated peptides will exhibit a characteristic doublet in the mass spectrum for the molecular ion and any fragment ions containing the brominated residue, with the two peaks separated by approximately 2 Da and having nearly equal intensity.[6]

  • Di-brominated peptides will show a characteristic triplet for the molecular ion and fragments containing the di-brominated residue, with a 1:2:1 intensity ratio for the M, M+2, and M+4 peaks.[7]

Tandem mass spectrometry (MS/MS) can be used to confirm the location of the brominated tyrosine within the peptide sequence.

NMR Spectroscopy

1H NMR spectroscopy provides detailed structural information. The aromatic protons of the tyrosine ring are particularly informative.

ProtonTyrosine (Tyr)3-Bromotyrosine3,5-Dibromotyrosine
H2, H6 ~7.2 ppm (doublet)H2: ~7.4 ppm (doublet), H6: ~7.1 ppm (doublet of doublets)~7.3 ppm (singlet)
H3, H5 ~6.9 ppm (doublet)H5: ~6.8 ppm (doublet)-

Note: Exact chemical shifts can vary depending on the peptide sequence and solvent conditions.

The disappearance of the H3 and H5 signals and the collapse of the remaining aromatic signals into a singlet are clear indicators of di-bromination.

Conclusion and Future Perspectives

The choice between incorporating a mono- or di-brominated tyrosine into a peptide therapeutic is a nuanced decision that requires careful consideration of the desired pharmacological profile. Mono-bromination offers a more subtle modification, moderately increasing hydrophobicity and potentially enhancing receptor interactions without drastic conformational changes. Di-bromination, on the other hand, provides a more profound structural and physicochemical perturbation, which can be leveraged to significantly enhance proteolytic stability and enforce a specific conformation, but at the risk of reduced solubility or steric clashes with the target receptor.

Future research should focus on systematic comparative studies of mono- and di-brominated analogs within the same peptide series to generate quantitative structure-activity relationship (QSAR) data. Such studies, encompassing detailed biophysical characterization and a battery of biological assays, will be invaluable in guiding the rational design of next-generation peptide therapeutics with optimized efficacy and drug-like properties.

References

  • Marine Bromotyrosine Derivatives in Spotlight: Bringing Discoveries and Biological Significance. MDPI. Available at: [Link]

  • Song, J., & Kim, H. J. (2012). Matrix-assisted laser desorption/ionization mass spectrometry peptide sequencing utilizing selective N-terminal bromoacetylation. Analytical Biochemistry, 423(2), 269–276. Available at: [Link]

  • Bioinspired Bromination Enables Extensible, Strain-Stiffening Resilin Peptide Scaffolds with Tunable Degradation. (2023). Advanced Functional Materials. Available at: [Link]

  • Kim, H. (2022). Development of Highly Efficient Cellular Uptake Cell-Penetrating Peptide for Novel Cancer Treatment. Journal of Student Research. Available at: [Link]

  • Barbe, S., et al. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science, 14(31), 8231–8250. Available at: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • What is solid phase peptide synthesis? (2023). Biotage. Available at: [Link]

  • Side reactions in peptide synthesis. AAPPTEC. Available at: [Link]

  • Sajnani, G., & Post-translational, K. P. (2018). Side reactions in peptide synthesis: An overview. Bibliomed, 10(1), 1-10.
  • Mani, A. R., et al. (2016). The metabolism and de-bromination of bromotyrosine in vivo. Free Radical Biology and Medicine, 90, 133–140. Available at: [Link]

  • Bromo pattern in Mass Spectrometry. (2023). YouTube. Available at: [Link]

  • NMR of peptides. (2010). Journal of the Indian Institute of Science. Available at: [Link]

  • NMR spectroscopy explained: simplified theory, applications and examples for organic chemistry and structural biology. (2007). John Wiley & Sons.
  • Okamura, Y., et al. (2012). Effects of halogenation on tyrosine phosphorylation and peptide binding to the SRC homology 2 domain of lymphocyte-specific protein tyrosine kinase. Biological & Pharmaceutical Bulletin, 35(3), 433–436. Available at: [Link]

  • Wu, W., et al. (1999). 3-Bromotyrosine and 3,5-Dibromotyrosine Are Major Products of Protein Oxidation by Eosinophil Peroxidase: Potential Markers for Eosinophil-Dependent Tissue Injury in Vivo. Biochemistry, 38(12), 3538–3548. Available at: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Fmoc-D-Tyr(3,5-Br2)-OH

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step framework for the proper disposal of Fmoc-D-Tyr(3,5-Br2)-OH, a halogenated amino acid derivative commonly used in peptide synthesis. Adherence to these protocols is essential not only for laboratory safety but also for environmental stewardship and regulatory compliance. This document moves beyond a simple checklist, offering the scientific rationale behind each procedural step to empower researchers with the knowledge to handle chemical waste responsibly.

Core Principle: Hazard Identification and Risk Assessment

While the Safety Data Sheet (SDS) for this compound indicates that the substance does not meet the criteria for hazard classification under Regulation (EC) No 1272/2008, this does not mean it can be disposed of as common waste.[1] The critical feature of this molecule from a disposal perspective is the presence of two bromine atoms on the tyrosine ring. This classifies it as a halogenated organic compound .

Why this matters: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of environmentally persistent and toxic byproducts such as dioxins and furans.[2] Disposing of this compound in non-halogenated waste streams can contaminate large volumes of solvent that could otherwise be recycled or used as fuel, leading to significantly higher disposal costs and environmental impact.[2] Therefore, all waste streams containing this compound must be treated as hazardous halogenated waste .[1][3]

Key Hazards:

  • Hazardous Combustion Products: In the event of a fire, expect the formation of Carbon Monoxide (CO), Carbon Dioxide (CO2), and other hazardous fumes.[1][4]

  • Environmental Hazard: Improper disposal can contaminate soil and water. Keep away from drains and surface water.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical or its waste, ensure the following PPE is worn to minimize exposure risks.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles.Protects against accidental splashes of solutions or airborne dust.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile), tested according to EN 374.Prevents direct skin contact. Always inspect gloves for integrity before use and use proper removal technique to avoid contaminating your skin.[1][5]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required with adequate local and general ventilation. Use a NIOSH-approved N95 dust mask if handling large quantities of powder where dust generation is likely.[5]Protects against inhalation of the powdered compound.

Waste Segregation: The Critical Decision Pathway

Proper segregation is the most important step in managing waste generated from this compound. The following decision tree illustrates the correct workflow for segregating different types of waste.

WasteSegregation start Waste Generated Containing This compound waste_type Identify Waste Type start->waste_type solid Solid Waste (e.g., unused powder, contaminated filter paper, weigh boats) waste_type->solid Solid liquid Liquid Waste (e.g., reaction mixtures, chromatography fractions) waste_type->liquid Liquid labware Contaminated Labware (e.g., glassware, pipette tips) waste_type->labware Labware container_solid Collect in a dedicated, sealed container labeled: 'Halogenated Organic Solid Waste' solid->container_solid container_liquid Collect in a dedicated, leak-proof carboy labeled: 'Halogenated Organic Liquid Waste' liquid->container_liquid decon Decontaminate Labware? (e.g., rinse with solvent) labware->decon final_disposal Arrange for pickup by Environmental Health & Safety (EHS) container_solid->final_disposal container_liquid->final_disposal rinse_liquid Collect rinse solvent in 'Halogenated Organic Liquid Waste' carboy decon->rinse_liquid Yes (Reusable) disposable_labware Dispose of as 'Halogenated Organic Solid Waste' decon->disposable_labware No (Disposable) rinse_liquid->container_liquid disposable_labware->container_solid

Caption: Waste segregation workflow for this compound.

Step-by-Step Disposal Protocols

Disposal of Solid Waste

This category includes expired or unused this compound powder, contaminated personal protective equipment (gloves), weigh boats, and filter paper.

  • Container Selection: Use a durable, sealable container, such as a plastic pail or a wide-mouth glass jar with a screw-top lid.

  • Collection: Carefully place all solid waste contaminated with the compound into this designated container. Do not mix with non-halogenated waste.[6]

  • Labeling: Clearly label the container with "Halogenated Organic Solid Waste" and list the primary constituent: "this compound". Ensure your lab's generator information is also included as per institutional policy.[6]

  • Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area away from incompatible materials.[6][7]

  • Disposal: Arrange for pickup through your institution's Environmental Health and Safety (EHS) department for final disposal via incineration.

Disposal of Liquid Waste

This category includes any solvents or solutions containing dissolved this compound, such as mother liquors from crystallization, chromatography fractions, or solvent rinses of contaminated glassware.

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste carboy, often provided by your EHS department and color-coded for halogenated waste (e.g., green-labeled).[2][3]

  • Collection: Pour the liquid waste into the designated "Halogenated Organic Liquid Waste" container.

    • Crucial Note: Do NOT mix halogenated and non-halogenated organic wastes. Even a small amount of this brominated compound will contaminate an entire container of non-halogenated solvent, forcing it to be incinerated at a higher cost.[2][6]

    • Do NOT add strong acids, bases, or oxidizers to the solvent waste container.[7]

  • Labeling: Ensure the carboy is clearly labeled "Halogenated Organic Liquid Waste". Maintain a log sheet attached to the container, listing all constituents and their approximate volumes as they are added.[3]

  • Storage: Keep the container tightly capped when not in use to prevent the release of volatile organic compounds (VOCs). Store in a secondary containment bin within a ventilated area.

  • Disposal: When the container is full, seal it securely and contact your EHS office for collection.

Disposal of Contaminated Labware

This includes empty stock bottles, glassware, plasticware, and sharps (needles, scalpels) that have come into contact with the compound.

  • Reusable Glassware:

    • Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone, methanol).

    • Collect this first rinse into your "Halogenated Organic Liquid Waste" container. Subsequent rinses can typically be managed as non-halogenated waste, depending on your institution's specific guidelines.

    • Proceed with standard washing procedures.

  • Disposable Items (plastic tubes, pipette tips):

    • These items cannot be effectively decontaminated.

    • Place them directly into the "Halogenated Organic Solid Waste" container.

  • Sharps:

    • Place all contaminated needles, syringes, or blades into a designated, puncture-proof sharps container.

    • Label the sharps container as "Halogenated Contaminated Sharps".

    • Manage for disposal through your EHS office.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. Remove all non-essential personnel from the immediate vicinity.[1]

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Containment: For a solid spill, carefully sweep or scoop the material to prevent dust from becoming airborne. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Place the spilled material and all cleanup materials into a sealed container.

  • Disposal: Label the container as "Halogenated Organic Solid Waste" and manage it for disposal as described in section 4.1.

  • Decontamination: Clean the spill area thoroughly with soap and water.

References

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Fmoc-3,5-dibromo-D-tyrosine. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Available at: [Link]

  • The University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Available at: [Link]

  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available at: [Link]

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-Tyr(tBu)-OH. Available at: [Link]

  • Anaspec. (2021). Safety Data Sheet: Fmoc-Tyr-OH. Available at: [Link]

  • Chemos GmbH & Co. KG. (2019). Veiligheidsinformatieblad: Fmoc-3,5-dibromo-D-tyrosine. Available at: [Link]

Sources

Navigating the Safe Handling of Fmoc-D-Tyr(3,5-Br2)-OH: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist, this guide provides essential safety protocols, operational procedures, and disposal plans for Fmoc-D-Tyr(3,5-Br2)-OH. Our commitment is to empower researchers with the knowledge to handle this specialized amino acid derivative with the utmost confidence and safety, ensuring both personal protection and experimental integrity.

This compound is a valuable building block in peptide synthesis, particularly for creating peptides with unique structural and functional properties. The presence of bromine atoms on the tyrosine ring introduces specific characteristics that can be leveraged in drug design and development. However, the halogenated nature of this compound necessitates a detailed understanding of its handling to mitigate potential risks. This guide is structured to provide immediate, actionable information, followed by in-depth procedural guidance.

Immediate Safety and Hazard Assessment

While the Safety Data Sheet (SDS) for this compound indicates that it does not meet the criteria for classification as a hazardous substance under Regulation (EC) No 1272/2008, it is crucial to treat all chemical reagents with a high degree of caution.[1] The toxicological properties of many specialized chemicals have not been fully investigated, and it is prudent to minimize exposure.[2]

Key Safety Considerations:

  • Primary Routes of Exposure: Inhalation of dust particles, skin contact, and eye contact are the primary potential routes of exposure.[2][3]

  • Work Environment: All handling of the solid compound and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[1][4]

  • Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1][4] Contaminated clothing should be removed promptly.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling any chemical, including this compound. The minimum required PPE is outlined below.

PPE CategorySpecificationRationale
Eye and Face Chemical splash goggles conforming to EN166 or NIOSH standards. A face shield may be required for larger quantities or when there is a significant splash risk.[5][6]Protects the eyes from dust particles and accidental splashes of solutions.
Hand Nitrile gloves are recommended for handling the solid and its solutions.[5] Double gloving can provide an additional layer of protection.[7]Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals. Gloves should be inspected before use and changed immediately if contaminated.[3]
Body A laboratory coat is mandatory.[8] For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.Protects personal clothing and skin from contamination.
Footwear Closed-toe shoes are required at all times in the laboratory.[9][8]Protects the feet from spills and falling objects.
Respiratory Generally not required if work is conducted in a properly functioning fume hood.[1] If dust is generated outside of a fume hood, a NIOSH-approved respirator may be necessary.A fume hood provides adequate engineering control to prevent inhalation of airborne particles.

Operational Plan: From Vial to Reaction

Adherence to a systematic workflow is critical for both safety and experimental reproducibility. The following steps provide a general guideline for the handling and use of this compound in a typical peptide synthesis workflow.

Step-by-Step Handling Protocol:
  • Preparation and Weighing:

    • Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture.

    • Conduct all weighing operations within a chemical fume hood or a balance enclosure with exhaust ventilation to contain any airborne dust.

    • Use appropriate tools (e.g., clean spatula) to transfer the solid compound. Avoid creating dust.

  • Dissolution:

    • Consult your specific experimental protocol for the appropriate solvent. Common solvents for Fmoc-amino acids in peptide synthesis include dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).

    • Add the solvent to the weighed solid in a suitable container.

    • Cap the container and mix gently by swirling or vortexing until the solid is fully dissolved. Sonication may be used if necessary, but ensure the container is properly sealed to prevent aerosol generation.

  • Use in Synthesis:

    • For peptide synthesis, the dissolved this compound is typically activated using standard coupling reagents before being added to the deprotected resin.[10]

    • All additions and reactions should be carried out within the fume hood.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_solubilization Solubilization cluster_synthesis Synthesis A Equilibrate Reagent Vial B Weigh Solid in Fume Hood A->B C Add Solvent B->C Transfer Solid D Dissolve Completely C->D E Activate Amino Acid D->E Use Solution F Couple to Resin E->F

Caption: Workflow for handling this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. Due to the presence of bromine, all waste containing this compound must be treated as halogenated organic waste.

Waste Segregation and Disposal Procedures:
  • Solid Waste:

    • Contaminated items such as weighing paper, gloves, and disposable spatulas should be placed in a designated, clearly labeled "Halogenated Solid Waste" container.

  • Liquid Waste:

    • All solutions containing this compound, including residual amounts in reaction vessels, should be collected in a dedicated "Halogenated Organic Liquid Waste" container.[11][12]

    • Never dispose of halogenated organic waste down the drain.[12]

    • Ensure the waste container is properly sealed and stored in a secondary containment bin within the fume hood.

  • Sharps:

    • Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Disposal Workflow Diagram:

G cluster_waste_generation Waste Generation cluster_waste_disposal Waste Disposal A Contaminated Solids (Gloves, Weigh Paper) D Halogenated Solid Waste Container A->D B Contaminated Liquids (Solutions, Rinsates) E Halogenated Liquid Waste Container B->E C Contaminated Sharps (Needles) F Sharps Container C->F

Caption: Waste disposal workflow for this compound.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated waste.[1] Ventilate the area thoroughly. For large spills, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these guidelines, researchers can confidently and safely incorporate this compound into their research, paving the way for new discoveries in peptide science.

References

  • Chemos GmbH & Co.KG.
  • Cole-Parmer.
  • AWS.
  • Advanced ChemTech. Fmoc-D-Tyr(But)
  • MedChemExpress. Fmoc-Tyr(tBu)
  • LabXchange. Personal Protective Equipment.
  • MedChemExpress. Fmoc-Tyr(3,5-I2)
  • Benchchem.
  • University of Alabama in Huntsville.
  • AAPPTec.
  • Providence College Environmental Health and Safety. Bromine in orgo lab SOP.
  • Sigma-Aldrich.
  • ResearchGate. A Direct Route for the Preparation of Fmoc/O t Bu Protected Iodotyrosine.
  • United States Environmental Protection Agency.
  • ChemTalk. Lab Safety Equipment & PPE.
  • Texas A&M University. Personal Protective Equipment in the Lab.
  • Anaspec.
  • Chemtalk.
  • ECETOC.
  • University of Washington Environmental Health & Safety.
  • University of Wisconsin-Madison. Waste handling in the organic chemistry lab.
  • Sigma-Aldrich. Fmoc-D-Tyr(tBu)-OH Novabiochem 118488-18-9.
  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.